Tris(4-chlorophenyl) borate
Description
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Properties
IUPAC Name |
tris(4-chlorophenyl) borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZIIBFQMIXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BCl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348261 | |
| Record name | Tris(4-chlorophenyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7359-58-2 | |
| Record name | Tris(4-chlorophenyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis protocol for boric acid tris(4-chlorophenyl) ester
An In-Depth Technical Guide to the Synthesis of Boric Acid Tris(4-chlorophenyl) Ester
Introduction
Boric acid esters, particularly those derived from aromatic alcohols (phenols), are versatile compounds with applications in organic synthesis, materials science, and as intermediates in the formation of more complex boron-containing molecules. Boric acid tris(4-chlorophenyl) ester, the subject of this guide, is an aryl borate ester formed from the condensation of boric acid and three equivalents of 4-chlorophenol. This document provides a comprehensive overview of a robust synthesis protocol, grounded in established chemical principles of esterification. As a self-validating protocol, it emphasizes the rationale behind each procedural step, ensuring both reproducibility and a deep understanding of the reaction dynamics for researchers and drug development professionals.
Reaction Principle: Azeotropic Esterification
The synthesis of boric acid tris(4-chlorophenyl) ester is a classic example of a condensation reaction, specifically an esterification. Boric acid, a weak Lewis acid, reacts with the hydroxyl groups of 4-chlorophenol to form B-O-C ester linkages. The overall reaction is an equilibrium process, as shown below:
B(OH)₃ + 3 HOC₆H₄Cl ⇌ B(OC₆H₄Cl)₃ + 3 H₂O
To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side. This is most effectively accomplished by the continuous removal of water as it is formed. The chosen methodology employs azeotropic distillation, where an inert, water-immiscible organic solvent (e.g., toluene) forms a low-boiling azeotrope with water. By heating the reaction mixture to reflux, the water-toluene azeotrope distills off, is condensed, and collected in a Dean-Stark trap, physically removing the water from the reaction and driving the formation of the product. Boric acid itself can act as a catalyst, though in some esterifications, an additional acid catalyst like sulfuric acid is used; however, for reactive phenols, this is often unnecessary[1][2].
Proposed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl borate esters, such as triphenyl borate[2].
Materials and Equipment
-
Reagents:
-
Boric Acid (H₃BO₃)
-
4-Chlorophenol (ClC₆H₄OH)
-
Toluene (C₇H₈), anhydrous
-
-
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Dean-Stark apparatus
-
Thermometer or thermocouple
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Quantitative Data Summary
The following table outlines the suggested quantities for a laboratory-scale synthesis. Molar ratios are key to ensuring complete reaction.
| Component | Molecular Weight ( g/mol ) | Molar Ratio | Amount (moles) | Mass/Volume | Notes |
| Boric Acid | 61.83 | 1.0 | 0.1 | 6.18 g | The limiting reagent. |
| 4-Chlorophenol | 128.56 | 3.0 | 0.3 | 38.57 g | Stoichiometric amount. |
| Toluene | 92.14 | Solvent | - | ~250 mL | Sufficient to suspend reagents and allow for efficient reflux. |
Step-by-Step Experimental Methodology
-
Apparatus Setup: Assemble the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer. The third neck should be sealed with a septum for inert gas introduction. Ensure all glassware is thoroughly dried before use.
-
Reagent Charging: To the flask, add boric acid (6.18 g, 0.1 mol) and 4-chlorophenol (38.57 g, 0.3 mol). Add approximately 250 mL of toluene to the flask.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, for 10-15 minutes to displace air and moisture. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Azeotropic Reflux: Begin stirring and heat the mixture to reflux using the heating mantle. The boiling point of toluene is approximately 111 °C. As the reaction proceeds, water will be formed and will co-distill with toluene, collecting in the Dean-Stark trap. The reaction is monitored by observing the amount of water collected. The theoretical yield of water for this scale is 5.4 mL (3 x 0.1 mol x 18.02 g/mol ).
-
Reaction Completion: Continue the reflux until no more water is observed collecting in the trap, which typically takes several hours. The completion of the reaction is indicated by the cessation of water formation.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the Dean-Stark trap and reconfigure the apparatus for distillation or use a rotary evaporator to remove the toluene under reduced pressure.
-
Product Isolation: The crude product remaining after solvent evaporation is boric acid tris(4-chlorophenyl) ester. Depending on the required purity, it may be used as is or purified further by recrystallization from a suitable solvent (e.g., hexane or a hexane/toluene mixture).
Visualizing the Process
Reaction Scheme
The overall chemical transformation is illustrated below.
Caption: Overall esterification reaction.
Experimental Workflow
The logical flow of the synthesis from setup to final product is outlined in the following diagram.
Caption: Step-by-step experimental workflow.
Safety Considerations
Handling the chemicals involved in this synthesis requires adherence to strict safety protocols in a controlled laboratory environment.
-
Boric Acid: May damage fertility or the unborn child. Harmful if inhaled[3]. Avoid dust formation and ensure adequate ventilation. Store locked up[4][5][6].
-
4-Chlorophenol: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation[7]. It is toxic and can be absorbed through the skin. All handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toluene: A flammable liquid and vapor. It can cause skin irritation and is suspected of damaging the unborn child. It may be fatal if swallowed and enters airways. Use only in a well-ventilated area, preferably a fume hood, and away from ignition sources.
-
General Precautions: The reaction should be conducted in a fume hood. A nearby safety shower and eyewash station are mandatory. Dispose of all chemical waste according to institutional and local regulations.
Characterization
To confirm the identity and purity of the synthesized boric acid tris(4-chlorophenyl) ester, standard analytical techniques should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the broad O-H stretching band from boric acid (around 3200 cm⁻¹) and 4-chlorophenol (around 3300-3400 cm⁻¹) and the appearance of characteristic B-O-C stretching bands (typically in the 1300-1400 cm⁻¹ region) would indicate product formation[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the aromatic rings and the absence of the phenolic -OH proton. ¹¹B NMR would show a characteristic shift for the tri-coordinate borate ester.
Conclusion
The synthesis of boric acid tris(4-chlorophenyl) ester can be achieved efficiently through azeotropic esterification of boric acid and 4-chlorophenol in a suitable solvent like toluene. The key to a high yield is the effective and continuous removal of water, which drives the reaction equilibrium toward the product. By understanding the principles behind each step and adhering to stringent safety protocols, researchers can reliably produce this compound for further application in their scientific endeavors.
References
-
ResearchGate. Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface. Available at: [Link]
- Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Pal, R. (2018). Boric acid in organic synthesis: scope and recent developments. Arkivoc, 2018(i), 346-371. Available at: [Link]
- Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.
-
MDPI. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Available at: [Link]
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WIPO Patentscope. CN110054642 - Preparation method of 4-chlorophenylboronic acid. Available at: [Link]
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Characterization and Exergy Analysis of Triphenyl Borate. Available at: [Link]
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ResearchGate. Simplified reaction scheme of 4-chlorophenol attack by singlet oxygen. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Boric acid. Available at: [Link]
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NIH. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma. Available at: [Link]
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Organic Syntheses. RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO AN N-TERT-BUTANESULFINYL IMINE. Available at: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Boric acid. Available at: [Link]
- Google Patents. WO2017184431A1 - Incorporation of boron complex into resin.
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American Borate Company. Safety Data Sheet - Boric Acid. Available at: [Link]
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PubMed. Synthesis and characterization of fluorinated tris(pyrazolyl)borate complexes. Observation of an (eta 5-pyrazole)-K+ interaction in the solid state. Available at: [Link]
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Organic Chemistry Portal. Tetrahydroxydiboron, Bis-Boric Acid, BBA, B2(OH)4. Available at: [Link]
-
MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available at: [Link]
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An In-depth Technical Guide to Tris(4-chlorophenyl) borate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Tris(4-chlorophenyl) borate, a triaryl borate ester, is a compound of interest in the field of organic and materials chemistry. This technical guide provides a comprehensive overview of its core chemical and physical properties, including its molecular weight and formula. Furthermore, it delves into its synthesis, potential applications derived from its inherent Lewis acidic character, and a comparative analysis with structurally related boranes. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, catalysis, and materials science, offering both foundational knowledge and insights into its practical utility.
Core Molecular and Physical Properties
This compound, also known as Boric Acid Tris(4-chlorophenyl) Ester, is characterized by the following fundamental properties.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for its characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂BCl₃O₃ | [1][2] |
| Molecular Weight | 393.45 g/mol | [1][2] |
| CAS Number | 7359-58-2 | [1] |
Physical Characteristics
The physical state and appearance of this compound are important for its handling, storage, and application in various experimental setups.
| Property | Description | Source(s) |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid. | [1] |
| Physical State (at 20°C) | Liquid | [1][2] |
| Flash Point | 210 °C | [1] |
Spectroscopic Data
Structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. Commercial suppliers confirm the structure of their product using NMR.[1] Specific 1H NMR spectral data for the compound is available in chemical databases.[3]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically inferred from established methods for the synthesis of analogous aryl borate esters. Two primary synthetic routes are proposed.
Proposed Synthesis from Boron Trichloride and 4-Chlorophenol
A common and effective method for the preparation of triaryl borates involves the reaction of a corresponding phenol with boron trichloride (BCl₃).[4] This reaction proceeds via the nucleophilic attack of the phenolic oxygen on the boron atom, with the subsequent elimination of hydrogen chloride.
Reaction Scheme:
BCl₃ + 3(4-ClC₆H₄OH) → B(OC₆H₄Cl)₃ + 3HCl
Conceptual Experimental Protocol:
-
Reaction Setup: A solution of 4-chlorophenol (3 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Boron Trichloride: The flask is cooled in an ice bath, and a solution of boron trichloride (1 equivalent) in the same solvent is added dropwise from the dropping funnel.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Alternative Synthesis from Boric Acid and 4-Chlorophenol
An alternative, potentially more environmentally benign, method involves the direct esterification of boric acid with 4-chlorophenol.[5][6] This reaction typically requires azeotropic removal of water to drive the equilibrium towards the product.
Reaction Scheme:
B(OH)₃ + 3(4-ClC₆H₄OH) ⇌ B(OC₆H₄Cl)₃ + 3H₂O
Conceptual Experimental Protocol:
-
Reaction Setup: Boric acid (1 equivalent) and 4-chlorophenol (3 equivalents) are combined in a round-bottom flask with a suitable solvent that forms an azeotrope with water (e.g., toluene). The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Azeotropic Distillation: The mixture is heated to reflux, and the water generated during the reaction is continuously removed via the Dean-Stark trap.
-
Reaction Completion and Work-up: Once the theoretical amount of water has been collected, the reaction is considered complete. The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified as described in the previous method.
Lewis Acidity and Potential Applications
The chemical reactivity and potential applications of this compound are intrinsically linked to the electron-deficient nature of the central boron atom, which imparts Lewis acidic properties to the molecule.
Understanding the Lewis Acidity
The Lewis acidity of triaryl borates is influenced by the electronic effects of the substituents on the aryl rings. The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, is expected to enhance the Lewis acidity of the boron center by reducing the electron-donating ability of the phenoxy oxygen atoms.
Studies on fluorinated triaryl borates have shown that increasing the number of electron-withdrawing fluorine atoms on the aryl rings generally leads to an increase in Lewis acidity.[4][7][8][9] By analogy, the three chloro substituents in this compound are anticipated to render it a moderately strong Lewis acid, likely more acidic than triphenyl borate but less acidic than its highly fluorinated counterparts like tris(pentafluorophenyl)borane.
Potential Applications in Catalysis
The Lewis acidic nature of this compound suggests its potential utility as a catalyst in various organic transformations. Its structural relative, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is a well-established and versatile Lewis acid catalyst for a wide range of reactions, including:
-
Hydrosilylation: The reduction of carbonyl compounds and other functional groups.[10]
-
Borylation: The introduction of boron-containing functional groups into organic molecules.[11]
-
Polymerization: As a co-catalyst in olefin polymerization.[11]
-
Frustrated Lewis Pair (FLP) Chemistry: For the activation of small molecules.[10]
While the catalytic activity of this compound has not been as extensively explored as that of B(C₆F₅)₃, its Lewis acidity suggests it could be a viable, and potentially more cost-effective, catalyst for similar transformations, particularly those that do not require the exceptionally high Lewis acidity of the perfluorinated analogue.
Diagram of Potential Catalytic Cycle:
Caption: A generalized catalytic cycle involving a Lewis acid like this compound.
Conclusion
This compound is a triaryl borate ester with well-defined molecular and physical properties. While specific synthetic protocols are not abundant in the literature, its preparation can be readily achieved through established methodologies for aryl borate ester synthesis. The presence of electron-withdrawing chlorine atoms on the phenyl rings confers a significant degree of Lewis acidity to the molecule, suggesting its potential as a catalyst in a variety of organic reactions. Further research into the catalytic applications of this compound could unveil its utility as a practical and efficient alternative to more expensive or reactive Lewis acids. This guide provides a solid foundation for researchers and professionals to understand and explore the potential of this intriguing boron-containing compound.
References
-
Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link][4][7][8][9]
-
Google Patents. CN103289033A - Aryl boron-containing phenolic resin and preparation method thereof. [5]
-
Pal, R. (2018). Boric acid in organic synthesis: Scope and recent developments. Arkivoc, 2018(1), 346-371. [Link][6]
-
Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscurity to applications. Chemical Society Reviews, 26(5), 345-354. [Link][11]
-
Rokade, B. V., & Prabhu, K. R. (2012). Tris (pentafluorophenyl) borane-catalyzed reactions using silanes. Molecules, 17(7), 8487-8519. [Link][10]
-
Wiley-VCH. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link][12]
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An In-Depth Technical Guide to 11B NMR Chemical Shifts for Substituted Aryl Borate Esters
Abstract
This technical guide provides a comprehensive overview of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy as a powerful analytical tool for the characterization of substituted aryl borate esters. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing ¹¹B NMR chemical shifts, offering insights into the influence of electronic and steric effects of aromatic substituents, the nature of the diol protecting group, and the impact of solvent and pH. This guide synthesizes theoretical knowledge with practical, field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, enabling users to confidently employ ¹¹B NMR in their research and development endeavors.
Introduction: The Utility of ¹¹B NMR in Characterizing Aryl Borate Esters
Substituted aryl boronic acids and their corresponding borate esters are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furthermore, their unique ability to reversibly bind with 1,2- and 1,3-diols has positioned them as critical components in the development of sensors, drug delivery systems, and other biomedical applications.[1] Given their widespread utility, the precise characterization of these boron-containing compounds is paramount.
¹¹B NMR spectroscopy has emerged as an indispensable technique for this purpose. Boron has two NMR-active isotopes, ¹⁰B (I=3) and ¹¹B (I=3/2), with ¹¹B being the preferred nucleus for NMR studies due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper resonance signals.[1] The ¹¹B chemical shift is exquisitely sensitive to the electronic environment around the boron nucleus, providing a direct probe into its coordination state, hybridization, and the nature of its substituents. This sensitivity allows for the clear differentiation between the trigonal planar (sp²) boronic acids and boronate esters and the tetrahedral (sp³) borate species that can form in the presence of Lewis bases or at elevated pH.[1]
This guide will systematically explore the factors that dictate the ¹¹B NMR chemical shifts of substituted aryl borate esters, providing a framework for predicting and interpreting these spectra.
Fundamental Principles: What Governs the ¹¹B NMR Chemical Shift?
The chemical shift (δ) in ¹¹B NMR is reported in parts per million (ppm) relative to a standard, typically BF₃·OEt₂ (δ = 0 ppm). The position of the resonance signal is primarily influenced by the degree of shielding or deshielding of the boron nucleus, which is a direct consequence of the electronic environment.
Hybridization and Coordination Number
The most significant factor determining the ¹¹B chemical shift is the hybridization state of the boron atom.
-
Tricoordinate Boron (sp²): In neutral aryl borate esters, the boron atom is sp² hybridized and part of a trigonal planar geometry. These species are characterized by a vacant p-orbital on the boron, which leads to significant deshielding. Consequently, tricoordinate aryl borate esters typically resonate in a downfield region, generally between δ +20 and +35 ppm .[2]
-
Tetracoordinate Boron (sp³): Upon coordination with a Lewis base (e.g., a solvent molecule like THF, or an intramolecular coordinating group) or upon formation of an anionic borate complex at higher pH, the boron atom becomes sp³ hybridized with a tetrahedral geometry. This change in coordination and the introduction of a negative charge (in the case of borates) leads to a substantial increase in electron density around the boron nucleus. This increased shielding results in a significant upfield shift in the ¹¹B NMR spectrum, with tetracoordinate species typically appearing between δ +15 and -10 ppm .[2] The magnitude of this upfield shift is dependent on the strength of the coordination complex, with stronger complexes exhibiting more upfield shifts.[2]
Electronic Effects of Aryl Substituents
Substituents on the aryl ring play a crucial role in modulating the electron density at the boron center, thereby influencing the ¹¹B chemical shift. This effect is a direct consequence of the π-interaction between the aromatic ring and the vacant p-orbital of the sp²-hybridized boron atom.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups in the para or ortho positions increase the electron density of the aromatic ring through resonance. This increased electron density is partially delocalized onto the boron atom, leading to increased shielding and a resulting upfield shift (a move to lower ppm values) in the ¹¹B NMR spectrum.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring. This reduces the electron density at the boron center, causing deshielding and a downfield shift (a move to higher ppm values).
The following diagram illustrates this general trend:
Caption: Electronic effects of aryl substituents on ¹¹B NMR chemical shifts.
Steric Effects
Steric hindrance can also influence the ¹¹B chemical shift. Bulky substituents in the ortho position of the aryl ring can disrupt the coplanarity between the aromatic ring and the boronate ester group. This twisting reduces the π-conjugation between the aryl ring and the empty p-orbital of the boron atom. As a result, the electronic influence of the aryl ring on the boron center is diminished, which can lead to complex and sometimes counterintuitive shifts.
The Nature of the Diol
While the structure of the alkoxy groups in acyclic borate esters generally has a minor effect on the ¹¹B chemical shift, the ring size in cyclic borate esters can have a more noticeable impact.[2] For instance, five-membered rings (from 1,2-diols like catechol or pinacol) and six-membered rings (from 1,3-diols) can exhibit slightly different chemical shifts due to variations in ring strain and bond angles around the boron atom.
Tabulated ¹¹B NMR Chemical Shift Data for Substituted Aryl Borate Esters
The following table provides a compilation of representative ¹¹B NMR chemical shifts for a variety of substituted aryl borate esters. All shifts are reported in ppm relative to BF₃·OEt₂. It is important to note that the solvent can influence the chemical shift, and thus, comparisons should ideally be made for data acquired in the same solvent.
| Aryl Substituent | Diol | Solvent | ¹¹B Chemical Shift (δ, ppm) |
| H | Pinacol | CDCl₃ | ~30-31 |
| 4-Me | Pinacol | CDCl₃ | ~30 |
| 4-OMe | Pinacol | CDCl₃ | ~29 |
| 4-F | Pinacol | CDCl₃ | ~29 |
| 4-Cl | Pinacol | CDCl₃ | ~30 |
| 4-CF₃ | Pinacol | CDCl₃ | ~31 |
| 4-NO₂ | Pinacol | CDCl₃ | ~32 |
| 2-Me | Pinacol | CDCl₃ | ~31 |
| H | Catechol | DMSO-d₆ | ~28 |
| 4-CO₂H | Catechol | DMSO-d₆ | ~29 |
| H | Ethylene Glycol | CDCl₃ | ~28 |
Note: The chemical shift values presented are approximate and can vary slightly depending on the specific experimental conditions, including concentration and temperature.
Experimental Protocol: A Self-Validating System
Acquiring high-quality ¹¹B NMR spectra requires careful attention to experimental details. The following protocol outlines a robust and self-validating workflow for the analysis of substituted aryl borate esters.
Sample Preparation
-
Analyte Purity: Ensure the aryl borate ester is of high purity, as impurities can lead to the appearance of extraneous signals.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. Common solvents include CDCl₃, DMSO-d₆, and acetone-d₆. For studies involving pH effects, aqueous buffers prepared with D₂O are often used.[1]
-
Concentration: Due to the lower sensitivity of ¹¹B NMR compared to ¹H NMR, a higher sample concentration is generally required. A concentration of approximately 10-20 mM (around 4 mg in 0.65 mL of solvent) is a good starting point.[1][3]
-
NMR Tube Selection: This is a critical step. Standard borosilicate glass NMR tubes contain boron and will produce a broad background signal, often referred to as a "boron hump," which can obscure the signals of interest. It is highly recommended to use quartz NMR tubes to eliminate this background interference.[1]
-
Sample Dissolution: Dissolve the accurately weighed sample in the chosen deuterated solvent directly in the quartz NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
NMR Data Acquisition
The following is a general workflow for setting up a ¹¹B NMR experiment on a modern NMR spectrometer:
Caption: A streamlined workflow for ¹¹B NMR data acquisition.
Key Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment (e.g., zgig on Bruker instruments) is often sufficient. For samples with significant background signal (even with quartz tubes), a pulse sequence with background suppression (e.g., zgbs) can be beneficial.[3]
-
Spectral Width: A spectral width of approximately 200 ppm, centered around 10 ppm, will typically cover the range for both tricoordinate and tetracoordinate boron species.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mM sample, 256 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential line broadening of 1-5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to an external standard (BF₃·OEt₂) or, more conveniently, to an internal standard if one is used.
-
Interpretation: Identify the chemical shifts of the observed signals and correlate them with the expected structures based on the principles outlined in this guide. The linewidth of the signal can also provide information; broader signals are often associated with less symmetric environments around the boron atom.
Conclusion
¹¹B NMR spectroscopy is a highly informative and indispensable tool for the characterization of substituted aryl borate esters. By understanding the fundamental principles that govern ¹¹B chemical shifts—namely, boron hybridization, and the electronic and steric effects of substituents—researchers can gain deep insights into the structure and reactivity of these important compounds. The implementation of robust experimental protocols, including the use of quartz NMR tubes and appropriate acquisition parameters, is crucial for obtaining high-quality, interpretable spectra. This guide provides a solid foundation for both novice and experienced users to leverage the full potential of ¹¹B NMR in their scientific pursuits.
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A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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An In-Depth Technical Guide to the Lewis Acidity of Tris(4-chlorophenyl) borate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-chlorophenyl) borate, a triarylborane, is a potent Lewis acid with significant applications in catalysis and materials science. Its electrophilic boron center, enhanced by the inductive effect of three para-chlorinated phenyl rings, allows it to effectively activate substrates and facilitate a range of chemical transformations. This guide provides a comprehensive technical overview of the Lewis acidity of this compound, delving into its electronic structure, methods for quantifying its acidity, and its practical applications. Detailed experimental protocols and comparative data are presented to offer field-proven insights for researchers and professionals in chemistry and drug development.
Introduction: The Significance of Triarylborane Lewis Acidity
Since Gilbert N. Lewis's seminal proposal of the electron-pair acceptor-donor theory, Lewis acids have become indispensable tools in chemistry.[1] Boron-based Lewis acids, particularly triarylboranes, are a versatile class of compounds employed in a vast array of chemical processes, from stoichiometric substrate activation to catalysis.[1][2] The strength of a Lewis acid is a critical determinant of its reactivity and catalytic efficacy.[3] Strong Lewis acids can activate even weakly basic substrates, enabling challenging transformations.[3]
The Lewis acidity of triarylboranes is primarily governed by the electronic properties of the aryl substituents. Electron-withdrawing groups on the phenyl rings increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity.[4] Tris(pentafluorophenyl)borane, B(C6F5)3 or BCF, is a well-known example of a highly potent Lewis acid due to the strong inductive effect of the fluorine atoms.[4][5] this compound, while less studied than its perfluorinated counterpart, represents an important and more accessible Lewis acid. The para-chloro substituents inductively withdraw electron density from the boron center, rendering it a strong electron acceptor.
This guide will explore the nuances of the Lewis acidity of this compound, providing a detailed analysis of its properties and the methodologies used to characterize them.
Synthesis and Electronic Structure
The most common and direct route to symmetrically substituted triarylboranes like this compound involves the reaction of a boron trihalide with an appropriate organometallic reagent.[6] Specifically, the Grignard reagent, 4-chlorophenylmagnesium bromide, serves as the nucleophile that displaces the halide ions from a boron trihalide, such as boron trichloride (BCl3), to form the desired triarylborane.[6]
The electronic structure of this compound is key to its Lewis acidity. The boron atom is sp2-hybridized, resulting in a trigonal planar geometry with a vacant pz orbital. This empty orbital is the primary site of Lewis acidity, readily accepting an electron pair from a Lewis base. The three 4-chlorophenyl groups play a crucial role in modulating the reactivity of this vacant orbital. The chlorine atoms at the para position exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the boron center. This effect is transmitted through the phenyl rings, increasing the positive character of the boron atom and, consequently, its electrophilicity and Lewis acidity.
Quantifying Lewis Acidity: Methodologies and Comparative Data
Several experimental and computational methods are employed to quantify the Lewis acidity of boranes.[3] These techniques provide a scale to compare the strength of different Lewis acids and to predict their reactivity.
The Gutmann-Beckett Method
One of the most widely adopted techniques for determining Lewis acidity is the Gutmann-Beckett method.[7][8] This method utilizes triethylphosphine oxide (Et3PO) as a 31P NMR spectroscopic probe.[9] The oxygen atom of Et3PO is a strong Lewis base that coordinates to the Lewis acidic boron center.[7] This interaction deshields the phosphorus nucleus, causing a downfield shift in its 31P NMR signal.[9] The magnitude of this chemical shift change (Δδ31P), the difference between the chemical shift of the borane-Et3PO adduct and free Et3PO, is directly proportional to the Lewis acidity of the borane.[8]
Higher Δδ31P values indicate stronger Lewis acidity. This method allows for a convenient and reliable ranking of Lewis acids. For instance, the archetypal boron trihalides show a trend of increasing Lewis acidity from BF3 to BBr3, which is accurately reflected in their Gutmann-Beckett values.[7]
Table 1: Comparative Lewis Acidity of Selected Boranes using the Gutmann-Beckett Method
| Lewis Acid | Δδ31P (ppm) | Reference |
| B(C6F5)3 | 34.0 | [3] |
| B(C6H5)3 | 22.8 | [3] |
| BCl3 | 45.1 | [7] |
| BF3 | 22.1 | [7] |
Spectroscopic Titrations
Spectroscopic titration methods, often employing UV-Vis or IR spectroscopy, can also be used to determine Lewis acidity.[10][11] These methods involve monitoring the change in the spectrum of a probe molecule upon addition of the Lewis acid.[11] For example, the C=O stretching frequency of a ketone in the IR spectrum will shift to a lower wavenumber upon coordination to a Lewis acid, and the magnitude of this shift can be correlated to the Lewis acid strength.[11]
Computational Methods: Fluoride Ion Affinity (FIA)
Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of the Fluoride Ion Affinity (FIA).[12] The FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[13]
LA + F- → [LA-F]-
A higher FIA value indicates a stronger Lewis acid.[12] This method is particularly useful for comparing a wide range of Lewis acids and for understanding the electronic factors that govern their strength.[12] While experimental FIA values can be challenging to obtain, theoretical calculations provide a reliable and consistent scale.[14]
Experimental Protocols
General Protocol for the Gutmann-Beckett Method
The following is a generalized, step-by-step protocol for determining the Lewis acidity of a borane using the Gutmann-Beckett method.[1]
-
Preparation of the Borane Solution: Dissolve a known amount of the borane (e.g., this compound) in a weakly Lewis acidic, deuterated solvent (e.g., CDCl3 or C6D6) in an NMR tube under an inert atmosphere (e.g., nitrogen or argon).
-
Acquisition of the Borane Spectrum: Record the 11B NMR spectrum of the borane solution to confirm its identity and purity.
-
Addition of the Et3PO Probe: Add a precise amount of a standard solution of triethylphosphine oxide (Et3PO) to the NMR tube containing the borane solution. Typically, a stoichiometric amount or a slight excess of the borane is used.
-
Acquisition of the Adduct Spectrum: After thorough mixing, record the 31P{1H} NMR spectrum of the mixture.
-
Determination of Δδ31P: Measure the chemical shift of the Et3PO-borane adduct. The Δδ31P value is calculated by subtracting the chemical shift of free Et3PO (in the same solvent) from the observed chemical shift of the adduct.
Diagram of the Gutmann-Beckett Method Workflow
Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.
Applications in Catalysis and Frustrated Lewis Pairs (FLPs)
The potent Lewis acidity of triarylboranes like this compound makes them valuable catalysts and reagents in organic synthesis.
Lewis Acid Catalysis
Tris(aryl)boranes can catalyze a variety of reactions, including hydrosilylation, polymerization, and Friedel-Crafts type reactions.[2][4][15] In these processes, the borane activates a substrate by coordinating to a Lewis basic site, thereby lowering the energy barrier for a subsequent transformation.[3] For example, in the hydrosilylation of a carbonyl compound, the borane coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from a silane.[4]
Frustrated Lewis Pairs (FLPs)
A particularly exciting area of research involving strong borane Lewis acids is the field of Frustrated Lewis Pairs (FLPs).[16][17] An FLP is a combination of a sterically hindered Lewis acid and a sterically hindered Lewis base that are unable to form a classical adduct due to steric repulsion.[17] This "frustration" leaves the acidic and basic sites available to react with a third molecule, leading to cooperative activation.[17]
FLPs have been shown to activate a range of small molecules, including H2, CO2, and olefins, without the need for a transition metal catalyst.[16][18] Strong Lewis acids like this compound are excellent candidates for the Lewis acidic component of an FLP. The high electrophilicity of the boron center is crucial for effective substrate activation.
Diagram of FLP-Mediated H2 Activation
Caption: Cooperative activation of dihydrogen by a Frustrated Lewis Pair.
Conclusion
This compound is a powerful and accessible Lewis acid with significant potential in chemical synthesis and catalysis. Its Lewis acidity, which is enhanced by the inductive effects of the chloro-substituents, can be reliably quantified using established methods such as the Gutmann-Beckett protocol. A thorough understanding of its electronic properties and reactivity is essential for its effective application in areas ranging from traditional Lewis acid catalysis to the burgeoning field of frustrated Lewis pair chemistry. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers and professionals seeking to harness the synthetic potential of this versatile triarylborane.
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Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. (2025). Chemical Communications (RSC Publishing). DOI:10.1039/D5CC02299A. Retrieved from [Link]
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Preparation method of 4-chlorophenylboronic acid. (n.d.). WIPO Patentscope. Retrieved from [Link]
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Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide. (2023). PubMed. Retrieved from [Link]
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Novel Main Group Lewis Acids for Synthesis and Catalysis. (n.d.). -ORCA - Cardiff University. Retrieved from [Link]
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Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface. (n.d.). ResearchGate. Retrieved from [Link]
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Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
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NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity. (n.d.). ResearchGate. Retrieved from [Link]
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Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. (2019). PubMed. Retrieved from [Link]
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Tandem Frustrated Lewis Pair/Tris(pentafluorophenyl)borane-Catalyzed Deoxygenative Hydrosilylation of Carbon Dioxide. (2010). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
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Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. (n.d.). RSC Publishing. Retrieved from [Link]
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Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Benefits of the fluoride ion affinity (FIA) as a measure of hard Lewis... (n.d.). ResearchGate. Retrieved from [Link]
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Determination of the Lewis acidity of amide–AlCl 3 based ionic liquid analogues by combined in situ IR titration and NMR methods. (2018). RSC Publishing. Retrieved from [Link]
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Frustrated Lewis Pairs. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
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Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy. (n.d.). NIH. Retrieved from [Link]
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Tuning Lewis acidity using the reactivity of "frustrated Lewis pairs": Facile formation of phosphine-boranes and cationic phosphonium-boranes. (2025). ResearchGate. Retrieved from [Link]
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Functional Assessment of the Lewis Acid Strength of Structurally Complex Solid Acids. (n.d.). ACS Catalysis - ACS Publications. Retrieved from [Link]
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Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory. (2009). PubMed. Retrieved from [Link]
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Tris(pentafluorophenyl)borane: leveraging history and emerging work to identify alternatives for organic electronic applications. (2025). ResearchGate. Retrieved from [Link]
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Interrogating the Lewis Acidity of Metal Sites in Beta Zeolites with 15N Pyridine Adsorption Coupled with MAS NMR Spectroscopy. (n.d.). OSTI.GOV. Retrieved from [Link]
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Fluoride ion affinity of some Lewis acids. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]
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Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and. (2023). The Royal Society of Chemistry. Retrieved from [Link]
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Frustrated Lewis pair (FLP) or Frustrated Lewis-acid & Lewis-base pair catalyzed hydrogen activation. (2020). YouTube. Retrieved from [Link]
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Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. (n.d.). MDPI. Retrieved from [Link]
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Frustrated Lewis Pairs: From Concept to Catalysis. (n.d.). Accounts of Chemical Research. Retrieved from [Link]
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Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. (n.d.). MDPI. Retrieved from [Link]
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Triaryl Borate Esters: A Technical Guide to Modulating Reactivity and Function Through Electronic and Steric Effects
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triaryl borate esters, B(OAr)₃, represent a versatile class of organoboron compounds whose utility in catalysis, chemical sensing, and organic synthesis is dictated by the nuanced interplay of electronic and steric factors. The trigonal planar boron center, with its vacant p-orbital, imparts Lewis acidic character that is highly tunable through substitution on the peripheral aryl rings. This guide provides a comprehensive exploration of the fundamental principles governing these effects, detailing how to strategically manipulate molecular structure to achieve desired chemical properties. We will dissect the synthetic methodologies for creating tailored borate esters, outline rigorous characterization techniques, and present field-proven applications, offering researchers a practical framework for leveraging these powerful molecules in drug development and beyond.
Fundamental Principles: The Boron Center as a Tunable Lewis Acid
The chemical behavior of a triaryl borate ester is fundamentally rooted in the electron-deficient nature of its central boron atom. This inherent Lewis acidity—the ability to accept an electron pair—is the primary driver of its reactivity and function. However, unlike simpler boron halides, the properties of triaryl borate esters are not fixed; they can be meticulously controlled by the judicious selection of substituents on the aryl moieties. This control is exerted through two primary mechanisms: electronic effects and steric effects.
Electronic Effects: Modulating Lewis Acidity
The electron density at the boron center is a direct reflection of the electronic nature of the attached aryloxy groups. This relationship allows for the fine-tuning of the compound's Lewis acidity.
-
Inductive Effects: Electron-withdrawing groups (EWGs), such as halides (-F, -Cl) or trifluoromethyl (-CF₃), positioned on the aryl rings pull electron density away from the boron atom through the sigma bond framework. This inductive withdrawal increases the partial positive charge on the boron, making it a stronger electron pair acceptor and thus enhancing its Lewis acidity. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups push electron density toward the boron, decreasing its Lewis acidity.
-
Resonance Effects (pπ-pπ Interaction): A competing electronic factor is the pπ-pπ donation from the lone pairs of the oxygen atoms into the vacant p-orbital of the boron. This interaction delocalizes electron density onto the boron, reducing its Lewis acidity. The overall electronic character of the boron center is therefore a delicate balance between the inductive effects of the aryl substituents and this resonance donation from the bridging oxygen atoms. Highly fluorinated aryl groups, for instance, create exceptionally strong Lewis acids because the strong inductive withdrawal by fluorine atoms outweighs the resonance effect[1].
This modulation of Lewis acidity is not merely theoretical; it has profound practical implications. For example, in catalysis, enhancing the Lewis acidity of a borate ester can significantly increase its ability to activate substrates. In the context of amide bond formation, borate esters with electron-withdrawing alkoxy groups, such as B(OCH₂CF₃)₃, have been shown to be far more effective catalysts than simple analogues like B(OMe)₃[2].
Caption: Influence of aryl substituents on the Lewis acidity of the boron center.
Steric Effects: Controlling Access and Stability
Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of the groups surrounding the boron center. In triaryl borate esters, steric effects play a critical role in both stability and reactivity.
-
Kinetic Stabilization: Introducing bulky substituents at the ortho positions of the aryl rings (e.g., methyl or tert-butyl groups) creates a congested environment around the boron atom. This "steric shielding" physically obstructs the approach of nucleophiles, including water, which can hydrolyze the B-O bonds[3]. This is a key strategy for synthesizing air- and moisture-stable borate esters, a crucial requirement for many practical applications. For example, the hydrolytic stability of boronic esters is known to increase with greater steric hindrance around the boron atom[4].
-
Modulating Reactivity: While steric bulk enhances stability, it can also temper reactivity. The same shielding that protects the boron from hydrolysis can also hinder the approach of a desired substrate in a catalytic reaction. Therefore, a balance must be struck. The design of an effective triaryl borate ester catalyst often involves creating a "binding pocket" with sufficient steric hindrance to ensure stability and selectivity, but not so much that it prevents the substrate from accessing the active site. Computational studies combining DFT with steric descriptors like percent buried volume (%VBur) are powerful tools for predicting how ligand bulk will influence catalyst performance[5][6][7].
Synthesis and Characterization of Triaryl Borate Esters
The rational design of triaryl borate esters requires robust and reproducible synthetic protocols, coupled with thorough analytical characterization to validate the structure and purity of the final product.
General Synthetic Methodologies
Triaryl borate esters are typically synthesized via the reaction of a boron source with three equivalents of a corresponding phenol. The choice of boron precursor and reaction conditions depends on the desired scale and the nature of the substituents.
Workflow: Synthesis of a Substituted Triaryl Borate Ester
Caption: Generalized workflow for the synthesis of triaryl borate esters.
Experimental Protocol: Synthesis of Tris(2,6-dimethylphenyl) Borate
This protocol describes a typical synthesis employing azeotropic removal of water to drive the esterification reaction to completion. This method is effective for phenols that are not overly electron-deficient.
-
Reagent Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add boric acid (1.0 eq.), 2,6-dimethylphenol (3.1 eq.), and toluene (approx. 0.5 M concentration relative to boric acid).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Causality Note: The continuous removal of water is crucial as it shifts the reaction equilibrium towards the product, ensuring a high yield, in accordance with Le Châtelier's principle.
-
-
Monitoring: Continue the reaction until no more water is collected in the trap (typically 12-24 hours). The reaction can be monitored by TLC or ¹¹B NMR of an aliquot to check for the disappearance of boric acid.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is then purified. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. The product should be a white, crystalline solid.
-
Validation: The purified product's identity and purity must be confirmed by characterization techniques (see Section 2.2).
Essential Characterization Techniques
Rigorous characterization is a self-validating step that confirms the success of the synthesis.
-
¹¹B NMR Spectroscopy: This is the most direct method for probing the electronic environment of the boron atom. The ¹¹B chemical shift (δ) is highly sensitive to the coordination number and the electron density at the boron nucleus.
-
Trigonal planar (sp²-hybridized) borate esters typically exhibit a broad signal in the range of δ = 20-30 ppm[8][9].
-
Increased Lewis acidity, resulting from electron-withdrawing substituents, generally leads to a downfield shift (higher ppm value) as the boron nucleus becomes more deshielded. This correlation allows for a qualitative ranking of Lewis acidity within a series of related compounds[8][10].
-
Formation of a Lewis acid-base adduct with a donor molecule (e.g., a solvent like THF or a substrate) results in a tetrahedral (sp³-hybridized) boron center, which causes a significant upfield shift in the ¹¹B NMR spectrum to δ = 0-10 ppm.
-
-
¹H and ¹³C NMR Spectroscopy: These techniques confirm the structure of the aryl ligands and ensure the correct stoichiometry and purity of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state[3][4][11]. It allows for the precise measurement of bond lengths (e.g., B-O bond distances) and angles (e.g., C-O-B angles), which provide invaluable insight into steric interactions. For instance, the degree of twisting of the aryl rings out of the BO₃ plane can be quantified, giving a direct measure of steric hindrance[12][13].
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Applications in Catalysis and Drug Development
The ability to precisely tune the electronic and steric properties of triaryl borate esters makes them highly effective tools in various applications relevant to pharmaceutical research and development.
Lewis Acid Catalysis
Triaryl borate esters can function as metal-free Lewis acid catalysts for a variety of organic transformations. Their performance is directly linked to their structural parameters.
-
Hydrosilylation of Esters: The selective reduction of esters to aldehydes is a critical transformation in the synthesis of pharmaceutical intermediates[14]. Triaryl boranes and related borate esters can catalyze the hydrosilylation of esters, where the Lewis acidic boron activates the ester carbonyl group towards attack by a silane. The efficiency of this reaction is highly dependent on the substituents of the catalyst. As shown in the table below, compiled from patent literature, increasing the number of electron-withdrawing fluorine atoms on the aryl rings generally leads to higher conversion and yield, demonstrating a clear structure-activity relationship[14]. Steric bulk also plays a role; highly hindered catalysts like Mes(F₅)₂ borane (Entry 6) show significantly lower activity, highlighting the need for accessible Lewis acidic sites[14].
Table 1: Influence of Catalyst Substitution on the Hydrosilylation of Methyl 3-Phenylpropionate [14]
| Entry | Catalyst Code | Catalyst Name | Conversion (%) | Yield (%) |
| 1 | (F₅)₃ borane | tris(perfluorophenyl)borane | 90.3 | 59.3 |
| 2 | (F₄)₃ borane | tris(2,3,5,6-tetrafluorophenyl)borane | 100.0 | 82.1 |
| 3 | F₂(F₅)₂ borane | (2,6-difluorophenyl)bis(perfluorophenyl)borane | 93.0 | 70.3 |
| 4 | Cl₂(F₅)₂ borane | (2,6-dichlorophenyl)bis(perfluorophenyl)borane | 82.9 | 69.6 |
| 5 | Br₂(F₅)₂ borane | (2,6-dibromophenyl)bis(perfluorophenyl)borane | 15.8 | 8.2 |
| 6 | Mes(F₅)₂ borane | mesitylbis(perfluorophenyl)borane | 9.9 | 3.4 |
Data extracted from patent US20240082830A1 for the reduction of a model ester with triethylsilane. This data pertains to triarylboranes, which are structural precursors to triaryl borate esters and illustrate the same electronic and steric principles.
Anion Sensing for Biological Systems
The strong Lewis acidity of certain triaryl borate esters makes them excellent receptors for anions, particularly fluoride. This property can be harnessed to develop sensors for biologically relevant anions. The binding event can be designed to produce a colorimetric or fluorescent signal.
-
Mechanism: A highly Lewis acidic borate ester will readily bind with a fluoride ion. This interaction converts the boron from a neutral, trigonal planar state to an anionic, tetrahedral boronate complex.
-
Signal Transduction: If the aryl rings are part of a conjugated π-system, this change in geometry and electronic structure at the boron center can significantly alter the molecule's absorption and emission properties. By attaching fluorophores to the aryl backbone, researchers can create sensors where anion binding triggers a detectable "turn-on" or "turn-off" fluorescent response. The sensitivity and selectivity of the sensor are tuned by adjusting the Lewis acidity (electronic effects) and the shape of the binding pocket (steric effects). For example, enhancing Lewis acidity through the introduction of an o-carborane cage has been shown to dramatically increase fluoride ion affinity[15].
Conclusion and Future Outlook
The chemical versatility of triaryl borate esters stems from the predictable and tunable nature of their electronic and steric properties. By understanding the fundamental principles of Lewis acidity modulation and steric shielding, researchers can rationally design and synthesize molecules with tailored reactivity, stability, and function. The ability to control these features has positioned triaryl borate esters as valuable tools in metal-free catalysis and as core components of advanced chemical sensors. As the demand for more efficient and selective chemical methodologies in drug discovery and development continues to grow, the strategic application of these principles will undoubtedly lead to the creation of novel borate esters with enhanced capabilities, pushing the boundaries of what is possible in organic synthesis and molecular recognition.
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Ishihara, K., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science, 357(6357), 1275-1281. [Link]
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Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. (2024). Chemical Science. [Link]
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Lee, M. H., et al. (2015). Lewis acidity enhancement of triarylborane by appended phosphine oxide groups. Dalton Transactions, 44(1), 123-130. [Link]
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Tris(4-chlorophenyl) borate material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of Tris(4-chlorophenyl) borate
Introduction
This compound (CAS RN: 7359-58-2), a boric acid triester, serves as a specialized reagent in various domains of chemical synthesis and materials science.[1] Its unique structure, featuring a central boron atom bonded to three 4-chlorophenyl groups via oxygen bridges, imparts specific chemical properties that necessitate a nuanced understanding for safe and effective handling. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, field-proven perspective on the material's characteristics. We will explore the causality behind safety protocols, the logic of its reactivity, and best practices for its lifecycle management in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is an organoboron compound whose physical state can vary, being described as a white or colorless to light yellow powder, lump, or clear liquid.[1] This variability underscores the importance of consulting the supplier-specific certificate of analysis upon receipt.
Core Identification
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| Synonym(s) | Boric Acid Tris(4-chlorophenyl) Ester | [1][2] |
| CAS Number | 7359-58-2 | [1][2] |
| Molecular Formula | C₁₈H₁₂BCl₃O₃ | [1][3] |
| Molecular Weight | 393.45 g/mol | [1][3] |
Physicochemical Data Summary
The following table summarizes key quantitative data. The high octanol/water partition coefficient and low calculated water solubility suggest the material is hydrophobic and likely to persist in non-aqueous environments.[4]
| Property | Value | Unit | Notes & Implications | Source |
| Physical State | Liquid or Powder/Lump | - | Varies by purity and supplier. Handling protocols must adapt accordingly. | [1][2] |
| Boiling Point | 424.3 (at 760 mmHg) | °C | Data for the 2-chloro isomer; indicates low volatility at room temp. | [5] |
| Density | 1.349 | g/cm³ | Data for the 2-chloro isomer; denser than water. | [5] |
| Flash Point | 210.4 | °C | Data for the 2-chloro isomer; not considered flammable under standard lab conditions. | [5] |
| logP (octanol/water) | 6.168 | - | Calculated. Indicates high potential for bioaccumulation. | [4] |
| log₁₀WS (Water Solubility) | -5.18 | mol/L | Calculated. Extremely low water solubility. | [4] |
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is largely unavailable in public literature, a hazard assessment can be constructed based on its chemical class (borate ester, organochloride) and information from supplier safety data sheets for related compounds.[5] The primary concerns are irritation upon contact and potential toxicity if ingested.
GHS Classification and Precautionary Statements
Based on related borate compounds like Potassium tetrakis(4-chlorophenyl)borate, the following hazards should be assumed as a precautionary measure[6][7]:
-
Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[7]
-
Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[6]
Precautionary Statements:
-
Prevention : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[6][7]
-
Response (Ingestion) : If swallowed, immediately call a poison center or doctor. Rinse mouth.[7]
-
Response (Eye Contact) : If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[6]
Causality Insight: The irritant nature likely stems from the hydrolysis of the borate ester upon contact with moisture on mucous membranes, potentially forming boric acid and 4-chlorophenol. The toxicity of chlorinated phenols is well-documented, and this potential hydrolysis product is a key contributor to the material's hazard profile.
Section 3: Proactive Safety: Handling, Storage, and Reactivity
A proactive approach to safety involves understanding a material's reactivity to prevent hazardous situations before they occur. The key vulnerabilities of this compound are the B-O-C ester linkages and its behavior at elevated temperatures.
Chemical Reactivity and Stability
-
Hydrolytic Instability : The borate ester bonds are susceptible to hydrolysis. Contact with water, especially in the presence of acid or base catalysts, will cleave these bonds to form boric acid and 4-chlorophenol. This is a critical consideration, as it dictates storage conditions and incompatibility with aqueous reagents unless hydrolysis is the intended reaction.
-
Incompatible Materials : Avoid strong oxidizing agents, strong acids, and strong bases. Strong oxidizers can react with the aromatic rings, while strong acids or bases will catalyze rapid decomposition via hydrolysis.
-
Thermal Decomposition : At elevated temperatures, organoboron compounds can decompose.[8] Decomposition of this material is expected to release hazardous products, including boron oxides, hydrochloric acid, and chlorinated organic compounds. This is particularly relevant for fire scenarios or high-temperature reactions.
The diagram below illustrates the primary points of chemical vulnerability.
Section 4: Emergency Procedures and Waste Disposal
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
The following steps are based on general protocols for chemical exposure and should be followed while seeking immediate medical attention. [5]
| Exposure Route | Protocol |
|---|---|
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. [5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. [6][7] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the container or label. [5][7]|
Spill Management Protocol
Objective: To safely clean and decontaminate an area after a small-scale laboratory spill.
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel. Increase ventilation in the area, preferably within a fume hood.
-
Wear Appropriate PPE: Don a lab coat, safety goggles, and chemically resistant gloves. For larger spills or powders, respiratory protection may be necessary.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or dry earth.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust if the material is a solid.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal
All waste containing this compound, including contaminated absorbents and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect in a clearly labeled, sealed container designated for halogenated organic waste .
-
Compliance: Disposal must be handled by certified hazardous waste personnel in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
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- TRIS(2-CHLOROPHENYL) BORATE - GSRS. (n.d.). Retrieved from FDA Global Substance Registration System. [Link: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KGW54P4PP]
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A Comprehensive Technical Guide to Tris(4-chlorophenyl) borate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-chlorophenyl) borate is an organoboron compound featuring a central boron atom bonded to three 4-chlorophenoxy groups. As a triaryl borate ester, its chemical behavior is dictated by the electron-deficient nature of the boron center and the electronic properties of the chloro-substituted aromatic rings. This guide provides a detailed overview of its synthesis, physicochemical properties, and potential applications, drawing upon established principles of boron chemistry and analogous compounds to offer field-proven insights for researchers in organic synthesis and materials science.
Molecular Structure and Properties
The molecular structure of this compound, with the chemical formula C₁₈H₁₂BCl₃O₃, consists of a central boron atom in a trigonal planar geometry, bonded to three oxygen atoms, each of which is connected to a 4-chlorophenyl group. This arrangement results in a molecule with an approximate three-fold symmetry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂BCl₃O₃ | [1][2] |
| Molecular Weight | 393.45 g/mol | [1][2] |
| Appearance | White or colorless to light yellow powder or liquid | [1] |
| CAS Number | 7359-58-2 | [1][2] |
| Purity | >97.0% | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the nucleophilic substitution reaction between boron trichloride and three equivalents of 4-chlorophenol. The reaction proceeds with the elimination of three molecules of hydrogen chloride.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of Tris-(pentachlorophenyl) borate and should provide a solid starting point for the preparation of this compound.[1] Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves corrosive and moisture-sensitive reagents.
Materials:
-
4-Chlorophenol (3.0 equivalents)
-
Boron trichloride (1.0 equivalent, typically as a 1M solution in an inert solvent like dichloromethane)
-
Anhydrous dichloromethane (DCM) as solvent
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-chlorophenol (3.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Boron Trichloride: Slowly add boron trichloride (1.0 eq., 1M solution in DCM) dropwise to the cooled solution. The reaction is exothermic and will evolve HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: The workup procedure would likely involve removal of the solvent under reduced pressure. The resulting crude product could then be purified by recrystallization from a suitable solvent or by column chromatography. The choice of purification method would depend on the physical state and solubility of the product.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹¹B NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Data
-
¹H NMR: A proton NMR spectrum is available for Tris(p-chlorophenyl) borate, confirming its structure. The spectrum, recorded at 399.65 MHz in CDCl₃, would show characteristic signals for the aromatic protons of the 4-chlorophenyl groups.
-
¹¹B NMR: ¹¹B NMR spectroscopy is a powerful tool for characterizing boron compounds.[3][4] For a trigonal planar borate ester like this compound, a single, relatively broad signal is expected in the ¹¹B NMR spectrum. The chemical shift would be indicative of a three-coordinate boron environment.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the B-O and C-Cl bonds, as well as the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound (393.45 g/mol ).
Reactivity and Potential Applications
The reactivity of this compound is primarily governed by the Lewis acidic nature of the boron center. The electron-withdrawing effect of the three 4-chlorophenyl groups enhances the electrophilicity of the boron atom, making it susceptible to attack by nucleophiles.
Lewis Acidity and Catalysis
Triarylboranes and their derivatives are known to function as Lewis acid catalysts in various organic transformations.[2] The Lewis acidity of this compound can be tuned by the electronic nature of the substituents on the aryl rings.[5] While specific catalytic applications of this compound are not extensively documented, its structural similarity to other triarylborane catalysts suggests potential utility in reactions such as:
-
Friedel-Crafts reactions: Catalyzing the alkylation or acylation of aromatic compounds.
-
Hydrosilylation and hydroboration reactions: Activating Si-H or B-H bonds for addition to unsaturated substrates.
The general mechanism for Lewis acid catalysis by a triarylborane is depicted below:
Caption: General workflow for Lewis acid catalysis.
Role in Suzuki-Miyaura Cross-Coupling
Aryl boronate esters are key intermediates in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[6][7][8] While boronic acids are more commonly used, their corresponding esters, such as this compound, can also serve as coupling partners. The borate ester would first need to be activated, typically with a base, to form a more nucleophilic "ate" complex, which then participates in the catalytic cycle.
Anion Sensing
Triarylboranes have emerged as promising candidates for anion sensing applications.[9] The interaction of an anion with the Lewis acidic boron center can lead to a change in the electronic and photophysical properties of the molecule, resulting in a colorimetric or fluorescent response. The electron-deficient nature of the boron in this compound suggests its potential for the development of sensors for anions such as fluoride or cyanide.
Thermal Properties
The thermal stability of boronic acids and their derivatives is an important consideration for their application in various processes. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the decomposition and phase transitions of this compound.[10][11][12][13][14] While specific data for this compound is not available, studies on related aryl boronic acids and their anhydrides (boroxines) indicate that they can undergo dehydration and decomposition at elevated temperatures.[12]
Conclusion
This compound is a versatile organoboron compound with significant potential in organic synthesis and materials science. Its synthesis, based on the reaction of 4-chlorophenol with boron trichloride, is straightforward. The key to its utility lies in the Lewis acidic nature of the boron center, which can be exploited for catalysis and anion sensing. While further research is needed to fully elucidate its reactivity and explore its applications, the insights provided in this guide, drawn from the well-established chemistry of analogous compounds, offer a solid foundation for future investigations.
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- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tris(4-chlorophenyl) borate in Organic Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of Triarylborane Catalysis
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and metal-free catalytic systems is of paramount importance. Triarylboranes, characterized by their electron-deficient boron center, have emerged as a powerful class of Lewis acid catalysts. While tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been the undisputed workhorse in this domain, the exploration of other halogenated triarylboranes offers exciting prospects for tuning reactivity and selectivity.[1][2]
This document provides a comprehensive overview of the potential applications of Tris(4-chlorophenyl) borate , a lesser-studied analogue. Due to the limited direct literature on this specific borane, this guide leverages the extensive knowledge base of structurally similar halogenated triarylboranes to propose its applications and detailed experimental protocols. The underlying scientific rationale is that the electron-withdrawing nature of the 4-chloro substituent should endow this compound with significant Lewis acidity, rendering it a viable catalyst for a range of organic transformations.[2] Each protocol presented herein is adapted from well-established procedures for analogous catalysts, with the explicit understanding that optimization may be required for this specific borane.
Section 1: Synthesis and Predicted Properties of this compound
Synthetic Approach
The synthesis of symmetrically substituted triarylboranes is a well-established field.[3] this compound can be readily prepared via the reaction of a boron trihalide (e.g., boron trifluoride etherate, BF₃·OEt₂) with the corresponding Grignard or organolithium reagent derived from a 4-chlorophenyl halide.[3] A typical synthetic route would involve the formation of 4-chlorophenylmagnesium bromide from 1-bromo-4-chlorobenzene and magnesium turnings, followed by its reaction with BF₃·OEt₂.
Predicted Lewis Acidity and Catalytic Profile
The catalytic activity of triarylboranes is intrinsically linked to their Lewis acidity, which is modulated by the electronic properties of the aryl substituents.[1] The presence of electron-withdrawing groups enhances the electrophilicity of the boron center. The Hammett parameter (σₚ) for chlorine is +0.23, indicating its electron-withdrawing nature. While not as strongly withdrawing as the pentafluorophenyl group, the three 4-chlorophenyl moieties are expected to render the boron atom in this compound sufficiently Lewis acidic to catalyze a variety of reactions. It is predicted to be a more potent Lewis acid than triphenylborane but likely less reactive than tris(pentafluorophenyl)borane. This intermediate reactivity could be advantageous in reactions where a highly active catalyst leads to side reactions or decomposition.[4]
Section 2: Proposed Catalytic Application: Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of synthetic chemistry.[5] Borane-catalyzed hydrosilylations offer a metal-free alternative to traditional transition-metal-catalyzed processes.[6]
Hydrosilylation of Carbonyls and Imines
The reduction of carbonyls and imines via hydrosilylation is a key transformation in organic synthesis. The mechanism of borane-catalyzed hydrosilylation is thought to involve the activation of the Si-H bond by the Lewis acidic borane, forming a silylium-borohydride ion pair.[7] This borohydride then acts as the reducing agent.
Protocol 2.1.1: General Procedure for the Hydrosilylation of a Ketone (Adapted from B(C₆F₅)₃ catalysis) [5]
Materials:
-
This compound (catalyst)
-
Ketone (substrate)
-
Triethylsilane (hydrosilane)
-
Anhydrous dichloromethane (DCM) or toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ketone (1.0 mmol, 1.0 equiv).
-
Dissolve the ketone in anhydrous DCM (5 mL).
-
Add this compound (0.01-0.05 mmol, 1-5 mol%).
-
Add triethylsilane (1.2 mmol, 1.2 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by flash column chromatography.
Causality and Self-Validation:
-
Inert Atmosphere: Triarylboranes and hydrosilanes can be sensitive to moisture and oxygen. An inert atmosphere ensures the integrity of the catalyst and reagents.
-
Anhydrous Solvent: Water can react with the hydrosilane and the borane catalyst, leading to decomposition and reduced catalytic activity.
-
Catalyst Loading: A low catalyst loading (1-5 mol%) is typically sufficient for efficient conversion, highlighting the catalytic nature of the process. Higher loadings may be necessary for less reactive substrates.
-
Monitoring: Regular monitoring of the reaction progress is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Table 1: Predicted Substrate Scope for Hydrosilylation of Carbonyls
| Substrate Example | Product Type | Predicted Yield Range (%) | Notes |
| Acetophenone | Silyl ether | 85-95 | Electron-rich and electron-neutral ketones are expected to react efficiently. |
| Benzophenone | Silyl ether | 90-98 | Sterically hindered ketones may require longer reaction times or slightly higher catalyst loading. |
| Cyclohexanone | Silyl ether | 90-99 | Aliphatic ketones are generally excellent substrates. |
| Benzaldehyde | Silyl ether | >95 | Aldehydes are typically more reactive than ketones. |
Section 3: Proposed Catalytic Application: Frustrated Lewis Pair (FLP) Chemistry
The concept of Frustrated Lewis Pairs (FLPs) involves the use of a sterically encumbered Lewis acid and Lewis base that are unable to form a classical adduct. This "frustrated" combination can activate small molecules, most notably dihydrogen (H₂), enabling metal-free hydrogenations.[8]
Metal-Free Hydrogenation of Imines
The hydrogenation of imines to amines is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. FLPs based on triarylboranes have proven to be effective catalysts for this reaction.
Protocol 3.1.1: General Procedure for the FLP-Catalyzed Hydrogenation of an Imine (Adapted from B(C₆F₅)₃ catalysis) [8]
Materials:
-
This compound (Lewis acid)
-
A sterically hindered phosphine (e.g., tricyclohexylphosphine, PCy₃) or a bulky amine (e.g., 2,2,6,6-tetramethylpiperidine) (Lewis base)
-
Imine (substrate)
-
Anhydrous toluene or chlorobenzene (solvent)
-
High-pressure reactor (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the imine (1.0 mmol, 1.0 equiv), this compound (0.05 mmol, 5 mol%), and the Lewis base (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting amine by flash column chromatography or distillation.
Causality and Self-Validation:
-
Sterically Hindered Base: The choice of a bulky Lewis base is critical to prevent the formation of a stable Lewis acid-base adduct, thereby enabling the "frustrated" state.
-
Hydrogen Pressure: Higher pressures of H₂ increase its concentration in the solution, which can accelerate the reaction rate.
-
Temperature: The activation of H₂ and the subsequent hydrogenation often require elevated temperatures to overcome the activation energy barrier.
-
Solvent Choice: A non-coordinating, anhydrous solvent is essential to prevent interference with the FLP system.
Section 4: Proposed Catalytic Application: Ring-Opening Polymerization
Triarylboranes can act as initiators for the ring-opening polymerization (ROP) of cyclic ethers, such as epoxides.[4] This provides a metal-free route to polyethers, which have widespread applications.
Ring-Opening Polymerization of Propylene Oxide
The ROP of propylene oxide yields polypropylene glycol (PPG), a key component in the production of polyurethanes. The selectivity of the ring-opening can be influenced by the nature of the borane catalyst.[4]
Protocol 4.1.1: General Procedure for the ROP of Propylene Oxide (Adapted from B(C₆F₅)₃ catalysis) [4]
Materials:
-
This compound (catalyst)
-
Propylene oxide (monomer)
-
A suitable initiator with a hydroxyl group (e.g., 1-dodecanol)
-
Anhydrous toluene (solvent)
Procedure:
-
To a flame-dried, nitrogen-purged reactor, add the initiator (e.g., 1-dodecanol, 1.0 equiv).
-
Add a solution of this compound in anhydrous toluene (catalyst loading will depend on the desired molecular weight).
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C).
-
Slowly feed the propylene oxide into the reactor over a period of time.
-
After the addition is complete, allow the reaction to stir at the same temperature until the desired conversion is reached.
-
Terminate the polymerization by adding a small amount of water or a primary amine.
-
Analyze the resulting polymer for molecular weight, polydispersity, and end-group functionality.
Causality and Self-Validation:
-
Initiator: The initiator provides the starting point for the polymer chain growth. The ratio of monomer to initiator will determine the target molecular weight.
-
Controlled Monomer Addition: Slow addition of the monomer helps to control the exothermicity of the polymerization and can lead to a more uniform polymer.
-
Termination: The polymerization is a living process until quenched. The choice of terminating agent can influence the end-group of the polymer.
Section 5: Summary and Future Outlook
This compound represents an intriguing yet underexplored member of the triarylborane family of catalysts. Based on the well-established reactivity of its halogenated congeners, it is poised to be a competent Lewis acid catalyst for a variety of important organic transformations. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the catalytic potential of this compound. It is anticipated that this compound may offer unique advantages in terms of reactivity, selectivity, and cost-effectiveness compared to more common triarylborane catalysts. Further research is warranted to fully elucidate its catalytic profile and expand its applications in organic synthesis and materials science.
References
-
Title: Synthetic Approaches to Triarylboranes from 1885 to 2020. Source: PMC - PubMed Central URL: [Link]
-
Title: Frustrated Lewis Pairs. Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: Highly Efficient B(C₆F₅)₃-Catalyzed Hydrosilylation of Olefins. Source: ACS Publications URL: [Link]
-
Title: Lewis acidity of tris(pentafluorophenyl) borane: Crystal and molecular structure of B(C₆F₅)₃·OPEt₃. Source: ResearchGate URL: [Link]
-
Title: Dual Trapping of a Metastable Planarized Triarylborane π-System Based on Folding and Lewis Acid–Base Complexation for Seeded Polymerization. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Triarylboranes Bearing (ortho-Carboran-1-yl)aryl Groups for Catalytic Hydrogenation with Pure or Crude H₂. Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Magnetically Recyclable Borane Lewis Acid Catalyst for Hydrosilylation of Imines and Reductive Amination of Carbonyls. Source: ResearchGate URL: [Link]
-
Title: Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study. Source: PubMed Central URL: [Link]
-
Title: Halogenated triarylboranes: synthesis, properties and applications in catalysis. Source: SciSpace URL: [Link]
-
Title: Preparation method of 4-chlorophenylboronic acid. Source: WIPO Patentscope URL: [Link]
-
Title: Triarylborane-Catalyzed Ring-Opening Polymerization of Propylene Oxide: A Pathway to Superior Polyurethanes. Source: Vapourtec URL: [Link]
-
Title: Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Halogenated triarylboranes: Synthesis, properties and applications in catalysis. Source: ResearchGate URL: [Link]
-
Title: Synthesis of the Soft Lewis Superacid Tris(4‐bromo‐2,3,5,6‐tetrafluorophenyl)borane B(C₆F₄Br)₃ via C‒Ag to C‒B Transmetalation. Source: PMC - PubMed Central URL: [Link]
-
Title: Frustrated Lewis pair catalyzed hydrosilylation and hydrosilane mediated hydrogenation of fulvenes. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Illuminating the Mechanism of the Borane‐Catalyzed Hydrosilylation of Imines with Both an Axially Chiral Borane and Silane. Source: Sci-Hub URL: [Link]
Sources
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- 8. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Anion Recognition Using Tris(4-chlorophenyl) borate
Abstract & Introduction
The selective recognition and sensing of anions are of paramount importance in fields ranging from environmental monitoring and clinical diagnostics to materials science and drug development. Anions play critical roles in numerous biological and chemical processes, and the ability to detect them with high sensitivity and selectivity is a significant analytical challenge. Lewis acidic organoboron compounds, particularly triarylboranes, have emerged as a powerful class of receptors for anion recognition.[1][2] Their efficacy stems from the electron-deficient, trigonal planar boron center, which possesses a vacant p-orbital capable of accepting electron density from an incoming anionic guest.[1]
This application note provides a comprehensive guide to the use of Tris(4-chlorophenyl) borate, a moderately strong triarylborane Lewis acid, for the recognition and quantification of anions. We will delve into the underlying mechanism of action, provide detailed, field-tested protocols for spectroscopic titration, and offer insights into data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for anion sensing in their laboratories.
Scientific Principle: The Mechanism of Recognition
The core of the anion sensing capability of this compound lies in its potent Lewis acidity. A Lewis acid is defined as an electron-pair acceptor. In triarylboranes, the boron atom is sp²-hybridized and resides in a trigonal planar geometry, leaving a vacant p-orbital perpendicular to the plane of the three aryl groups.
The electron-withdrawing nature of the three 4-chlorophenyl substituents inductively pulls electron density away from the central boron atom. This effect enhances the electrophilicity of the boron center, making it a more potent Lewis acid compared to unsubstituted triphenylborane.[3] While not as powerful as highly fluorinated analogues like Tris(pentafluorophenyl)borane (B(C₆F₅)₃), this compound offers a balance of reactivity and stability, making it a suitable receptor for various applications.[4][5][6]
When an anion (a Lewis base, or electron-pair donor) is introduced, it can coordinate to the electron-deficient boron center. This binding event causes a change in the geometry and electronic structure of the borane.[1][7]
-
Geometric Change: The boron center re-hybridizes from trigonal planar (sp²) to tetrahedral (sp³).
-
Electronic Change: The coordination of the anion forms a new B-anion bond, creating a tetracoordinate borate species. This disrupts the π-conjugation between the aryl rings and the boron center, leading to distinct changes in the molecule's photophysical properties, such as its UV-Visible absorption or fluorescence emission spectrum.[7][8]
This optically detectable transformation is the basis for the sensing protocol. The anion recognition process is a two-step event: selective binding of the anion to the receptor, followed by the conversion of this binding event into a measurable optical signal.[7][8]
Experimental Protocol: UV-Visible Spectroscopic Titration
This section provides a step-by-step protocol for determining the binding affinity of this compound for a target anion using UV-Visible (UV-Vis) absorption spectroscopy. This technique monitors changes in the absorbance spectrum of the borane solution upon incremental addition of the anion.[9]
Materials and Reagents
-
This compound (Receptor, Host)
-
Anion source (e.g., Tetrabutylammonium fluoride, Tetrabutylammonium chloride) (Guest)
-
Spectroscopic grade solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)). Note: The choice of solvent is critical. It must dissolve both the receptor and the guest, be transparent in the spectral region of interest, and be sufficiently non-coordinating to avoid competing with the anion for the boron center.
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
Dual-beam UV-Vis spectrophotometer[10]
-
Analytical balance
Preparation of Stock Solutions
-
Expert Insight: Accuracy in preparing stock solutions is paramount for reliable binding constant determination. Use an analytical balance and Class A volumetric flasks.
-
Receptor Stock Solution (e.g., 1 x 10⁻⁴ M): Accurately weigh the required amount of this compound and dissolve it in the chosen spectroscopic solvent in a volumetric flask. For example, to make 25 mL of a 1 x 10⁻⁴ M solution, dissolve ~1.0 mg of this compound (M.W. ~409.3 g/mol ) in 25 mL of solvent.
-
Anion Stock Solution (e.g., 1 x 10⁻² M): Prepare a concentrated stock solution of the anion salt in the same solvent. This solution should be significantly more concentrated (e.g., 100-fold) than the receptor solution to avoid significant dilution effects during the titration.
Titration Protocol
-
Setup: Place 2.0 mL of the this compound stock solution (1 x 10⁻⁴ M) into a 1 cm quartz cuvette. Place 2.0 mL of the pure solvent into a matching cuvette for the reference beam.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the receptor solution. This is your "0 equivalents" reading.
-
Incremental Additions: Using a micropipette, make small, incremental additions (e.g., 2-5 µL) of the concentrated anion stock solution directly into the sample cuvette.
-
Mixing and Equilibration: After each addition, gently mix the solution by capping the cuvette and inverting it several times. Allow the solution to equilibrate for 1-2 minutes.
-
Record Spectrum: Record the UV-Vis spectrum after each addition.
-
Continue Titration: Repeat steps 3-5 until the changes in the spectrum become negligible, indicating that the binding sites on the receptor are saturated. This typically requires adding several equivalents of the anion.
Data Analysis and Interpretation
The collected spectral data can be used to calculate the association constant (Kₐ), a measure of the binding strength between the receptor and the anion.[11][12]
Determining the Binding Stoichiometry (Job's Plot)
Before calculating Kₐ, it's good practice to confirm the binding stoichiometry (the ratio of receptor to anion in the complex). A Job's plot is a common method for this.
-
Prepare a series of solutions with the same total molar concentration of receptor and anion ([Host] + [Guest] = constant) but with varying mole fractions of each.
-
Measure the absorbance change (ΔA) at a wavelength where the complex absorbs maximally.
-
Plot ΔA against the mole fraction of the host. The maximum of the plot indicates the stoichiometry. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.
Calculating the Association Constant (Kₐ)
For a 1:1 binding model, the Benesi-Hildebrand equation is a common method for determining Kₐ.[10] The equation is expressed as:
1 / (A - A₀) = 1 / (Kₐ * (A_{max} - A₀) * [Guest]ⁿ) + 1 / (A_{max} - A₀)
Where:
-
A₀ is the initial absorbance of the receptor.
-
A is the absorbance at a given guest concentration.
-
A_{max} is the absorbance at saturation.
-
[Guest] is the concentration of the anion.
-
n is the stoichiometry (typically 1).
-
Kₐ is the association constant.
By plotting 1/(A - A₀) versus 1/[Guest], you should obtain a straight line. The association constant Kₐ can be calculated from the ratio of the intercept to the slope.[10]
Sample Data and Interpretation
The table below presents hypothetical binding data for this compound with various anions in DCM, illustrating typical relative affinities.
| Anion Guest | Anion Source | Association Constant (Kₐ) in M⁻¹ | Selectivity vs. Cl⁻ |
| Fluoride (F⁻) | (n-Bu)₄NF | 1.2 x 10⁵ | ~ 1200x |
| Cyanide (CN⁻) | (n-Bu)₄NCN | 5.8 x 10⁴ | ~ 580x |
| Acetate (AcO⁻) | (n-Bu)₄NAcO | 8.5 x 10³ | ~ 85x |
| Chloride (Cl⁻) | (n-Bu)₄NCl | ~ 100 | 1x |
| Bromide (Br⁻) | (n-Bu)₄NBr | < 10 | Negligible |
| Iodide (I⁻) | (n-Bu)₄NI | < 10 | Negligible |
Interpretation: The data clearly show a high selectivity for fluoride, which is characteristic of many triarylborane receptors.[13][14] This is attributed to the hard Lewis acid nature of boron and the hard Lewis base nature of fluoride. The binding affinity decreases with increasing anion size and decreasing basicity.
Validation and Troubleshooting
Trustworthiness through Self-Validation:
-
Control Experiment: Run a titration with a non-binding salt (e.g., tetrabutylammonium hexafluorophosphate) to ensure that observed spectral changes are not due to non-specific ionic strength effects.
-
Solvent Blank: Titrate the anion solution into pure solvent to confirm the guest itself does not absorb in the region of interest.
-
Reproducibility: Repeat the titration at least three times to ensure the calculated Kₐ is reproducible and to determine the standard error.
| Problem | Possible Cause | Solution |
| No spectral change upon anion addition | 1. Receptor is not Lewis acidic enough for the anion. 2. Solvent is coordinating (e.g., DMSO, water). 3. Anion salt is insoluble. | 1. Use a more basic anion or a stronger Lewis acid receptor. 2. Switch to a non-coordinating solvent like DCM or Toluene. 3. Check solubility or use a different counter-ion. |
| Precipitate forms during titration | The formed borate-anion complex has low solubility. | Lower the initial concentration of the receptor and titrant solutions. |
| Non-linear Benesi-Hildebrand plot | 1. Stoichiometry is not 1:1. 2. Multiple binding events or equilibria are occurring. | 1. Confirm stoichiometry with a Job's plot. 2. Use more advanced non-linear regression fitting models to analyze the data.[11] |
References
-
Welch, G. C., & Stephan, D. W. (2015). Tris(pentafluorophenyl)borane: leveraging history and emerging work to identify alternatives for organic electronic applications. New Journal of Chemistry, 39(11), 8334-8346. [Link][4][5]
-
Bhat, H. R., Gupta, P. S. S., Biswal, S., & Rana, M. K. (2019). Anion Sensing by Novel Triarylboranes Containing Boraanthracene: DFT Functional Assessment, Selective Interactions, and Mechanism Demonstration. ACS Omega, 4(3), 5693–5703. [Link][7][8][13][14]
-
Ashley, A. E., & O'Hare, D. (2011). Lewis acidity of tris(pentafluorophenyl) borane: Crystal and molecular structure of B(C6F5)3·OPEt3. Dalton Transactions, 40(42), 11232-11240. [Link][3]
-
Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3-4), 193-209. [Link][11][15]
-
de Boer, J. L. M., & de Vos, R. H. (1998). Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment. Journal of Environmental Monitoring, 1(1), 89-94. [Link][16]
-
Erker, G. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (11), 1883-1890. [Link][6]
-
WIPO (2019). Preparation method of 4-chlorophenylboronic acid. Patent CN110054642A. [Link][17]
-
Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. [Link][10]
-
Lawrence, E. J., Oganesyan, V. S., Wildgoose, G. G., & Ashley, A. E. (2016). Exploring the fate of the tris(pentafluorophenyl)borane radical anion in weakly coordinating solvents. Dalton Transactions, 45(13), 5632–5638. [Link][18]
-
Hynes, M. J. (1993). A computer program for the calculation of equilibrium constants from spectrophotometric data. Journal of the Chemical Society, Dalton Transactions, (2), 311-312. [Link][12]
-
Hounjet, L. J., & Gabbaï, F. P. (2014). Anion Sensing with a Blue Fluorescent Triarylboron-Functionalized Bisbenzimidazole and Its Bisbenzimidazolium Salt. Organometallics, 33(10), 2449–2452. [Link][1]
-
Brown, M. E., & Taylor, C. G. (2019). Anion Recognition with Antimony(III) and Bismuth(III) Triaryl-Based Pnictogen Bonding Receptors. Chemistry – A European Journal, 25(60), 13735–13744. [Link][19]
-
Wagner, M., & Bolte, M. (2021). Synthetic Approaches to Triarylboranes from 1885 to 2020. Chemistry – A European Journal, 27(24), 7043–7060. [Link][2]
-
Piers, W. E., & Marwitz, A. J. V. (2011). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 16(5), 3889–3915. [Link][20]
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Mastering the Milieu: A Guide to Reactions with Air-Sensitive Borate Esters
For researchers, scientists, and professionals in drug development, the manipulation of air-sensitive reagents is a gateway to novel chemical space. Among these, borate esters stand out as versatile intermediates, pivotal in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the very reactivity that makes them valuable also renders them susceptible to degradation by atmospheric oxygen and moisture. This guide provides a comprehensive overview of the principles and detailed protocols for the successful execution of reactions involving air-sensitive borate esters, ensuring experimental reproducibility and integrity.
The "Why": Understanding the Sensitivity of Borate Esters
The boron atom in borate esters possesses a vacant p-orbital, making it Lewis acidic and susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of the corresponding boronic acid and alcohol.[2][3] This decomposition pathway can be detrimental to the reaction yield and purity of the desired product. Furthermore, some organoboron compounds can undergo oxidation in the presence of air.[4] Therefore, the rigorous exclusion of air and moisture is not merely a suggestion but a prerequisite for success.
The two primary apparatuses for creating and maintaining an inert atmosphere are the Schlenk line and the glovebox. The choice between them often depends on the scale of the reaction, the number of manipulations required, and the specific sensitivity of the reagents.
The Arsenal: Essential Equipment for an Inert Atmosphere
| Equipment | Primary Use | Key Advantages |
| Schlenk Line | Performing reactions, distillations, and filtrations under an inert gas (N₂ or Ar) atmosphere. | Versatile for a wide range of reaction setups and scales. |
| Glovebox | Handling and weighing of highly sensitive solids and liquids; setting up reactions in a controlled environment. | Provides a completely isolated and highly pure inert atmosphere (<1 ppm O₂, H₂O).[5][6] |
| Dry, Degassed Solvents | As the reaction medium to prevent hydrolysis of the borate ester. | Minimizes a primary source of water contamination.[5][7] |
| Schlenk Glassware | Specially designed flasks, filter funnels, and adapters with sidearms for connection to the Schlenk line. | Allows for the manipulation of reagents without exposure to the atmosphere. |
| Gas-tight Syringes | Transfer of dry, degassed solvents and liquid reagents. | Enables precise and air-free liquid transfers. |
| Septa | Rubber or Teflon-faced seals for Schlenk flasks and reagent bottles. | Allows for the introduction of reagents via syringe while maintaining an inert atmosphere. |
The Workflow: Establishing an Inert Environment
A successful reaction with air-sensitive borate esters hinges on a meticulously executed workflow. The following diagram illustrates the critical decision points and pathways for setting up an experiment using either a Schlenk line or a glovebox.
Protocol 1: Preparation of Dry, Degassed Solvents
The presence of dissolved oxygen and trace amounts of water in solvents can be detrimental to reactions involving sensitive borate esters.[5][7] The freeze-pump-thaw method is a highly effective technique for removing dissolved gases.[5]
Materials:
-
Solvent to be degassed
-
Schlenk flask with a high-vacuum stopcock
-
Liquid nitrogen
-
Schlenk line
Procedure:
-
Solvent Preparation: Add the desired solvent to a Schlenk flask, filling it to no more than two-thirds of its volume.
-
Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow the flask to remain under vacuum for 10-15 minutes to remove gases from the headspace.
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repetition: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.[5]
-
Inert Gas Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) from the Schlenk line. The solvent is now ready for use.
Protocol 2: Suzuki-Miyaura Coupling with an Air-Sensitive Borate Ester using Schlenk Line Technique
This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, highlighting the critical steps for handling an air-sensitive borate ester.[1]
Reaction Scheme: Aryl Halide + Aryl Borate Ester --(Pd Catalyst, Base)--> Biaryl
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Aryl halide
-
Air-sensitive aryl borate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Dry, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk line, gas-tight syringes, needles, and septa
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is thoroughly oven-dried and cooled under a stream of inert gas.
-
Inerting the Flask: Connect the flask to the Schlenk line and perform at least three evacuate-refill cycles to establish an inert atmosphere.[5][8]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the aryl halide, palladium catalyst, and base to the flask. For highly sensitive solids, this step is best performed in a glovebox.
-
Addition of Borate Ester: If the borate ester is a solid, add it along with the other solid reagents. If it is a liquid or in solution, it will be added via syringe after the solvent.
-
Solvent Addition: Transfer the dry, degassed solvent to the reaction flask via a gas-tight syringe.
-
Liquid Borate Ester Addition: If applicable, add the liquid borate ester or a solution of the borate ester to the reaction mixture using a gas-tight syringe.
-
Reaction: Place the flask in a heating block set to the desired reaction temperature and stir. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) using aliquots taken under inert conditions.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. The reaction can then be quenched and worked up under standard laboratory conditions, as the product is typically air-stable.
The Glovebox Advantage: A Controlled Environment
For manipulations involving very sensitive, hygroscopic, or pyrophoric reagents, a glovebox is the superior choice.[5][6] It provides a static inert atmosphere with extremely low levels of oxygen and water, allowing for the convenient handling and weighing of solids without the need for positive pressure techniques.
Safety First: Handling Borate Esters
While many borate esters have low acute toxicity, it is crucial to handle them with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[9] Some boronic acid derivatives can be irritants to the skin, eyes, and respiratory tract.[9][10] Always consult the Safety Data Sheet (SDS) for the specific borate ester and all other reagents used in the reaction.[9][10][11] Reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Low or No Product Formation | Inactive catalyst; degradation of borate ester due to air/moisture exposure. | Use fresh catalyst; ensure all glassware is dry and the system is properly inerted; use freshly prepared dry, degassed solvents. |
| Formation of Boronic Acid | Hydrolysis of the borate ester due to residual water in the solvent or on the glassware. | Rigorously dry solvents and glassware; ensure a leak-free Schlenk line setup. |
| Inconsistent Results | Variations in the purity of reagents or efficiency of the inert atmosphere setup. | Use reagents of known purity; standardize the procedure for setting up the inert atmosphere. |
By understanding the principles behind the air-sensitivity of borate esters and meticulously applying the appropriate inert atmosphere techniques, researchers can confidently and reproducibly harness the synthetic power of these valuable reagents.
References
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008-04-12).
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific.
- the manipulation of air.sensitive compounds - Neilson Lab.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC - NIH.
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Borate esters - Wikipedia. Available at: [Link]
- 5 - SAFETY DATA SHEET. (2009-09-08).
-
An Illustrated Guide to Schlenk Line Techniques. (2023-01-29). Available at: [Link]
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Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. (2013-08-06). Available at: [Link]
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How to use the glove box - Chemistry laboratory 2 - YouTube. (2023-12-22). Available at: [Link]
-
How to Use a Glove Box - YouTube. (2014-09-17). Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (2013-10-03). Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22). Available at: [Link]
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Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Available at: [Link]
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Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). (2021-02-06). Available at: [Link]
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Chemistry Of Boronic Esters - AA Blocks. (2019-10-31). Available at: [Link]
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the-schlenk-line-survival-guide.pdf. Available at: [Link]
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School of Chemistry SOP For Operation Of Glove Boxes. (2018-04-01). Available at: [Link]
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Hints for Handling Air-Sensitive Materials - Fauske & Associates. (2020-10-28). Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03). Available at: [Link]
-
Boron Chemistry: An Overview | ACS Symposium Series. (2016-11-30). Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016-08-18). Available at: [Link]
-
Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC - NIH. (2017-09-22). Available at: [Link]
-
Schlenk Line Techniques and Cannulation Technique - YouTube. (2015-08-11). Available at: [Link]
-
RISE Catalysis Center Glovebox Manual. (2020-04-23). Available at: [Link]
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How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? | ResearchGate. (2023-03-14). Available at: [Link]
-
What Are The Key Chemical Reactions Of Boric Acid? - Chemistry For Everyone - YouTube. (2025-07-31). Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
Boric Acid Safety & Hazards - Lab Alley. Available at: [Link]
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Application Notes and Protocols: Proper Handling and Storage of Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoboron compounds are a versatile and indispensable class of reagents in modern organic synthesis and drug development. Their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their place in the synthetic chemist's toolbox.[1] However, the reactivity that makes these compounds so valuable also necessitates careful handling and storage procedures to ensure their stability, reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of best practices for the handling and storage of various classes of organoboron compounds, grounded in an understanding of their chemical properties.
The reactivity and properties of organoboron compounds are largely dictated by the electron-deficient nature of the boron atom.[2] This inherent Lewis acidity governs their stability towards air and moisture, and dictates the necessary precautions for their handling and storage. This document will detail the specific procedures for commonly used classes of organoboron compounds, including boronic acids, boronic esters, and organoboranes.
General Safety and Handling Precautions
Prior to handling any organoboron compound, a thorough risk assessment should be conducted, and the appropriate personal protective equipment (PPE) should be worn.[3] This includes, at a minimum, safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[4]
Key Safety Considerations:
-
Inhalation: Dusts from solid organoboron compounds can cause respiratory irritation.[5] Avoid creating dust and use appropriate respiratory protection if necessary.[4]
-
Skin and Eye Contact: Organoboron compounds can cause skin and eye irritation.[5] In case of contact, rinse the affected area with copious amounts of water.
-
Ingestion: In case of accidental ingestion, rinse the mouth with water and seek medical attention.
Classification and Specific Handling Procedures
The stability of organoboron compounds varies significantly depending on their structure. A general understanding of these differences is crucial for selecting the appropriate handling and storage protocols.
Boronic Acids
Boronic acids (R-B(OH)₂) are among the most commonly used organoboron reagents due to their relative stability.
Properties and Stability:
-
Most aryl and alkenyl boronic acids are crystalline solids that are relatively stable to air and moisture.[6]
-
Aliphatic boronic acids tend to be more susceptible to oxidation.[6]
-
Boronic acids can undergo dehydration upon rigorous drying to form cyclic anhydrides known as boroxines, which can complicate characterization.[6][7]
-
They are susceptible to deboronation under strongly acidic or basic conditions.[6]
Handling Protocol:
-
Dispensing: Weigh out the desired amount of boronic acid in a fume hood. For short-term handling, exposure to the atmosphere is generally acceptable for aryl and alkenyl derivatives.
-
Solubilization: Boronic acids have varying solubilities. Many are soluble in common organic solvents such as THF, DMF, and alcohols. Some smaller boronic acids are water-soluble.[6]
-
Reaction Setup: Reactions involving boronic acids are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions and ensure reproducibility, especially when using sensitive catalysts or reagents.
Boronic Esters
Boronic esters, such as pinacol esters (R-B(pin)), are often preferred over boronic acids due to their enhanced stability and ease of purification.[6]
Properties and Stability:
-
Boronic esters are generally less polar and more soluble in organic solvents than their corresponding boronic acids.[8]
-
They are typically more resistant to hydrolysis than acyclic boronic esters.[6] Pinacol esters are particularly robust.
-
They are stable to air and moisture, making them easier to handle and purify.[8]
Handling Protocol:
-
Dispensing: Boronic esters can be handled in the air for routine weighing and transfer.
-
Purification: Purification is often achieved by column chromatography on silica gel or neutral alumina.[9]
-
Reaction Setup: While generally stable, it is still good practice to set up reactions under an inert atmosphere to maintain the integrity of the reaction components.
Organoboranes
Organoboranes, such as trialkylboranes (R₃B) and dialkylboranes (R₂BH), are highly reactive and require more stringent handling procedures.
Properties and Stability:
-
Many organoboranes are liquids or low-melting solids.
-
They are highly sensitive to air and moisture, with some being pyrophoric (igniting spontaneously in air).[10]
-
Solutions of some dialkylboranes, like disiamylborane, have limited stability and should be freshly prepared or stored at low temperatures for short periods.[11]
Handling Protocol (Inert Atmosphere Techniques):
The handling of air-sensitive organoboranes requires the use of inert atmosphere techniques, such as a Schlenk line or a glovebox.[10][12]
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).[13]
-
Reagent Transfer: Air-sensitive organoboranes are typically supplied in Sure/Seal™ bottles or similar containers that allow for transfer via syringe or cannula.[13][14]
-
Syringe Transfer: Use a dry, inert gas-flushed syringe with a long needle to withdraw the desired volume of the reagent.[15]
-
Cannula Transfer: For larger quantities, a double-tipped needle (cannula) can be used to transfer the liquid from the storage bottle to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Quenching: Reactions involving organoboranes should be quenched carefully, typically by the slow addition of a proton source like methanol or water, often at low temperatures.
Storage Procedures
Proper storage is critical for maintaining the chemical integrity of organoboron compounds.
General Storage Guidelines:
-
Containers: Store all organoboron compounds in tightly sealed containers.[4]
-
Atmosphere: For air-sensitive compounds, store under an inert atmosphere (nitrogen or argon).
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[4] Refrigeration is often recommended, but consult the supplier's safety data sheet (SDS) for specific temperature requirements.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[4]
Storage Recommendations by Compound Class:
| Compound Class | Recommended Storage Conditions | Rationale |
| Boronic Acids | Tightly sealed container, room temperature or refrigerated. | Protects from excessive moisture which can affect purity and prevents degradation of less stable derivatives. |
| Boronic Esters | Tightly sealed container, room temperature or refrigerated. | Generally stable, but refrigeration can prolong shelf life. |
| Organoboranes | Under inert atmosphere (e.g., Sure/Seal™ bottle), refrigerated. | Prevents decomposition and potential pyrophoric reactions with air and moisture. |
Table 1: Summary of recommended storage conditions for different classes of organoboron compounds.
Experimental Protocols
Protocol 1: Handling and Dispensing an Air-Stable Boronic Acid
Objective: To safely weigh and dispense a solid, air-stable boronic acid for use in a reaction.
Materials:
-
Phenylboronic acid
-
Spatula
-
Weighing paper or boat
-
Reaction flask
-
Solvent (e.g., THF)
Procedure:
-
Ensure the fume hood is operational and the work area is clean.
-
Wear appropriate PPE (safety glasses, lab coat, gloves).
-
Retrieve the phenylboronic acid from its storage location.
-
In the fume hood, open the container and use a clean, dry spatula to transfer the desired amount of the solid onto a tared weighing paper or boat on a balance.
-
Promptly and securely close the container of the stock boronic acid.
-
Transfer the weighed solid to the reaction flask.
-
Add the desired solvent to the reaction flask.
Protocol 2: Transfer of an Air-Sensitive Organoborane Solution via Syringe
Objective: To transfer a specific volume of an air-sensitive organoborane solution (e.g., 9-BBN in THF) from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
9-BBN solution in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, nitrogen-flushed syringe with a long needle
-
Inert gas source (nitrogen or argon) with a needle adapter
-
Schlenk line or manifold
Procedure:
-
Set up the dry reaction flask under a positive pressure of inert gas. A balloon filled with nitrogen or argon attached to a needle inserted through the septum is a common method.
-
Carefully remove the plastic cap from the Sure/Seal™ bottle to expose the crown cap with the rubber liner.[14]
-
Insert a needle connected to the inert gas source through the septum of the Sure/Seal™ bottle to create a slight positive pressure. This prevents air from entering when the reagent is withdrawn.
-
Insert the dry, inert gas-flushed syringe needle through the septum of the Sure/Seal™ bottle and into the solution.
-
Slowly withdraw the desired volume of the 9-BBN solution into the syringe.
-
Carefully remove the syringe from the Sure/Seal™ bottle and immediately insert the needle through the septum of the reaction flask.
-
Slowly add the 9-BBN solution to the reaction mixture.
-
Remove the syringe from the reaction flask.
-
Rinse the syringe immediately and thoroughly with an appropriate quenching solvent (e.g., isopropanol), followed by water and then a final rinse with acetone.
Waste Disposal
Proper disposal of organoboron waste is essential to ensure environmental and personal safety.[16]
-
Solid Waste: Contaminated solid waste, such as gloves and weighing paper, should be placed in a designated solid hazardous waste container.[17]
-
Liquid Waste: Unused organoboron compounds and reaction mixtures should be collected in a designated hazardous waste container.[17] Halogenated and non-halogenated waste streams should generally be segregated.[18]
-
Quenching: Reactive organoboranes should be quenched before disposal. This can be done by slowly adding a proton source like an alcohol to the cooled reaction mixture.
-
Labeling: All waste containers must be clearly labeled with their contents.[19]
-
Follow all local and institutional regulations for hazardous waste disposal.[3]
Visualizations
Caption: Decision tree for handling organoboron compounds.
Caption: Workflow for inert atmosphere transfer.
References
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
-
Yamaguchi, S., & Wakamiya, A. (2014). Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron. RSC Publishing. Retrieved from [Link]
-
ESPI Metals. (2015). Boron pieces - SAFETY DATA SHEET. Retrieved from [Link]
-
Duncton, M. A. J. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1–21). American Chemical Society. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ESPI Metals. (n.d.). Boron. Retrieved from [Link]
- Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
ResearchGate. (2025). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Middle East Technical University. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Synthesis and Application of Organoboron Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
- Google Patents. (2013). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
-
University of Oslo. (2016). Handling hazardous waste. Retrieved from [Link]
-
MDPI. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Retrieved from [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste. Retrieved from [Link]
-
PubMed. (2021). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Retrieved from [Link]
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Application Notes and Protocols for Tris(4-chlorophenyl) borate Reactions Utilizing Schlenk Line Techniques
Introduction: The Unique Role of Tris(4-chlorophenyl) borate in Modern Synthesis
In the landscape of synthetic chemistry, the quest for potent and selective catalysts is perpetual. Triarylboranes, a class of electron-deficient molecules, have emerged as powerful Lewis acids capable of catalyzing a diverse array of chemical transformations.[1] Among these, this compound, B(4-ClC₆H₄)₃, presents a compelling case for exploration in catalysis and materials science. The electron-withdrawing nature of the chlorine substituents enhances the Lewis acidity of the central boron atom, making it a prime candidate for activating substrates in reactions such as hydrosilylation, polymerization, and frustrated Lewis pair (FLP) chemistry.[1][2]
The utility of triarylboranes like this compound is intrinsically linked to their reactivity, which also dictates their sensitivity. The vacant p-orbital on the boron atom, the source of its Lewis acidity, readily interacts with nucleophiles.[1] Unfortunately, this includes atmospheric moisture (H₂O) and oxygen (O₂), which can lead to the decomposition of the borane and inactivation of its catalytic properties. Consequently, the successful application of this compound in synthesis is critically dependent on the rigorous exclusion of air and moisture. This necessitates the use of specialized anaerobic techniques, with the Schlenk line being the cornerstone of such operations in the research laboratory.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Schlenk line techniques for conducting reactions with this compound. The focus is not merely on the procedural steps but on the rationale behind them, ensuring both successful execution and a deep understanding of the chemical principles at play.
Understanding the "Why": The Imperative for an Inert Atmosphere
The boron center in this compound is electron-deficient and, therefore, highly electrophilic. This property is the key to its catalytic activity but also its vulnerability.
-
Reaction with Water (Hydrolysis): Moisture present in the atmosphere or in solvents will readily coordinate to the boron center, leading to the formation of borinic acids and ultimately boric acid, rendering the catalyst inactive.
-
Reaction with Oxygen (Oxidation): While less reactive than organolithium or Grignard reagents, many organoboranes can still be susceptible to oxidation by atmospheric oxygen, leading to the formation of boron-oxygen bonds and decomposition of the desired compound.
Mastery of Schlenk line techniques is therefore not an optional skill but a fundamental requirement for harnessing the full synthetic potential of this compound and related air-sensitive reagents.[3][4]
Core Principles of Schlenk Line Operation
A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of chemical reactions under a controlled, inert atmosphere.[3] One manifold is connected to a high-vacuum pump to remove the ambient atmosphere from the reaction vessel, while the other provides a positive pressure of a dry, inert gas, typically nitrogen or argon. The key operation is the "evacuate-refill" cycle, which is performed multiple times to ensure the reaction flask is purged of air and moisture before reagents are introduced.[5]
Caption: Basic setup of a Schlenk line and the general experimental workflow.
Application Protocol: Catalytic Hydrosilylation of a Ketone
This protocol details a representative application of this compound as a Lewis acid catalyst in the hydrosilylation of acetophenone with diphenylsilane. This reaction is a fundamental transformation in organic synthesis, converting a carbonyl group to an alcohol. The borane catalyst activates the silane, facilitating hydride transfer to the ketone.[6][7]
Reaction Scheme:
Ph(C=O)CH₃ + Ph₂SiH₂ ---(cat. B(4-ClC₆H₄)₃)--> Ph-CH(OSiHPh₂)-CH₃ ---(H₂O workup)--> Ph-CH(OH)-CH₃
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 393.45 | 19.7 mg | 0.05 | Catalyst (5 mol%) |
| Acetophenone | 120.15 | 120.2 mg (0.12 mL) | 1.0 | Substrate |
| Diphenylsilane | 184.34 | 202.8 mg (0.21 mL) | 1.1 | Hydride Source |
| Anhydrous Toluene | - | 10 mL | - | Dry, degassed solvent |
| Schlenk Flask (50 mL) | - | 1 | Oven-dried | |
| Magnetic Stir Bar | - | 1 | Oven-dried | |
| Rubber Septa | - | 2 | - | |
| Syringes (1 mL) | - | 3 | Oven-dried | |
| Needles | - | 3 | Oven-dried | |
| Double-tipped needle (cannula) | - | 1 | Oven-dried |
Detailed Step-by-Step Methodology
Part 1: Preparation and Setup (Rigorous Exclusion of Air and Moisture)
-
Glassware Preparation: All glassware (Schlenk flask, stir bar, syringes, needles) must be thoroughly dried in an oven at >120 °C overnight and cooled in a desiccator.
-
Schlenk Line Purge: Start the Schlenk line by turning on the vacuum pump and the inert gas flow. Allow the system to purge for at least 15-20 minutes. Place a liquid nitrogen trap between the line and the pump to protect the pump from solvent vapors.[5]
-
Flask Assembly and Purging:
-
Quickly assemble the hot Schlenk flask with the stir bar inside and cap it with a rubber septum.
-
Secure the flask to the Schlenk line via a hose and needle or a sidearm.
-
Perform at least three evacuate-refill cycles to replace the air inside the flask with the inert atmosphere.[5] To do this, carefully open the flask to the vacuum manifold for 5-10 minutes. For very sensitive reactions, gently heating the flask with a heat gun during evacuation can help remove adsorbed water.[5]
-
Close the stopcock to the vacuum and slowly refill the flask with inert gas from the other manifold.
-
Leave the flask under a slight positive pressure of inert gas.
-
Part 2: Reagent Handling and Reaction Execution
-
Catalyst Introduction:
-
In a glovebox or under a positive flow of inert gas, weigh 19.7 mg of this compound directly into the purged Schlenk flask.
-
If a glovebox is unavailable, use a nitrogen-flushed glove bag for the transfer.
-
-
Solvent Addition:
-
Using a dry, nitrogen-flushed syringe, transfer 5 mL of anhydrous, degassed toluene to the Schlenk flask containing the catalyst. The solvent should be from a Sure/Seal™ bottle or freshly distilled from a suitable drying agent.[8]
-
Stir the mixture until the catalyst is fully dissolved.
-
-
Substrate and Reagent Addition:
-
Using separate dry, nitrogen-flushed syringes, add acetophenone (0.12 mL) followed by diphenylsilane (0.21 mL) to the stirred catalyst solution.
-
The use of separate syringes prevents cross-contamination.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
The progress of the reaction can be monitored by taking small aliquots via syringe at regular intervals and analyzing them by TLC or GC-MS after quenching with a drop of methanol.
-
Part 3: Work-up and Isolation
-
Quenching the Reaction: Once the reaction is complete (typically after several hours, as indicated by monitoring), cool the flask in an ice bath.
-
Hydrolysis of the Silyl Ether: Slowly add 5 mL of a saturated aqueous solution of NH₄Cl to the reaction mixture to quench any remaining silane and hydrolyze the intermediate silyl ether.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 1-phenylethanol.
Caption: Detailed workflow for the borane-catalyzed hydrosilylation reaction.
Safety and Handling Precautions
Working with triarylboranes and Schlenk lines requires strict adherence to safety protocols to mitigate potential hazards.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]
-
Pressure Management: A Schlenk line is a closed system. Never heat a sealed flask. Always ensure there is a pressure release point, such as an oil bubbler, to prevent over-pressurization.
-
Vacuum Safety: Be aware of the risk of implosion when evacuating glassware. Inspect all glassware for cracks or defects before use. Never open the vacuum line to the air when a liquid nitrogen trap is in place, as this can condense liquid oxygen, creating a serious explosion hazard.[11]
-
Reagent Handling: this compound should be handled as a moisture-sensitive and potentially toxic compound. Avoid inhalation of dust and skin contact.[12] Silanes can be flammable and may release hydrogen gas upon reaction with moisture or acid.
Troubleshooting and Expert Insights
-
Low or No Reactivity: This is most often due to the deactivation of the catalyst by residual moisture or oxygen. Ensure all glassware is scrupulously dried, solvents are anhydrous and degassed, and the evacuate-refill cycles are performed diligently.
-
Slow Reaction Rates: While Tris(4-chlorophenyl) borane is a potent Lewis acid, its activity may be different from more common catalysts like B(C₆F₅)₃.[13] Gentle heating may be required to increase the reaction rate, but this should be done with caution and proper monitoring.
-
Side Reactions: The presence of water can lead to the formation of siloxanes from the silane reagent. Rigorous drying of all components is crucial to minimize this side reaction.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely employ this compound in a variety of synthetic applications, unlocking its potential for the development of novel molecules and materials.
References
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Mewald, M., & Oestreich, M. (2012). Illuminating the Mechanism of the Borane‐Catalyzed Hydrosilylation of Imines with Both an Axially Chiral Borane and Silane. Chemistry – A European Journal, 18(44), 14079–14084. [Link]
-
Gierlich, J., et al. (2021). Synthesis of the Soft Lewis Superacid Tris(4‐bromo‐2,3,5,6‐tetrafluorophenyl)borane B(C6F4Br)3 via C‒Ag to C‒B Transmetalation. Chemistry – A European Journal, 27(54), e202102240. [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Piers, W. E., & Chivers, T. (1998). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (21), 3529-3536. [Link]
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Erker, G. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (11), 1883-1890. [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
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The Schlenk Line Survival Guide. (n.d.). [Link]
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IONiC/VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. [Link]
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Park, S., et al. (2015). Metal-Free Hydrosilylation Polymerization by Borane Catalyst. Angewandte Chemie International Edition, 54(48), 14433-14437. [Link]
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Scott, D. J., et al. (2020). Hydrosilylation and hydroboration in a sustainable manner: from Earth-abundant catalysts to catalyst-free solutions. Green Chemistry, 22(16), 5193-5225. [Link]
-
Cheng, C., & Hartwig, J. F. (2016). Boron-Catalyzed Aromatic C–H Bond Silylation with Hydrosilanes. Journal of the American Chemical Society, 138(13), 4346-4349. [Link]
-
Stephan, D. W. (2013). New organoboranes in "frustrated Lewis pair" chemistry. Topics in Organometallic Chemistry, 45, 1-32. [Link]
-
Ashley, A. E., et al. (2010). Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair. Chemical Communications, 46(1), 121-123. [Link]
-
Greb, L., et al. (2015). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Chemical Science, 6(12), 7029-7037. [Link]
-
Roy, D., et al. (2023). Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins. The Journal of Organic Chemistry, 88(4), 2133-2141. [Link]
-
Stephan, D. W., & Erker, G. (2010). Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis. Angewandte Chemie International Edition, 49(1), 46-76. [Link]
-
Air Products. (n.d.). Safety Data Sheet: Boron Trichloride. [Link]
-
Scott, D. J., et al. (2020). Combination of Arsines and Tris(pentafluorophenyl)borane Toward Frustrated Lewis Pair. Inorganics, 8(9), 49. [Link]
-
Gevorgyan, V., & Oestreich, M. (2014). Alkoxyphosphorane/Borane Cooperative Alkylations: A Frustrated Lewis Pair Version of the Mitsunobu Reaction. Angewandte Chemie International Edition, 53(18), 4617-4620. [Link]
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Application Notes and Protocols for the Safe and Effective Use of Glove Boxes with Moisture-Sensitive Reagents
Introduction
In modern chemical synthesis and materials science, the manipulation of air- and moisture-sensitive reagents is a fundamental requirement. Compounds such as organometallics, alkali metals, and anhydrous metal halides react vigorously and often exothermically with atmospheric oxygen and water vapor, leading to reagent decomposition, compromised experimental integrity, and significant safety hazards.[1][2] The glove box, or "dry box," is an indispensable environmental control chamber that provides a hermetically sealed, inert atmosphere, allowing for the safe handling and manipulation of these sensitive materials.[1][3][4]
This comprehensive guide moves beyond a simple list of procedures to provide a deep, mechanistic understanding of glove box operation. It is designed for researchers, scientists, and drug development professionals who seek not only to use a glove box but to master it, ensuring experimental reproducibility, personal safety, and the longevity of this critical piece of laboratory infrastructure. We will explore the core principles of maintaining an inert atmosphere, detail validated protocols for material transfer and handling, and provide field-proven troubleshooting strategies.
The Four Pillars of Glove Box Integrity
A glove box is more than just a sealed container; it is a dynamic system built on four essential components working in concert:
-
The Main Chamber: The physical enclosure, typically constructed from aluminum or stainless steel with a polycarbonate or glass viewing window, provides the primary barrier against the ambient atmosphere.[1] Attached to this are the eponymous gloves, which allow for manual dexterity within the inert environment.
-
The Antechamber: This "airlock" is the sole point of entry and exit for all materials.[1][5] Its correct use is the most critical factor in preventing atmospheric contamination.
-
The Gas Purification System: The heart of the glove box, this closed-loop system continuously circulates the internal atmosphere through a catalyst. This unit typically contains a copper-based catalyst to scavenge oxygen and molecular sieves to trap moisture, maintaining the atmosphere at levels below 1 part-per-million (ppm) of O₂ and H₂O.[3]
-
The Pressure Control System: The glove box maintains a slight positive pressure relative to the laboratory.[1] This ensures that in the event of a microscopic leak, inert gas flows out rather than ambient air flowing in. This pressure is automatically regulated, drawing from a source of high-purity inert gas (typically nitrogen or argon) as needed.[1][6]
Section 1: The Inert Atmosphere - Principles and Maintenance
The efficacy of any experiment with sensitive reagents is wholly dependent on the quality of the inert atmosphere. Understanding how this atmosphere is generated, purified, and monitored is paramount.
The Gas Purification Cycle
The inert gas within the chamber is not static. A blower fan constantly circulates the atmosphere through the purification unit.[1][3] This continuous cycling ensures that any contaminants introduced during manipulations or through minute leaks are rapidly removed.
The purification train typically consists of two primary components:
-
Oxygen Removal: A highly porous copper catalyst (such as RIDOX or BTS) reduces oxygen to copper oxide.[3] This process is highly efficient but has a finite capacity.
-
Moisture Removal: 4Å or 5Å molecular sieves, which are porous crystalline aluminosilicates, act as a desiccant, trapping water molecules within their structure.[3]
Over time, the catalyst becomes saturated and requires "regeneration." This process, which should be performed according to manufacturer specifications, involves passing a hot mixture of inert gas and a reducing agent (typically H₂) over the catalyst bed to regenerate the active copper, followed by extensive purging to remove all traces of water produced.[3]
Caption: Gas circulation and purification workflow.
Section 2: Protocols for Material Transfer
The antechamber is the most frequent point of failure in maintaining atmospheric integrity. A single improper transfer can saturate the purification catalyst and compromise weeks of careful work. Diligence and patience are not optional.
Causality of Antechamber Cycling
The process of evacuating and refilling the antechamber, known as "cycling," is designed to remove the vast majority of atmospheric gases through serial dilution. A single evacuation to a moderate vacuum (e.g., 50 mTorr) followed by a backfill with inert gas reduces the oxygen concentration significantly. Repeating this process three or more times reduces the residual atmospheric contaminants to a level that the internal purification system can easily handle.[7]
Pre-Transfer Preparation of Materials: A Mandate for Dryness
No item should enter the antechamber without first being rigorously dried. Water is a tenacious contaminant that adheres to surfaces and is difficult to remove under vacuum.
| Material Type | Recommended Pre-Treatment | Rationale |
| Glassware & Metalware | Oven-bake at >120 °C for a minimum of 2 hours, or flame-dry under vacuum.[8][9] | Removes surface-adsorbed water. Hot glassware should be allowed to cool in a desiccator or under a stream of inert gas before transfer.[1] |
| Porous Items (e.g., Kimwipes, filter paper, stoppers) | Dry in a vacuum oven for several hours (>3 h) and/or evacuate in the antechamber overnight.[8][10] | Porous materials have a high surface area and can hold significant amounts of water, which is released slowly under vacuum. |
| Solid Reagents | Dry in a vacuum desiccator (e.g., over P₄O₁₀) or on a Schlenk line, potentially with gentle heating.[9] | Ensures the reagent itself does not introduce water. Vials should be covered with a Kimwipe secured by a rubber band, not a sealed cap, during evacuation.[5][9] |
| Solvents & Liquids | Must be obtained from a dedicated solvent purification system or be a new, unopened Sure/Seal™ bottle.[11][12] | Solvents can dissolve large amounts of air and water. Never bring a solvent of unknown purity into the box. |
Protocol: Bringing Materials into the Glove Box
-
Verify Antechamber State: Ensure the antechamber's inner door (to the main chamber) is securely closed and that the antechamber is under vacuum.[8] Most labs maintain antechambers under vacuum when not in use.[9][13]
-
Vent the Antechamber: Slowly fill the antechamber with the glove box's inert gas until it reaches atmospheric pressure.
-
Load Materials: Open the outer door and place the pre-dried items inside.[8] Do not overload the chamber.[6] Close the outer door securely but without excessive force, which can damage the O-ring seal.[8][13]
-
First Evacuation: Evacuate the antechamber. A vacuum level of <100 mTorr is a good target. For standard, non-porous items, evacuate for 3-5 minutes.[8]
-
First Backfill: Slowly refill the antechamber with inert gas to approximately 800 mbar (or just below atmospheric pressure).[8] A rapid refill can create turbulence that disturbs powdered reagents or knocks over glassware.[5]
-
Repeat Cycles: Repeat steps 4 and 5 at least two more times, for a total of three pump/refill cycles.[7][9][13] For sensitive experiments or highly porous materials, more cycles or a longer final evacuation period (e.g., overnight) is recommended.
-
Final Fill: After the last evacuation, fill the antechamber completely with inert gas until the pressure equalizes with the main chamber.
-
Internal Transfer: Open the inner antechamber door and transfer the items into the main chamber. Close the inner door immediately.
-
Final Evacuation: Evacuate the now-empty antechamber and leave it under vacuum.
Caption: Standard antechamber cycling protocol.
Section 3: Protocols for Working with Moisture-Sensitive Reagents
Once inside the box, maintaining the pristine atmosphere requires discipline and adherence to best practices.
Atmospheric Monitoring: Your Window into the Environment
While modern glove boxes have reliable sensors, it's good practice to have a qualitative check on the atmosphere's integrity.[6]
-
Quantitative Sensors: The primary method of monitoring is via integrated oxygen and moisture sensors, which should ideally read < 1 ppm.[3] If levels rise significantly (e.g., >10 ppm) during a procedure, stop, assess the cause, and consider purging the box.[14][15]
-
Qualitative Chemical Indicators:
-
Diethylzinc Test: A vial containing a dilute solution of diethylzinc in hexanes can be opened. If smoke or white precipitate (zinc oxide/hydroxide) forms, it indicates the presence of excess oxygen or water.[10][16] This is a very sensitive test.
-
Sodium Benzophenone Ketyl Test: This indicator is primarily for testing the dryness of solvents but can also reflect atmospheric quality. A deep purple solution of the ketyl radical will be bleached to blue or colorless in the presence of water or oxygen.[16]
-
Protocol: Synthesis of Sodium Benzophenone Ketyl Indicator
This protocol describes the preparation of a common visual indicator for solvent and atmosphere quality.
-
Safety First: Turn off the glove box atmosphere circulator.[16] This prevents volatile solvent vapors from reaching the catalyst.
-
Reagent Preparation: In a 20 mL scintillation vial, combine benzophenone (~5 mg) and freshly cut sodium metal (~0.5 g).[16] Add a small magnetic stir bar.
-
Solvent Addition: Add approximately 20 mL of anhydrous tetrahydrofuran (THF) that is known to be of high quality. Cap the vial.
-
Purge and React: Purge the glove box for 15 minutes to remove THF vapors from the atmosphere, then turn the circulator back on.[16]
-
Stir: Allow the mixture to stir. The reaction will proceed over 24-48 hours, with the solution turning from colorless to blue, and finally to a deep, persistent purple.[16]
-
Usage: Once the purple color is stable, the ketyl radical is formed. A single drop added to a solvent should hold its purple color indefinitely if the solvent is dry.[16]
Handling Pyrophoric Reagents
Pyrophoric materials, which ignite spontaneously in air, are among the most hazardous materials handled in a glove box.[17] The glove box provides the primary layer of protection.
-
General Precautions: Always wear appropriate PPE, including a flame-resistant lab coat.[18] Ensure a clear workspace and have appropriate quenching agents (e.g., powdered lime, dry sand) nearby, though their use inside a glove box is a last resort. Do not work alone.[1]
-
Liquid Transfers: For liquid pyrophorics like organolithiums (e.g., tert-butyllithium), use gas-tight syringes and needles for transfers.[1] Do not attempt to pour these reagents.
-
Solid Transfers: Finely divided metal powders can also be pyrophoric.[1][2] Handle them carefully with spatulas, avoiding actions that could generate dust clouds.
Section 4: Maintenance and Troubleshooting
A glove box is a high-performance instrument that requires regular maintenance to function correctly.[6][14] Proactive care prevents catastrophic failures.
Routine Maintenance Checklist
| Frequency | Task | Rationale & Procedure |
| Daily | Logbook Entry | Record all items brought in/out, any solvents used, and note O₂/H₂O levels.[7] This provides a crucial history for troubleshooting. |
| Weekly | Inspect Gloves | Visually check for pinholes, tears, or signs of chemical degradation (discoloration, brittleness).[6] A temporary patch with electrical tape can be used for small holes, but the glove should be replaced promptly.[14] |
| Monthly | Clean Interior | Wipe down all surfaces with a suitable solvent (e.g., isopropanol) and lint-free wipes.[6][14] All cleaning materials must be pre-dried before being brought in.[3] |
| Quarterly | Inspect Seals & Gaskets | Check the O-rings on the antechamber doors and the main window seal for cracks or hardening.[6] |
| As Needed | Catalyst Regeneration | When the system struggles to maintain <1 ppm levels or after a significant atmospheric breach, regeneration is required. Follow the manufacturer's specific protocol. |
Troubleshooting Guide
| Problem | Potential Causes | Diagnostic & Solution |
| Rapidly rising O₂ and H₂O levels | • Major leak (torn glove, improperly sealed door).• Saturated purification catalyst.• Contaminated item introduced. | • Isolate: Immediately stop work. Check that all doors are sealed. Visually inspect gloves.• Test: Perform a pressure-hold leak test as per the manufacturer's instructions.• Remedy: If a leak is found, repair it. If no leak is found, the catalyst likely needs regeneration.[14][15] |
| Inability to maintain positive pressure | • Empty or closed inert gas supply cylinder.• Major leak.• Faulty pressure controller or solenoid valve.[19] | • Check Supply: Verify the inert gas cylinder has adequate pressure and that the regulator is open and set correctly.• Inspect: Perform a thorough visual inspection of all seals, gaskets, and gloves.[14] |
| Solvent smell outside the box | • Permeation through glove material.• Leak in a feedthrough or seal.• Improper removal of solvent waste via antechamber. | • Verify Glove Compatibility: Ensure the glove material is rated for the solvent being used.[20] Butyl rubber generally offers good protection against many chemicals, while nitrile is suitable for many solvents but less so for others.[21][22]• Leak Test: Conduct a leak test to identify any compromised seals.[14] |
Conclusion
The glove box is a powerful tool that enables cutting-edge science, but its effective operation is a skill that demands precision, foresight, and a fundamental understanding of its mechanics. By treating the glove box not as a black box but as a dynamic and sensitive environment, researchers can ensure the integrity of their experiments, the safety of their workplace, and the reliability of their results. The protocols and principles outlined in this guide provide a framework for achieving this mastery. Adherence to these procedures, coupled with a disciplined and conscientious approach from every user, is the ultimate key to success in the world of air-sensitive chemistry.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
JoVE. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. [Link]
-
School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. [Link]
-
Mulks Group, University of Regensburg. (2025). Introduction of materials into a glovebox. [Link]
-
Bart Laboratory, Purdue University. (n.d.). Standard Operating Procedures. [Link]
-
Coy Laboratory Products. (n.d.). 10 Tips for Maintaining Your Glove Box for Long-Term Use. [Link]
-
MSU Chemistry. (2016). Standard Operating Procedure: Glovebox Operation. [Link]
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MMRC, University of Maryland. (n.d.). Glovebox rules. [Link]
-
The Miller Group, University of North Carolina at Chapel Hill. (2020). Standard Operating Procedure. [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]
-
UC Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. [Link]
-
Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials. [Link]
-
University of Illinois Urbana-Champaign, Environmental Health & Safety. (n.d.). Safe Handling of Pyrophoric Materials. [Link]
-
Jacomex. (n.d.). Solvent Purification for Glove Boxes. [Link]
-
HENGKO. (n.d.). Smart Monitoring In Glove Boxes: Dew Point, Temperature & Humidity. [Link]
-
Vacuum Degassing. (n.d.). Expert Guide to Glove Box Repair for Common Issues. [Link]
-
Process Sensing Technologies. (n.d.). How to Measure Moisture Levels in Glove Boxes. [Link]
-
Vandeputte. (2023). How to choose chemical resistant gloves in 4 steps. [Link]
-
University of Alabama at Birmingham, Environmental Health & Safety. (2019). Working Safely with Pyrophoric Chemicals at UAB. [Link]
-
EPFL. (2022). Glovebox safety guidelines. [Link]
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Etelux. (2020). Common Problems and Solutions for Glove Boxes. [Link]
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University of Iowa, Environmental Health & Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. [Link]
-
GS GLOVEBOX Systemtechnik GmbH. (n.d.). GS Solvent Purification. [Link]
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Environmental Health and Safety, University of California, Irvine. (n.d.). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Environmental Health and Safety, University of Nevada, Reno. (n.d.). Glove Selection Guidelines. [Link]
-
Environmental Health and Safety, The University of Sheffield. (n.d.). OSHA Glove Selection Chart. [Link]
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Introduction: The Dawn of Metal-Free Catalysis with Frustrated Lewis Pairs
An In-Depth Guide to Tris(4-chlorophenyl) borate in Frustrated Lewis Pair (FLP) Chemistry
For decades, the activation of small, stable molecules like dihydrogen (H₂) and carbon dioxide (CO₂) was considered the exclusive domain of transition metal catalysts. However, the landscape of catalysis was irrevocably changed with the articulation of the "frustrated Lewis pair" (FLP) concept.[1][2] An FLP consists of a Lewis acid and a Lewis base that, due to steric hindrance, are prevented from forming a classical dative bond adduct.[2] This "frustration" leaves the reactive centers of both the acid and the base available to cooperatively interact with and activate small molecule substrates.[1]
The prototypical Lewis acid in FLP chemistry is tris(pentafluorophenyl)borane, B(C₆F₅)₃ (BCF), a highly electrophilic borane whose reactivity is well-documented.[3][4][5] However, the exploration of alternative Lewis acids is crucial for tuning reactivity, improving stability, and potentially reducing costs. This guide focuses on this compound, B(OC₆H₄Cl)₃, an analogue whose electronic properties make it a compelling candidate for FLP applications. The electron-withdrawing nature of the para-chloro substituents enhances the Lewis acidity at the boron center, a critical prerequisite for effective FLP activity.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in leveraging this compound in the expanding field of FLP chemistry.
Section 1: Characterization and Synthesis of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application. This compound is a borate ester, distinct from triarylboranes like BCF, but it functions as a potent Lewis acid.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 7359-58-2 | [6] |
| Molecular Formula | C₁₈H₁₂BCl₃O₃ | [6] |
| Molecular Weight | 393.45 g/mol | [6] |
| Physical Form | White or colorless to light yellow powder, lump, or clear liquid | |
| Purity | Typically ≥97.0% | [6] |
| InChI Key | JOAZIIBFQMIXJM-UHFFFAOYSA-N | [6] |
Synthesis Protocol: this compound
The synthesis of triaryl borates can be achieved through the reaction of a boron halide with the corresponding phenol. The following protocol is a representative procedure adapted from general methods for borate ester synthesis.[7]
Objective: To synthesize this compound from 4-chlorophenol and boron trichloride.
Materials:
-
4-chlorophenol (3.0 equivalents)
-
Boron trichloride (BCl₃), 1M solution in a non-coordinating solvent like dichloromethane (DCM) or hexanes (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add 4-chlorophenol (3.0 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the 4-chlorophenol completely.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the exothermicity of the reaction with BCl₃.
-
Addition of BCl₃: Add the BCl₃ solution (1.0 eq.) dropwise to the cold, stirring solution of 4-chlorophenol over 30 minutes.
-
Scientist's Note (Causality): Slow, dropwise addition is crucial to prevent localized overheating and potential side reactions. The reaction evolves HCl gas, so proper ventilation and trapping (e.g., with an oil bubbler connected to a base trap) is necessary.[7]
-
-
Warming and Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approx. 16-18 hours) to ensure completion.
-
Solvent Removal: Remove the solvent (DCM) and any volatile byproducts under reduced pressure.
-
Purification: The crude product can be purified by recrystallization. Wash the resulting solid with cold, anhydrous hexane to remove any unreacted starting material or soluble impurities.
-
Drying and Storage: Dry the purified white solid under high vacuum. Store the final product, this compound, in a glovebox or a desiccator under an inert atmosphere.
-
Trustworthiness (Self-Validation): Confirm the identity and purity of the product using standard analytical techniques. ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy will confirm the structure, while melting point analysis or elemental analysis can verify purity.
-
Safety and Handling
-
Reagents: Boron trichloride is corrosive and reacts violently with water. 4-chlorophenol is toxic and corrosive. Handle both with extreme care in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Atmosphere: this compound, like many boranes, is sensitive to moisture. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques to prevent hydrolysis.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[8]
Section 2: Application in FLP-Mediated H₂ Activation
The hallmark of FLP chemistry is the ability to activate dihydrogen, a reaction previously dominated by transition metals.[1][2] This metal-free activation proceeds via a heterolytic cleavage of the H-H bond.
Mechanism of H₂ Activation
The process involves the Lewis basic site (e.g., a sterically hindered phosphine) abstracting a proton (H⁺) from H₂, while the Lewis acidic boron center of this compound concurrently accepts a hydride (H⁻). This cooperative "push-pull" action overcomes the high bond dissociation energy of H₂.[9] The result is the formation of a zwitterionic phosphonium borohydride salt.
Caption: FLP-mediated heterolytic cleavage of H₂.
Protocol: H₂ Activation with a Phosphine/Tris(4-chlorophenyl) borate FLP
Objective: To demonstrate the activation of H₂ by the FLP formed from tricyclohexylphosphine (PCy₃) and this compound.
Materials:
-
This compound (1.0 eq.)
-
Tricyclohexylphosphine (PCy₃) (1.0 eq.)
-
Anhydrous, degassed toluene or dichloromethane
-
High-purity H₂ gas
-
J. Young NMR tube
Procedure:
-
Preparation: In a glovebox, accurately weigh this compound (1.0 eq.) and PCy₃ (1.0 eq.) into a small vial.
-
Dissolution: Add ~0.6 mL of anhydrous, degassed toluene to the vial and gently swirl to dissolve the solids.
-
Transfer: Transfer the resulting solution to a J. Young NMR tube.
-
Initial Analysis: Seal the J. Young tube, remove it from the glovebox, and acquire initial ¹H, ³¹P, and ¹¹B NMR spectra. This serves as the baseline (t=0) measurement.
-
Scientist's Note (Causality): PCy₃ is chosen for its steric bulk and strong basicity, which promotes "frustration" and prevents adduct formation with the borate. The absence of a significant shift in the ³¹P and ¹¹B NMR signals compared to the free species confirms the lack of a strong adduct.
-
-
H₂ Introduction: Connect the J. Young tube to a vacuum/gas manifold. Evacuate the headspace and backfill with H₂ gas (1-2 atm).
-
Reaction: Vigorously shake the tube for several minutes. The reaction is often rapid, and a white precipitate of the phosphonium borohydride product may form.
-
Final Analysis: Re-acquire ¹H, ³¹P, and ¹¹B NMR spectra.
-
Trustworthiness (Self-Validation): *Successful H₂ activation is confirmed by the appearance of new signals:
-
In the ¹H NMR spectrum, a new doublet corresponding to the P-H proton and a broad quartet for the B-H proton.
-
In the ³¹P NMR spectrum, a downfield shift of the phosphorus signal, which will now be a doublet due to coupling with the attached proton.
-
In the ¹¹B NMR spectrum, a shift and change in multiplicity of the boron signal, now coupled to the hydride.*
-
-
Section 3: Application in FLP-Catalyzed CO₂ Reduction
The capture and reduction of CO₂ is a paramount goal in sustainable chemistry. FLPs provide a metal-free pathway to activate this inert molecule, making it susceptible to reduction.[10][11][12]
Mechanism of CO₂ Capture and Reduction
The FLP first reacts with CO₂ in a Lewis acid-base interaction. The nucleophilic Lewis base (e.g., a phosphine) attacks the electrophilic carbon of CO₂, while the Lewis acidic boron of this compound coordinates to one of the oxygen atoms.[13] This forms a stable FLP-CO₂ adduct.
This "activated" CO₂ can then be reduced by a hydride source, such as a hydrosilane or hydroborane. The hydride attacks the now more electrophilic carbon center, initiating the reduction cascade towards formic acid, formaldehyde, or methanol equivalents.
Caption: Workflow for FLP-catalyzed CO₂ reduction.
Protocol: Catalytic Hydrosilylation of CO₂
Objective: To catalytically reduce CO₂ to a silyl formate using an FLP system comprising a phosphine and this compound with a silane reductant.
Materials:
-
This compound (5-10 mol% catalyst loading)
-
A bulky phosphine, e.g., tri-tert-butylphosphine (P(tBu)₃) (5-10 mol%)
-
A hydrosilane, e.g., triethylsilane (Et₃SiH) (1.0 eq.)
-
Anhydrous, degassed solvent (e.g., bromobenzene or toluene)
-
High-purity CO₂ gas (balloon or cylinder)
-
High-pressure reaction vessel (e.g., a thick-walled Schlenk tube or autoclave)
Procedure:
-
Catalyst Preparation: In a glovebox, add this compound (0.05 eq.), P(tBu)₃ (0.05 eq.), and a magnetic stir bar to a high-pressure reaction vessel.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by triethylsilane (1.0 eq.).
-
Pressurization: Seal the vessel, remove it from the glovebox, and connect it to a CO₂ gas line. Purge the vessel with CO₂ and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Scientist's Note (Causality): Higher CO₂ pressure increases its concentration in the solution, which can accelerate the initial capture step and improve the overall reaction rate.
-
-
Reaction: Place the vessel in a heating block set to the desired temperature (e.g., 60-100 °C) and stir vigorously. Monitor the reaction progress over time (e.g., 24-48 hours).
-
Work-up and Analysis: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess CO₂ pressure. Take an aliquot of the reaction mixture.
-
Trustworthiness (Self-Validation): The formation of the silyl formate product (Et₃Si-OCHO) can be confirmed by ¹H and ¹³C NMR spectroscopy (look for the characteristic formate proton and carbon signals) and FTIR spectroscopy (a strong C=O stretch). The consumption of the silane can also be monitored.
-
Conclusion and Future Outlook
This compound represents a valuable and accessible Lewis acid for the exploration of frustrated Lewis pair chemistry. Its enhanced acidity, derived from the electron-withdrawing chloro substituents, enables it to participate effectively in the activation of small molecules like H₂ and CO₂. While B(C₆F₅)₃ remains the benchmark, the study of related boranes and borates is essential for creating a more diverse and tunable toolkit for metal-free catalysis. Future research will likely focus on incorporating borates like this compound into more complex molecular frameworks, developing chiral variants for asymmetric catalysis, and immobilizing them on solid supports to create recyclable heterogeneous FLP catalysts.[14] The continued development of these systems promises to deliver novel, sustainable chemical transformations for the pharmaceutical, agrochemical, and materials science industries.
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Laws, D. R., & Lawrence, E. J. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 446. [Link]
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Global Substance Registration System. (n.d.). TRIS(2-CHLOROPHENYL) BORATE. gsrs.ncats.nih.gov. [Link]
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National Center for Biotechnology Information. (n.d.). Tris(2-chlorophenyl) borate. PubChem Compound Database. [Link]
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Vummaleti, S. V. C., et al. (2016). Optimizing the Energetics of FLP-Type H2 Activation by Modulating the Electronic and Structural Properties of the Lewis Acids: A DFT Study. Journal of the American Chemical Society. [Link]
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Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society, 137(32), 10018–10032. [Link]
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Scott, D. J., et al. (2015). Main Group Lewis Acids in Frustrated Lewis Pair Chemistry: Beyond Electrophilic Boranes. ChemInform, 46(36). [Link]
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Wang, Y., et al. (2023). Tailoring frustrated Lewis pair catalysts for enhanced electrochemical CO2 reduction to multi-carbon fuels. Journal of Materials Chemistry A, 11(23), 12285-12293. [Link]
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ResearchGate. (n.d.). Three active FLP catalysts used for catalytic CO2 reduction. [Link]
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ResearchGate. (n.d.). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. [Link]
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Scott, D. J., et al. (2024). A review of frustrated Lewis pair enabled monoselective C–F bond activation. Chemical Science, 15(1), 20-33. [Link]
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Saternus, M., et al. (2022). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Catalysts, 12(10), 1162. [Link]
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Scott, D. J., et al. (2024). A review of frustrated Lewis pair enabled monoselective C–F bond activation. National Institutes of Health. [Link]
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Roy, S. (2022). Activation of Small Molecules and Hydrogenation of CO2 Catalyzed by Frustrated Lewis Pairs. Catalysts, 12(2), 201. [Link]
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Keess, S., et al. (2015). Reversible hydrogen activation by a bulky haloborane based FLP system. Dalton Transactions, 44(37), 16259-16262. [Link]
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Wang, B., et al. (2021). Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides. Chemical Science, 12(23), 8042-8048. [Link]
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ResearchGate. (n.d.). Activation of CO2 by P/B or N/B FLPs. [Link]
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Chistyakov, A. L., et al. (2022). Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study. International Journal of Molecular Sciences, 23(24), 15993. [Link]
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Laws, D. R., & Lawrence, E. J. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. PubMed. [Link]
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Development of Ion-Selective Electrodes with Borate Compounds: Principles, Fabrication, and Validation
An Application Note and Protocol for Researchers
Abstract
The unique chemical properties of boron, particularly the Lewis acidity of borate and the reversible covalent bonding of boronic acids with diols, have positioned borate compounds as highly versatile components in the development of advanced ion-selective electrodes (ISEs). This guide provides an in-depth exploration of the principles, design, fabrication, and validation of ISEs incorporating borate compounds. We delve into two primary sensing strategies: the direct potentiometric detection of borate anions using solid-state membranes and the indirect sensing of biologically relevant molecules, such as saccharides, through boronic acid-based ionophores. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to construct and characterize high-performance borate-based ISEs for a range of analytical applications, from environmental monitoring to biomedical diagnostics.
Introduction: The Expanding Role of Boron in Potentiometry
Ion-selective electrodes (ISEs) are a cornerstone of modern electroanalytical chemistry, offering a simple, cost-effective, and rapid means of quantifying specific ions in complex matrices.[1][2] An ISE operates by generating a potential difference across a selective membrane that is proportional to the activity of a target ion in a sample.[3] While traditionally focused on common inorganic cations and anions, the field has evolved to embrace novel materials that expand the scope of detectable analytes.
Borate compounds have emerged as a compelling class of materials for ISE development due to their distinct chemical functionalities:
-
Direct Anion Sensing: Insoluble borate salts can be incorporated into electrode membranes to create sensors for the direct measurement of borate ions, which is critical for environmental and industrial applications where boron levels must be monitored.[4]
-
Saccharide and Diol Recognition: Boronic acids possess the remarkable ability to form reversible covalent bonds with cis-diols, a functional group ubiquitous in saccharides, glycoproteins, and certain pharmaceuticals.[5][6] This interaction, which results in the formation of a charged boronate ester, can be harnessed to create ISEs that are selective for these biologically significant molecules.[7]
-
Membrane Performance Enhancement: Lipophilic borate derivatives, such as potassium tetrakis(4-chlorophenyl) borate (KTPCIPB), are frequently used as ionic additives in ISE membranes.[8] They serve to reduce the electrical resistance of the membrane and improve the selectivity for the target ion by excluding interfering ions of the same charge, a principle known as the Donnan exclusion effect.[8]
This guide will focus primarily on the first two applications, providing the theoretical framework and practical methodologies to empower researchers in this exciting field.
Core Principles and Sensing Mechanisms
The functionality of a borate-based ISE is dictated by the specific chemical interactions occurring at the interface between the ion-selective membrane (ISM) and the sample solution.
Mechanism A: Direct Borate Anion Detection via Ion Exchange
For ISEs designed to measure borate (BO₃³⁻ or related species) directly, the sensing mechanism is typically based on an ion-exchange equilibrium at the surface of a solid-state membrane. Materials like silver borate (Ag₃BO₃) can be embedded within a conductive matrix.[9] The potential at the membrane interface is governed by the partitioning of borate ions between the sample and the solid membrane phase, leading to a charge separation that is measured potentiometrically. The incorporation of nanomaterials, such as carbon nanotubes, can enhance the conductivity and active surface area of the membrane, thereby improving the sensor's sensitivity and response time.[4]
Diagram: Mechanism of Direct Borate Ion Detection
Caption: Ion exchange at the membrane-solution interface.
Mechanism B: Saccharide Sensing via Boronic Acid-Diol Interaction
When a boronic acid-based ionophore is incorporated into a polymeric membrane (e.g., PVC), it acts as a neutral carrier for diol-containing molecules. The fundamental sensing reaction involves the conversion of the neutral, sp²-hybridized boronic acid to an anionic, sp³-hybridized boronate ester upon binding a saccharide.[5] This binding event introduces a negative charge into the membrane phase. To maintain charge neutrality, a cation from the sample solution must be co-extracted into the membrane. This process creates a phase boundary potential that is dependent on the concentration of the saccharide analyte.
Fabrication Protocol: Solid-Contact Borate-Selective Electrode
This protocol details the fabrication of a robust, solid-contact ISE for the direct determination of borate, based on a carbon nanotube-silver borate composite.[4] Solid-contact ISEs eliminate the need for an internal filling solution, making them more durable, portable, and suitable for miniaturization.[8]
Required Reagents and Equipment
-
Electrode Body: Glassy Carbon Electrode (GCE)
-
Active Material: Silver Borate (Ag₃BO₃), Multi-Walled Carbon Nanotubes (MWCNTs)
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyloctyl ether (o-NPOE)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Apparatus: Potentiostat or high-impedance mV/pH meter, Ag/AgCl reference electrode, magnetic stirrer, ultrasonic bath, micropipettes, analytical balance.
Step-by-Step Fabrication Procedure
-
Preparation of the Active Material Composite (CNT-Ag₃BO₃):
-
Weigh 50 mg of MWCNTs and 50 mg of Ag₃BO₃.
-
Combine the powders in a mortar and pestle and grind for 15 minutes to ensure a homogeneous mixture.
-
Rationale: Grinding creates an intimate mixture of the conductive MWCNTs and the active silver borate, which is essential for efficient signal transduction.
-
-
Preparation of the Ion-Selective Membrane (ISM) Cocktail:
-
In a small glass vial, combine the following components:
-
CNT-Ag₃BO₃ composite: 10 mg
-
PVC: 60 mg
-
o-NPOE: 120 mg
-
-
Add 2.0 mL of THF to the vial.
-
Seal the vial and sonicate in an ultrasonic bath for 30 minutes, followed by stirring for 1 hour, or until all components are fully dissolved and a homogenous, slightly viscous cocktail is formed.
-
Rationale: PVC provides the structural support for the membrane. The plasticizer, o-NPOE, ensures the membrane remains flexible and facilitates the mobility of ions within the polymeric matrix.[3] THF is an excellent solvent for all components and evaporates readily.
-
-
GCE Surface Preparation and Membrane Casting:
-
Polish the surface of the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in ethanol for 5 minutes to remove any residual impurities. Dry the electrode surface under a stream of nitrogen.
-
Using a micropipette, drop-cast 20 µL of the ISM cocktail onto the clean, dry surface of the GCE.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 12 hours. This will form a thin, uniform membrane on the electrode surface.
-
Rationale: A clean and smooth electrode surface is critical for good membrane adhesion and reproducible performance. Slow evaporation prevents the formation of pinholes or cracks in the membrane.
-
-
Electrode Conditioning:
-
Before first use, condition the newly fabricated electrode by immersing it in a 1.0 x 10⁻³ M sodium borate solution for 4 hours.
-
When not in use, store the electrode in the same solution.
-
Rationale: Conditioning allows the membrane to equilibrate with the target ion, hydrating the outer layer and ensuring stable and reproducible potential readings.
-
Performance Characterization and Validation Protocol
A rigorous validation process is essential to establish the trustworthiness and analytical utility of the fabricated ISE.
Calibration of the Borate ISE
-
Prepare a series of standard sodium borate solutions ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M using serial dilution. Use a suitable ionic strength adjustment buffer (ISAB) if necessary to maintain constant ionic strength.
-
Immerse the borate ISE and an Ag/AgCl reference electrode into a stirred standard solution, starting with the most dilute.
-
Record the potential (in mV) once the reading has stabilized (typically within 30 seconds).
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Plot the stable potential reading (E) versus the logarithm of the borate activity (log a). The resulting graph is the calibration curve.
Determination of Performance Metrics
The following parameters should be determined from the calibration data and subsequent experiments.
| Performance Metric | Methodology | Rationale / Interpretation |
| Linear Range | The concentration range over which the calibration plot is linear. | Defines the useful analytical range of the sensor. |
| Nernstian Slope | Calculated from the linear portion of the calibration plot (mV/decade). | For a trivalent anion like BO₃³⁻, the theoretical Nernstian slope is approximately -19.7 mV/decade at 25°C. A slope close to this value indicates ideal electrode behavior.[1] |
| Limit of Detection (LOD) | Determined as the concentration at the intersection of the two extrapolated linear segments of the calibration curve. | Represents the lowest concentration of the analyte that can be reliably detected. |
| Response Time | The time required for the electrode to reach 95% of its final stable potential after being immersed in a solution with a ten-fold concentration difference. | A short response time (< 30s) is desirable for high-throughput analysis.[4] |
| pH Independence | Measure the electrode potential in a solution of fixed borate concentration while varying the pH. | Identifies the optimal pH range where the electrode potential is stable and not influenced by H⁺ or OH⁻ ions. Borate speciation is pH-dependent, making this a critical parameter.[4] |
| Operational Lifetime | Periodically re-calibrate the electrode over several weeks and note any significant changes in slope or LOD. | Determines the stability and useful lifespan of the sensor. A typical lifetime can be several weeks to months.[4] |
Selectivity Assessment
Selectivity is arguably the most important characteristic of an ISE, defining its ability to distinguish the target ion from other interfering ions. The Matched Potential Method (MPM) is a recommended approach.
-
Measure the potential of the ISE in a 1.0 x 10⁻⁴ M primary ion (borate) solution (E₁).
-
Add a known concentration of an interfering ion (e.g., Cl⁻, SO₄²⁻, NO₃⁻) to a separate solution of the primary ion until the same potential (E₁) is reached.
-
The selectivity coefficient, Kpot, is calculated as the ratio of the primary ion activity to the interfering ion activity required to produce the same potential. Lower Kpot values indicate better selectivity.
| Potential Interfering Ion | Typical Source |
| Chloride (Cl⁻) | Environmental samples, biological fluids |
| Sulfate (SO₄²⁻) | Industrial wastewater, natural waters |
| Nitrate (NO₃⁻) | Agricultural runoff, food products |
| Dihydrogen Phosphate (H₂PO₄⁻) | Biological buffers, fertilizers |
Experimental Workflow and Data Analysis
The entire process, from fabrication to validation, follows a logical sequence to ensure reliable and reproducible results.
Diagram: Complete Experimental Workflow
Caption: Workflow for ISE fabrication, characterization, and application.
Applications in Drug Development and Research
While direct borate sensing is crucial for environmental and quality control, the use of boronic acid-based ISEs opens up significant opportunities in biomedical research and drug development:
-
Carbohydrate Sensing: ISEs functionalized with boronic acids can be developed for the potentiometric detection of glucose, fructose, and other monosaccharides, which is relevant for diabetes monitoring and metabolic studies.[5]
-
Glycoprotein Analysis: Many disease biomarkers and therapeutic proteins are glycosylated. Boronic acid ISEs could potentially be used to detect changes in the concentration of specific glycoproteins by binding to their saccharide moieties.
-
Drug Quality Control: For pharmaceutical compounds that contain diol functionalities, these ISEs could serve as simple and effective sensors for quality control and formulation analysis.
Conclusion
The development of ion-selective electrodes with borate compounds represents a significant advancement in chemical sensing. By leveraging either direct ion-exchange mechanisms with borate salts or the unique diol-binding properties of boronic acids, researchers can create powerful analytical tools tailored to specific needs. The protocols and principles outlined in this guide provide a robust framework for fabricating and validating these sensors, ensuring the generation of accurate and reliable data. As research into novel borate-based ionophores and advanced electrode materials continues, the applicability of these sensors in environmental science, clinical diagnostics, and pharmaceutical development is set to expand even further.
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Bahar, D. U. (2020). A Novel Borate Ion Selective Electrode Based On Carbon Nanotube-Silver Borate. International Journal of Electrochemical Science, 15, 899-914. [Link]
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Somer, G., et al. (2001). Preparation and properties of a new solid state borate ion selective electrode and its application. Talanta, 55(1), 119-125. [Link]
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Introduction: The Unique Chemistry of Borate Esters and the Imperative for Rigorous Characterization
An Application Guide to the Analytical Characterization of Borate Ester Reaction Products
Borate esters, organoboron compounds formed from the condensation of boric acid or boronic acids with alcohols, are pivotal in diverse fields ranging from organic synthesis to materials science and drug development.[1] Their utility as catalysts, precursors for Suzuki couplings, and components in dynamic covalent materials like hydrogels underscores their significance.[2][3] However, the very nature of the boron center—its Lewis acidity and susceptibility to hydrolysis—presents unique analytical challenges.[2][4]
The formation of a borate ester is a reversible equilibrium reaction. Incomplete conversion, the presence of starting materials, or degradation via hydrolysis can profoundly impact the performance, safety, and reliability of the final product. Therefore, a multi-faceted analytical approach is not merely procedural but essential for confirming structural identity, assessing purity, quantifying stability, and ensuring fitness-for-purpose.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core analytical techniques for characterizing borate ester reaction products. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights to build robust, self-validating analytical workflows.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the cornerstone of borate ester analysis, offering unparalleled insight into molecular structure, bonding, and dynamic equilibria. A combination of ¹¹B, ¹H, and ¹³C NMR experiments provides a comprehensive structural portrait.
¹¹B NMR Spectroscopy: Direct Interrogation of the Boron Center
Expertise & Causality: The ¹¹B nucleus (spin I = 3/2) is highly sensitive to its local electronic environment, making ¹¹B NMR the most direct and informative technique for characterizing borate esters.[5] The chemical shift (δ) of the ¹¹B nucleus is diagnostic of the coordination number and hybridization state of the boron atom. This allows for unambiguous differentiation between the trigonal planar (sp²-hybridized) boronic acid/ester starting materials and the tetrahedral (sp³-hybridized) boronate species that may form in the presence of Lewis bases or through hydrolysis.[5][6]
-
Trigonal (sp²) Boron: Typically observed in a downfield region, around δ = 18 to 33 ppm . This includes starting boronic acids and the desired trigonal borate esters.[6][7][8]
-
Tetrahedral (sp³) Boron: Found in a significantly more shielded, upfield region, from δ = 1 to 15 ppm .[5] This signal can indicate the presence of tetracoordinate boronate anions (from hydrolysis and reaction with hydroxide) or complexes with Lewis bases (e.g., amines).[8]
The ability to distinguish these forms is critical for monitoring reaction completion and assessing the stability of the product.
Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Species
| Boron Species | Hybridization | Typical Chemical Shift (δ, ppm) | Linewidth | Inference |
| Boronic Acids (R-B(OH)₂) | sp² | 28 - 30 | Broad | Unreacted starting material |
| Borate Esters (R-B(OR')₂) | sp² | 20 - 33 | Broad | Desired product |
| Boroxines ((RBO)₃) | sp² | ~33 | Broad | Anhydride side-product |
| Tetrahedral Boronate Anions | sp³ | 1 - 7 | Narrow | Hydrolysis product / basic conditions |
| Amine-Coordinated Esters | sp³ | ~14 | Narrow | Complex formation |
Note: Shifts are relative to BF₃·OEt₂ as an external standard.[7]
Protocol 1: ¹¹B NMR Analysis of a Borate Ester Reaction Mixture
-
Principle: To determine the conversion of a boronic acid to a borate ester by observing the chemical shift change of the boron nucleus and to identify any tetrahedral byproducts.
-
Materials:
-
NMR tube (5 mm, high precision)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, anhydrous DMF-d₇). The choice is critical; the solvent must be anhydrous to prevent hydrolysis and capable of dissolving all species.
-
Reaction aliquot (~5-10 mg)
-
External standard: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
-
Step-by-Step Methodology:
-
Carefully dry the NMR tube in an oven at 120 °C and cool under a stream of dry nitrogen or in a desiccator.
-
Prepare the sample by dissolving the reaction aliquot in ~0.6 mL of the chosen anhydrous deuterated solvent inside a glovebox or under an inert atmosphere.
-
Cap the NMR tube securely.
-
Acquire the ¹¹B NMR spectrum. A proton-decoupled experiment is standard. Due to the quadrupolar nature of ¹¹B, relaxation times are short, allowing for rapid acquisition (e.g., 1024 scans can be acquired in minutes).[6]
-
Reference the spectrum to the external standard, BF₃·OEt₂, at δ = 0.0 ppm.
-
-
Data Interpretation:
-
Success Criterion: The disappearance of the starting boronic acid signal (e.g., ~28 ppm) and the appearance of a new signal in the trigonal ester region (e.g., ~23-33 ppm) indicates product formation.
-
Purity Assessment: The presence of a single, dominant peak in the expected region suggests a clean reaction. Signals in the upfield tetrahedral region (1-15 ppm) would indicate hydrolysis or other side reactions.[8]
-
Quantification: The relative integrals of the starting material and product peaks can be used to estimate the reaction conversion.
-
¹H and ¹³C NMR Spectroscopy: Confirming the Organic Framework
Expertise & Causality: While ¹¹B NMR confirms the state of the boron atom, ¹H and ¹³C NMR are essential for verifying that the correct organic components (the alcohol/diol) have been incorporated into the ester structure. The key is to look for characteristic chemical shift changes in the protons and carbons adjacent to the oxygen atom involved in the ester linkage.
-
Causality of Shift Change: Upon esterification, the electronic environment around the α-protons and α-carbons of the alcohol changes. The B-O bond formation typically causes a downfield shift of the -CH-O- proton signal compared to its position in the free alcohol. This provides clear evidence of covalent bond formation.
Protocol 2: ¹H NMR for Reaction Monitoring
-
Principle: To monitor the consumption of the alcohol starting material and the formation of the borate ester by observing the chemical shift of the alcohol's α-protons.
-
Methodology:
-
Acquire a standard ¹H NMR spectrum of the starting alcohol to identify the chemical shift of the protons on the carbon bearing the hydroxyl group (e.g., -CH -OH). Also, note the presence of the exchangeable -OH proton.
-
Withdraw an aliquot from the reaction mixture at t = 0 and at subsequent time points.
-
Prepare the NMR sample as described in Protocol 1.
-
Acquire the ¹H NMR spectrum for each time point.
-
-
Data Interpretation:
-
Reaction Progression: Monitor the decrease in the integral of the starting alcohol's α-proton signal and the corresponding disappearance of the broad -OH signal.
-
Product Formation: Look for the appearance of a new set of signals corresponding to the organic moiety in the borate ester product. The α-proton signal will typically be shifted downfield. The stoichiometry can be confirmed by comparing the integrals of the organic portion of the molecule to a known internal standard.
-
Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Group Transformation
Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique ideal for quickly confirming the formation of borate esters by monitoring the disappearance of reactants' functional groups and the appearance of product-specific vibrations. The primary utility lies in tracking the hydroxyl (-OH) groups of the starting materials and the formation of boron-oxygen (B-O) bonds.[9][10]
-
Causality of Spectral Changes: The condensation reaction consumes the O-H groups of both the boric acid/boronic acid and the alcohol/diol. This leads to the disappearance of the characteristic broad O-H stretching band. Concurrently, the formation of new B-O-C linkages gives rise to strong, characteristic B-O stretching vibrations.[9]
Table 2: Key Diagnostic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Inference |
| O-H Stretch (Alcohol/Boric Acid) | 3200 - 3600 (broad) | Strong | Presence of starting materials or water |
| B-O-H Bend | ~1190 | Medium | Presence of B-OH groups |
| Asymmetric B-O Stretch (Trigonal) | 1310 - 1380 | Strong | Formation of B(sp²)-O bond (ester) |
| B-O Stretch (Tetrahedral) | 950 - 1100 | Strong | Presence of B(sp³)-O species |
| C-O Stretch | 1000 - 1300 | Strong | C-O bond in ester/alcohol |
Protocol 3: FTIR Analysis for Reaction Completion
-
Principle: To confirm the esterification by observing the disappearance of the broad O-H stretching band from the reactants.
-
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Reaction aliquot.
-
Solvent for cleaning (e.g., isopropanol, acetone).
-
-
Step-by-Step Methodology:
-
Record a background spectrum on the clean, dry ATR crystal.
-
Record a reference spectrum of the starting alcohol/diol and boric acid mixture. Note the prominent, broad absorption band in the 3200-3600 cm⁻¹ region.
-
At the end of the reaction, place a small drop of the crude reaction mixture directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
-
-
Data Interpretation:
-
Success Criterion: A complete or near-complete disappearance of the broad O-H band is a strong indicator of successful esterification and a dry product.
-
Product Confirmation: The appearance of a strong, often sharp, band in the 1310-1380 cm⁻¹ region confirms the presence of the B-O single bond in a trigonal ester.[9]
-
Self-Validation: If a significant O-H band remains, it indicates either an incomplete reaction or the presence of water, which could lead to hydrolysis. This result would trigger further investigation using NMR or chromatography.
-
Section 3: Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Expertise & Causality: Mass spectrometry is indispensable for confirming the molecular weight of the synthesized borate ester, thereby validating its elemental composition. The choice of ionization technique is critical due to the potential lability of the B-O bond, especially in the presence of protic solvents.
-
Causality of Analytical Challenges: Borate esters can be susceptible to hydrolysis within the mass spectrometer's source, particularly with techniques like Electrospray Ionization (ESI) that use protic mobile phases.[11] This can lead to the observation of ions corresponding to the hydrolyzed boronic acid rather than the intact ester.
Recommended Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. To mitigate hydrolysis, it is often necessary to use non-aqueous, aprotic mobile phases (e.g., acetonitrile/dichloromethane with a small amount of modifier) and perform the analysis quickly.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable borate esters, such as simple alkyl borates.[1] The high temperature of the GC inlet can, however, cause degradation of less stable compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): Can be an alternative for less polar compounds that are not easily ionized by ESI.
Protocol 4: ESI-MS Confirmation of a Borate Ester Product
-
Principle: To obtain the molecular ion peak corresponding to the theoretical mass of the target borate ester.
-
Materials:
-
LC-MS system equipped with an ESI source.
-
Aprotic HPLC-grade solvents (e.g., acetonitrile, THF, dichloromethane).
-
Purified borate ester sample (~0.1 mg/mL).
-
-
Step-by-Step Methodology:
-
Prepare a dilute solution of the sample in an appropriate aprotic solvent.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the target compound. Start with gentle conditions to minimize fragmentation.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system with an isocratic aprotic mobile phase.
-
Acquire the mass spectrum in both positive and negative ion modes. Borate esters may form adducts with cations (e.g., [M+Na]⁺) in positive mode.
-
-
Data Interpretation:
-
Success Criterion: The primary validation is the observation of an ion that matches the expected molecular weight of the product (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Isotopic Pattern: Boron has two main isotopes, ¹⁰B (~20%) and ¹¹B (~80%). The presence of this characteristic isotopic pattern in the molecular ion cluster provides definitive confirmation that the ion contains a boron atom.
-
Troubleshooting: If only the mass of the corresponding boronic acid is observed, it strongly suggests in-source hydrolysis. The protocol should be revisited by using more rigorous anhydrous conditions or a different ionization technique.
-
Section 4: A Multi-Technique Workflow for Comprehensive Characterization
No single technique provides all the necessary information. A robust characterization workflow integrates these methods to build a complete picture of the product's identity, purity, and stability.
Caption: Integrated workflow for borate ester characterization.
Section 5: Advanced Topics: Purity and Stability Assessment
Chromatographic Purity by HPLC
Expertise & Causality: Assessing the purity of borate esters by High-Performance Liquid Chromatography (HPLC) is challenging due to their propensity to hydrolyze in the aqueous mobile phases typically used in reversed-phase (RP) chromatography.[11] The presence of water and acidic modifiers (like formic or trifluoroacetic acid) can rapidly degrade the analyte on the column, giving a false impression of impurity.
Self-Validating Protocol Strategy: To overcome this, methods must be specifically designed to protect the ester.
Protocol 5: RP-HPLC Method for Hydrolytically Sensitive Borate Esters
-
Principle: To separate the borate ester from starting materials and byproducts while minimizing on-column hydrolysis by using aprotic diluents and carefully selected mobile phase conditions.
-
Causality-Driven Method Development:
-
Sample Diluent: Crucially, dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile or THF immediately before injection. This is the single most important step to prevent pre-injection degradation.
-
Column Choice: Select a modern, highly end-capped C18 column with low silanol activity to minimize surface-catalyzed hydrolysis.[11]
-
Mobile Phase:
-
Temperature: Run the analysis at ambient or sub-ambient temperature to reduce the rate of hydrolysis.
-
-
Step-by-Step Methodology:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water).
-
Prepare the sample in 100% acetonitrile.
-
Inject the sample and run a suitable gradient program to elute the target compound and any impurities.
-
Use a UV detector set to an appropriate wavelength for the chromophore in the molecule.
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Validation Check: To confirm that the observed impurity peaks are real and not on-column artifacts, inject the corresponding boronic acid starting material. If an "impurity" peak has the same retention time, it may indicate degradation.
-
Thermal and Hydrolytic Stability
Expertise & Causality: The stability of a borate ester under thermal stress and in the presence of moisture is a critical performance parameter. Thermogravimetric Analysis (TGA) determines the decomposition temperature, while Differential Scanning Calorimetry (DSC) reveals phase transitions like melting and glass transitions.[13][14] Hydrolytic stability is often the most pressing concern and can be quantified directly.
Protocol 6: Assessing Hydrolytic Stability by Karl Fischer Titration
-
Principle: This method quantifies the hydrolytic instability of a borate ester by measuring the amount of water it consumes when exposed to a controlled humidity environment. The consumption of water is directly proportional to the extent of hydrolysis.
-
Causality: The reaction is: B(OR)₃ + 3 H₂O ⇌ B(OH)₃ + 3 ROH. By measuring the decrease in free water in a closed system, we can quantify the reverse of this equilibrium.
-
Step-by-Step Methodology:
-
Place a known mass of the borate ester (e.g., 1.0 g) into a sealed vial.
-
Add a precise volume of a standard solvent containing a known, low concentration of water (e.g., anhydrous dioxane with 500 ppm water, verified by Karl Fischer).
-
Store the vial at a controlled temperature (e.g., 25 °C) and agitate.
-
At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solvent.
-
Immediately analyze the aliquot using a coulometric Karl Fischer titrator to determine the remaining water content.
-
-
Data Interpretation:
-
Plot the water concentration (in ppm) versus time.
-
A rapid decrease in water concentration indicates poor hydrolytic stability. A stable borate ester will consume very little water over the time course of the experiment.
-
The rate of water consumption can be used to compare the relative stability of different borate ester formulations.[4][15]
-
Conclusion: A Framework for Confidence
The characterization of borate ester reaction products demands a thoughtful, multi-technique approach that accounts for their unique chemical properties. By integrating NMR for definitive structural elucidation, FTIR for rapid functional group analysis, MS for molecular weight confirmation, and specialized chromatographic and stability studies for purity and performance assessment, researchers can build a comprehensive and reliable data package. Understanding the "why" behind each analytical choice—from the selection of an anhydrous NMR solvent to the design of a hydrolysis-minimizing HPLC method—is the key to generating trustworthy, high-quality data for these versatile and important compounds.
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Wikipedia. (n.d.). Borate esters. Wikipedia. [Link]
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Wade, C. R., et al. (2012). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. The Journal of Physical Chemistry A. [Link]
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Wang, T.-S., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]
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Cole, T. (n.d.). 11B NMR Chemical Shifts. San Diego State University. [Link]
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Chew, S. L., et al. (2013). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Gracia, C., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Chemical Science. [Link]
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Marella, S. R., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Beilstein Journal of Organic Chemistry. [Link]
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Zhang, Y., et al. (2024). A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. International Journal of Molecular Sciences. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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Wiley, D. T., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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Guo, Z., et al. (2011). Study on the Hydrolytic Stability of Borate Ester. Advanced Materials Research. [Link]
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summers, C., & Jackson, G. S. (2003). Esterification of borate with NAD+ and NADH as studied by electrospray ionization mass spectrometry and 11B NMR spectroscopy. Journal of Mass Spectrometry. [Link]
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Hu, Z. S., et al. (2011). Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. Tribology Letters. [Link]
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The Elusive Application of Tris(4-chlorophenyl) borate in Chromatographic Derivatization: A Review of Available Evidence
For Immediate Release
Introduction to Tris(4-chlorophenyl) borate
This compound is a triester of boric acid and 4-chlorophenol. Its chemical structure, featuring a central boron atom bonded to three 4-chlorophenoxy groups, suggests a potential reactivity towards nucleophiles, particularly hydroxyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7359-58-2 | |
| Molecular Formula | C₁₈H₁₂BCl₃O₃ | |
| Molecular Weight | 393.45 g/mol | |
| Appearance | White to light yellow powder or liquid |
The Theoretical Basis for Derivatization with Borate Esters
The foundational principle for the use of borate esters as derivatizing agents lies in their reaction with compounds containing multiple hydroxyl groups (diols), particularly those in a cis configuration, to form stable cyclic boronate esters.[1][2] This reaction is reversible and is influenced by pH.[2]
The primary motivation for derivatizing analytes for chromatography is to:
-
Increase Volatility: For gas chromatography (GC), converting polar hydroxyl groups into less polar ester linkages enhances the volatility of the analyte, allowing it to be analyzed by GC.[3]
-
Improve Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the heated GC inlet and column.[4]
-
Enhance Detectability: By introducing a chromophore, fluorophore, or an easily ionizable moiety, derivatization can significantly improve the sensitivity of detection by UV-Vis, fluorescence, or mass spectrometry (MS) detectors.[5][6]
-
Improve Chromatographic Separation: By altering the polarity and shape of an analyte, derivatization can improve peak shape and resolution in both GC and HPLC.[7]
The Derivatization Reaction Mechanism
The reaction of a borate ester with a diol proceeds through a transesterification mechanism. The boron atom acts as a Lewis acid, accepting a pair of electrons from a hydroxyl group of the diol. This is followed by the elimination of the corresponding alcohol or phenol. With a diol, this process can occur twice to form a cyclic boronate ester.
Figure 1: Conceptual workflow for the derivatization of a diol-containing analyte with this compound.
Potential Applications and the Information Gap
Based on the known reactivity of borate esters, this compound could theoretically be used to derivatize a range of biologically and pharmaceutically important molecules that contain diol functionalities, such as:
-
Catecholamines: (e.g., dopamine, norepinephrine)
-
Steroids: (e.g., corticosteroids with diol side chains)
-
Saccharides and Glycosides: (sugars and their derivatives)
The presence of three chlorine atoms on the phenyl rings could potentially enhance the response of an electron capture detector (ECD) in GC analysis.
However, a critical gap exists between this theoretical potential and documented, validated applications. The absence of specific protocols in the scientific literature suggests that other, more established derivatizing agents are preferred for these classes of compounds. For instance, silylating agents (e.g., BSTFA, MSTFA) are widely used for hydroxyl groups in GC analysis due to their high reactivity and the formation of stable derivatives.[3] For HPLC, a variety of reagents are available to introduce fluorescent tags for sensitive detection.[7][8]
Challenges and Alternative Approaches
Several factors might contribute to the apparent lack of use of this compound as a derivatizing agent:
-
Reaction Kinetics and Yield: The reaction may be too slow, require harsh conditions, or provide incomplete derivatization, which is undesirable for quantitative analysis.[3]
-
Stability of Derivatives: The resulting boronate esters might be susceptible to hydrolysis, limiting their stability during sample preparation and analysis.[2][9]
-
Availability of Superior Reagents: A wide array of highly effective and well-characterized derivatizing agents are commercially available, leaving little incentive to develop methods with a less-studied reagent.
-
Potential for Interferences: The byproduct of the reaction, 4-chlorophenol, could potentially interfere with the chromatographic analysis.
For researchers looking to derivatize diol-containing compounds, several well-established alternatives exist:
Table 2: Common Derivatizing Agents for Hydroxyl-Containing Compounds
| Reagent Class | Example | Target Analytes | Chromatographic Technique |
| Silylating Agents | BSTFA, MSTFA | Alcohols, phenols, steroids | GC-MS, GC-FID |
| Acylating Agents | Acetic anhydride, trifluoroacetic anhydride | Alcohols, phenols, amines | GC-MS, GC-FID, HPLC-UV |
| Fluorescent Tagging Agents | Dansyl chloride, NBD-F | Alcohols, phenols, amines | HPLC-FLD |
| Boronic Acids | Phenylboronic acid | cis-Diols | HPLC, CE |
Conclusion
While this compound possesses the chemical functionalities that theoretically make it a candidate for a derivatizing agent for diol-containing compounds in chromatography, there is a significant lack of published methods and protocols to support its practical application. The scientific community has largely favored other, more robust and well-documented reagents for these purposes. Researchers and drug development professionals seeking to derivatize hydroxyl-containing analytes are advised to consult the extensive literature on established derivatization techniques using commercially available and validated reagents. Further research would be required to explore the potential of this compound and to develop and validate it as a useful tool in the analytical chemist's toolbox.
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]
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Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. Royal Society of Chemistry. Available at: [Link]
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4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. ResearchGate. Available at: [Link]
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Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. Available at: [Link]
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Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link]
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Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Asian Journal of Chemistry. Available at: [Link]
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Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment. PubMed. Available at: [Link]
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Derivatization of tributyltin with sodium tetrakis(4-fluorophenyl)-borate for sensitivity improvement of tandem mass spectrometry. PubMed. Available at: [Link]
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High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PubMed Central. Available at: [Link]
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Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Waters Corporation. Available at: [Link]
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The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed Central. Available at: [Link]
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Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PubMed Central. Available at: [Link]
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Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace. Available at: [Link]
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Functional Phenylboronate Polymers for the Recovery of Diols, Sugar Alcohols, and Saccharides from Aqueous Solution. ResearchGate. Available at: [Link]
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Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. IntechOpen. Available at: [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Wiley Online Library. Available at: [Link]
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Functional Phenylboronate Polymers for the Recovery of Diols, Sugar Alcohols, and Saccharides from Aqueous Solution. RWTH Publications. Available at: [Link]
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Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]
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Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials chemistry. Royal Society of Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Common decomposition pathways for Tris(4-chlorophenyl) borate
Welcome to the technical support center for Tris(4-chlorophenyl) borate. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind the experimental challenges you may face. This resource is designed to be a self-validating system, grounded in established scientific principles, to ensure the integrity and success of your research.
Understanding the Instability of this compound
This compound, like many organoboron compounds, is susceptible to several decomposition pathways. A foundational understanding of these pathways is critical for troubleshooting unexpected experimental outcomes and ensuring the reliability of your results. The primary modes of degradation are hydrolysis, thermal decomposition, and photolytic degradation. Each of these pathways can lead to the formation of impurities that may interfere with your reactions or analytical measurements.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Hydrolytic Decomposition
Question 1: I'm observing a new, unexpected peak in my HPLC/GC-MS analysis that grows over time, and the peak for my starting material is decreasing. What could be happening?
Answer: The most probable cause is the hydrolysis of your this compound. The B-O bond in borate esters is susceptible to cleavage by water, a process that can be accelerated by the presence of acidic or basic conditions. This decomposition pathway, known as protodeboronation when it leads to the cleavage of a carbon-boron bond, is a common issue with aryl boronic acids and their esters.[1]
-
Causality: The boron atom in this compound is electrophilic and can be attacked by nucleophiles, such as water. This initiates a series of reactions that ultimately cleave the ester bonds, leading to the formation of 4-chlorophenol and boric acid.
-
Troubleshooting Protocol: Confirming Hydrolysis
-
Sample Preparation: Prepare a fresh solution of your this compound in a rigorously dried aprotic solvent (e.g., anhydrous THF or dioxane). Immediately analyze a portion of this solution by your established chromatographic method to obtain a baseline.
-
Spiking Experiment: To a separate vial of your reaction mixture or aged sample, add a small, known amount of a 4-chlorophenol standard.
-
Re-analysis: Re-analyze the spiked sample. If the area of the unexpected peak increases proportionally to the amount of 4-chlorophenol added, this strongly suggests that hydrolysis is occurring.
-
Moisture Control: Review your experimental setup for potential sources of moisture. Ensure all glassware is flame-dried or oven-dried immediately before use, and that all solvents are anhydrous. Consider performing your reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Question 2: My reaction yield is consistently lower than expected, even with fresh starting material. Could hydrolysis be the culprit?
Answer: Absolutely. If this compound is a key reagent in your reaction, its degradation via hydrolysis will directly impact the stoichiometry and, consequently, the yield of your desired product. Even trace amounts of water in your reaction mixture can lead to significant decomposition over the course of the reaction.
-
Expert Insight: It's a common misconception that esterification of a boronic acid always imparts greater stability. In some cases, certain esters can undergo hydrolysis and subsequent protodeboronation even faster than the parent boronic acid.
-
Preventative Measures:
-
Rigorous Drying: Implement stringent protocols for drying solvents and reagents. Molecular sieves can be effective for removing trace moisture from solvents.
-
Inert Atmosphere: As mentioned previously, working under an inert atmosphere is crucial.
-
Fresh Reagents: Use freshly opened bottles of solvents and reagents whenever possible.
-
Storage: Store this compound in a desiccator, away from light and moisture.[2]
-
Thermal Decomposition
Question 3: I'm performing a high-temperature reaction and observing significant charring and the formation of multiple unidentifiable byproducts. Is my this compound decomposing?
Answer: Yes, it is highly likely that you are observing thermal decomposition. While specific thermal degradation data for this compound is not extensively published, the general behavior of organoboron compounds at elevated temperatures points towards complex degradation pathways. Thermal decomposition of related silsesquioxane-derived boronate esters has been observed at temperatures above 250-300 °C, leading to bond cracking.[3]
-
Causality: At high temperatures, the energy supplied to the molecule can exceed the bond dissociation energies of the B-O and C-O bonds, leading to fragmentation. This can initiate a cascade of radical reactions, resulting in a complex mixture of byproducts and polymeric material. Boronic acid groups, which can be formed from hydrolysis, are known to release water upon thermolysis, leading to the formation of boronic anhydrides and boroxines.[4]
-
Troubleshooting Protocol: Assessing Thermal Stability
-
Thermogravimetric Analysis (TGA): If you have access to a TGA instrument, you can determine the onset temperature of decomposition for your this compound under your reaction atmosphere (e.g., nitrogen or air). This will provide a clear indication of the temperature limits for your compound.
-
Lowering Reaction Temperature: If possible, explore alternative reaction conditions at a lower temperature. This might involve using a more active catalyst, a different solvent, or a longer reaction time.
-
Controlled Heating: Ensure that your reaction is heated uniformly and that the temperature is accurately monitored and controlled. Localized overheating can lead to decomposition even if the bulk temperature is below the decomposition threshold.
-
Photolytic Decomposition
Question 4: My this compound solution seems to develop a yellow tinge and shows signs of degradation even when stored at room temperature in a clear glass vial. What could be the cause?
Answer: This is likely due to photolytic decomposition. The 4-chlorophenyl group is a chromophore that can absorb UV and visible light. This absorption of light energy can promote the molecule to an excited state, from which it can undergo various decomposition reactions. The degradation product, 4-chlorophenol, is also known to be susceptible to photocatalytic degradation.[5]
-
Causality: Upon absorption of light, the molecule can undergo homolytic cleavage of its bonds to form radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a mixture of degradation products.
-
Preventative Measures:
-
Light Protection: Always store this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize Exposure: During experimental setup and execution, minimize the exposure of your reaction mixture to ambient light, especially if you are not intentionally running a photochemical reaction.
-
Analytical Methodologies for Monitoring Decomposition
To effectively troubleshoot and prevent the decomposition of this compound, it is essential to have reliable analytical methods to monitor its purity and detect degradation products.
| Analytical Technique | Application | Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile degradation products like 4-chlorophenol. | High sensitivity and specificity. | Thermal instability of the parent compound can be a challenge. Derivatization may be necessary for non-volatile products.[6][7][8] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and monitoring of the parent compound and non-volatile degradation products. | Versatile and widely available. | Method development can be challenging due to the reactivity of boronic acids and esters.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the parent compound and its degradation products. Kinetic studies of decomposition. | Provides detailed structural information. | Peak broadening can occur with boronic acids due to oligomerization.[1][10] |
Visualizing Decomposition Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the primary decomposition pathways and a recommended experimental workflow for minimizing degradation.
Decomposition Pathways
Caption: Primary decomposition pathways for this compound.
Recommended Experimental Workflow
Caption: Recommended workflow to minimize decomposition.
References
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1237–1252. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
PubChem. (n.d.). Tris(2-chlorophenyl) borate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17095-17112. [Link]
-
Dhawa, U., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3409–3413. [Link]
-
de Boer, J., et al. (2000). Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment. Journal of Chromatography A, 889(1-2), 37-45. [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
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Singh, B. K., & Walker, A. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. International Journal of Pure & Applied Bioscience, 5(3), 597-609. [Link]
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Hossain, M. A., et al. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Catalysts, 12(11), 1335. [Link]
-
Soundararajan, S., & Wulff, G. (2013). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron Letters, 54(40), 5486-5488. [Link]
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Wang, Y., et al. (2022). Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions. Green Chemistry, 24(13), 5143-5149. [Link]
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Cocca, M., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 743. [Link]
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Cok-Sari, D. (2021). Effects of Boron Compounds on Thermal Degradation Behaviour of Polymers Involving Ester Linkages (Doctoral dissertation, Middle East Technical University). [Link]
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Steinberg, H., & Hunter, D. L. (1954). The hydrolysis of alkyl borates. Industrial & Engineering Chemistry, 46(8), 1725-1728. [Link]
-
Cargo Handbook. (n.d.). Borates. Retrieved from [Link]
-
Nowicka, E., et al. (2021). Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. Materials, 14(14), 3788. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review, 20(5). [Link]
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Zhang, Y., et al. (2015). Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation. PLoS ONE, 10(4), e0121389. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. [Link]
-
Chen, Q., et al. (2015). Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface. Scientific Reports, 5, 13376. [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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Knapp, D. M. (2016). Boron Chemistry: An Overview. In Boron-Containing Molecules: A New Hope for Medicine. ACS Symposium Series, Vol. 1234, pp 1-21. [Link]
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B'Hymer, C., & Onyia, A. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC North America, 39(12), 594-599. [Link]
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Gevorgyan, V., & De, S. (2017). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 22(7), 1056. [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]
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Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
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Preventing hydrolysis of aryl borate esters during experiments
Topic: Preventing Hydrolysis of Aryl Borate Esters During Experiments
This guide provides in-depth technical support for researchers working with aryl borate esters, focusing on practical strategies to prevent their hydrolysis during experimental procedures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Section 1: Troubleshooting Guide - Common Hydrolysis-Related Issues
This section addresses specific, common problems encountered during experimental work with aryl borate esters.
Question 1: My aryl borate ester is showing significant decomposition after an aqueous workup. How can I minimize this loss?
Answer:
Aqueous workups are a primary point of failure for many aryl borate esters. The presence of water, especially under non-optimal pH conditions, can lead to rapid hydrolysis of the B-O bond, converting your desired ester back into the corresponding boronic acid.
Underlying Cause: The boron atom in a borate ester is electron-deficient (Lewis acidic) and thus susceptible to nucleophilic attack by water. This hydrolysis can be catalyzed by both acid and base. The generally accepted mechanism involves the coordination of a water molecule to the boron center, followed by proton transfer and cleavage of the B-O bond, releasing the free diol and the aryl boronic acid.
Troubleshooting Steps & Explanations:
-
Control the pH: The rate of hydrolysis is highly pH-dependent. Most common boronic esters, such as pinacol esters, exhibit their greatest stability in a slightly acidic environment.
-
Protocol: When performing an aqueous wash, use a cooled (0-5 °C), dilute solution of a mild acid or a buffer. A 0.1 M HCl solution or a citrate buffer (pH 4) is often effective. Avoid strongly basic conditions (e.g., NaOH, K₂CO₃) if possible. If a basic wash is required to remove acidic impurities, use a weak base like saturated sodium bicarbonate, work very quickly, and maintain a low temperature.
-
-
Select a More Robust Borate Ester: The choice of the diol used to protect the boronic acid has the single greatest impact on its hydrolytic stability. While pinacol esters are common, they are not the most stable option.[1]
-
Expertise & Experience: For challenging substrates or multi-step sequences requiring a robust boron-protecting group, switching to a more stable ester is the most reliable solution. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are designed for slow, controlled release of the boronic acid under specific reaction conditions.[2][3]
-
Data Summary: Relative Hydrolytic Stability of Common Borate Esters
-
| Boronic Ester Type | Relative Hydrolytic Stability | Key Features & Recommendations |
| Catechol | Low | Electron-withdrawing nature of the diol increases the boron's Lewis acidity, making it highly susceptible to hydrolysis. |
| Pinacol (Bpin) | Moderate | The most common choice; crystalline and easy to handle, but can be lost during aqueous workups or chromatography.[1] |
| Pinanediol | High | Steric bulk provides good stability; often used in chiral applications. |
| N-methyldiethanolamine (MIDA) | Exceptionally High | Intramolecular N→B dative bond creates a highly stable, air-tolerant solid that is robust to chromatography.[2][4] |
-
Minimize Contact Time and Temperature: Hydrolysis is a kinetic process. Reducing the time the ester is in contact with water and lowering the temperature will significantly slow the rate of decomposition.
-
Protocol: Perform all aqueous extractions rapidly in a separatory funnel chilled in an ice bath. Use pre-chilled solutions for washing. Immediately after separating the organic layer, dry it thoroughly with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) to remove all traces of water.
-
-
Employ an Anhydrous "Workup": If your product's polarity allows, avoiding water altogether is the safest approach.
-
Protocol: Following the reaction, concentrate the crude mixture in vacuo. Add a non-polar solvent in which your product is soluble but the inorganic salts are not (e.g., hexanes, diethyl ether, or a mixture). Stir vigorously (triturate), then filter the mixture to remove the insoluble salts. The desired product can then be recovered by concentrating the filtrate.
-
Workflow Diagram: Optimizing Aqueous Workup
Caption: Decision workflow for minimizing hydrolysis during workup.
Question 2: My purified aryl borate ester is degrading during storage. What are the best storage practices?
Answer:
Even as a solid, aryl borate esters can slowly hydrolyze by reacting with atmospheric moisture. Proper storage is essential to maintain their purity and reactivity over time.
Underlying Cause: Ambient moisture provides the water required for hydrolysis. This degradation is often accelerated by exposure to light and elevated temperatures. The resulting boronic acid can also dehydrate to form a trimeric boroxine anhydride, further complicating stoichiometry and reactivity in subsequent reactions.
Best Practices for Storage:
-
Inert Atmosphere: Store the solid ester in a tightly sealed vial with the headspace purged with an inert gas like argon or nitrogen.
-
Desiccation: For long-term storage, place the sealed vial inside a desiccator containing a high-efficiency drying agent (e.g., Drierite® or phosphorus pentoxide).
-
Low Temperature: Store the vial in a freezer at -20 °C. This drastically reduces the rate of any potential degradation. Ensure the vial is sealed impeccably to prevent atmospheric moisture from condensing inside when it is removed for use.
-
Anhydrous Solutions: For frequently used esters, preparing a stock solution in a rigorously dried aprotic solvent (e.g., THF, dioxane) in a Sure/Seal™ bottle can be a convenient and stable storage method.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Can I use protic solvents like methanol or ethanol in reactions with aryl borate esters?
Answer:
This is strongly discouraged. Protic solvents can engage in two detrimental processes: hydrolysis (if water is present) and transesterification. In transesterification, the alcohol can exchange with the diol of the borate ester, leading to a mixture of boron species with different reactivities and physical properties. To ensure clean, reproducible results, always use high-purity, anhydrous aprotic solvents such as THF, dioxane, toluene, or DMF.
FAQ 2: My Suzuki-Miyaura coupling reaction has a low yield. Could hydrolysis of my borate ester be the cause?
Answer:
Yes, this is a very common cause of poor performance in Suzuki-Miyaura reactions.[3] The basic aqueous conditions required for the reaction are precisely the conditions that promote borate ester hydrolysis.[3]
Trustworthiness & Self-Validation:
-
The Role of the Base: The base (e.g., K₃PO₄, K₂CO₃) is essential for the catalytic cycle, but it also creates a basic environment that accelerates the hydrolysis of your starting ester.[5][6] This creates a kinetic competition: you want the ester to enter the productive catalytic cycle faster than it hydrolyzes to the less reactive boronic acid.
-
Mechanism Insight: While it was once thought that all boronic esters must first hydrolyze to the boronic acid to react, it is now understood that many esters can transmetalate directly with the palladium center.[7][8] Premature and complete hydrolysis to the boronic acid is a detrimental side reaction, not a required step.
-
Recommendations:
-
Dry Everything: Ensure your solvent and all reagents are scrupulously dried and that the reaction is assembled under an inert atmosphere (N₂ or Ar).
-
Choose the Right Ester: If you are working with a particularly sensitive substrate (e.g., certain 2-heteroaryl boronates), using an exceptionally stable MIDA boronate is an excellent strategy.[2][3] These reagents are designed to remain intact until they are slowly cleaved under the reaction conditions, maintaining a low, steady concentration of the active boronic acid and minimizing side reactions.[2]
-
Diagram: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Productive vs. hydrolytic pathways for borate esters.
FAQ 3: How can I monitor the hydrolysis of my aryl borate ester during a reaction or workup?
Answer:
Real-time monitoring can provide crucial insights. Several analytical techniques are well-suited for this purpose.
-
Thin-Layer Chromatography (TLC): This is the fastest and most accessible method. Boronic acids are significantly more polar than their corresponding esters. Co-spot a sample of your starting ester alongside the reaction mixture. The appearance of a new, lower Rf spot (often streaky) is a strong indicator of hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the ratio of ester to acid. A method using hydrophilic interaction liquid chromatography (HILIC) can be particularly effective, as the high organic content of the mobile phase prevents on-column hydrolysis during the analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is very effective. For a pinacol ester, the 12 equivalent methyl protons appear as a sharp singlet around 1.3 ppm. As hydrolysis occurs, this signal will decrease in intensity, and a new singlet for free pinacol will appear.
-
¹¹B NMR: This technique is specific to the boron nucleus and gives distinct signals for different boron species. A trigonal boronic ester will have a different chemical shift than the tetrahedral boronate anion or the trigonal boronic acid, allowing for clear differentiation of the species in solution.
-
References
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]
-
Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: NIH Public Access URL: [Link]
-
Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms Source: ResearchGate URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Air-Sensitive Borate Solutions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of air-sensitive borate solutions. This resource is designed to address common challenges and provide practical, field-proven solutions to ensure the integrity and reactivity of your boronic acid and boronate ester reagents. Our focus is on explaining the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Understanding the Instability of Borate Solutions
Boronic acids and their corresponding esters are remarkably versatile reagents, pivotal in applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of sensors and therapeutic agents. However, their utility is often hampered by their inherent instability, primarily driven by three key degradation pathways: oxidation, hydrolysis, and protodeboronation.
The Primary Culprits: Oxidation and Hydrolysis
The boron atom in boronic acids possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack. This electronic characteristic is the root cause of its instability in the presence of atmospheric oxygen and water.
-
Oxidative Degradation: In the presence of oxygen, especially reactive oxygen species (ROS), the carbon-boron bond can be cleaved, leading to the formation of an alcohol and boric acid. This process, known as oxidative deboronation, is a significant issue in biological contexts where ROS are prevalent.[1][2][3][4] The mechanism involves the attack of a nucleophilic oxygen species on the electron-deficient boron atom.
-
Hydrolysis: Boronate esters are susceptible to hydrolysis, reverting to the corresponding boronic acid and alcohol.[5] This reaction is often reversible but can be problematic as boronic acids themselves are prone to further degradation. The rate of hydrolysis is influenced by the steric hindrance around the boron center and the electronic properties of the substituents. Acyclic boronic esters are particularly prone to rapid hydrolysis.[5]
The Side Reaction: Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] This undesired side reaction is particularly prevalent in Suzuki-Miyaura couplings and can be accelerated by heat, the presence of a base, and certain palladium catalysts.[7][8] It is a significant cause of reduced yields and the formation of impurities. Strategies to mitigate protodeboronation often involve the slow release of the boronic acid from a more stable precursor.[6]
Strategies for Enhancing Stability
A proactive approach to handling and using air-sensitive borate solutions can significantly improve experimental success. The following strategies are designed to protect the integrity of your reagents.
Derivatization to Stable Forms
One of the most effective strategies is to convert the unstable boronic acid into a more robust derivative that can be stored and handled with greater ease. These derivatives can then be used directly in reactions or be deprotected in situ to release the active boronic acid.
| Derivative | Key Features | Advantages |
| Pinacol Esters | Cyclic boronate ester formed with pinacol. | Generally more stable to oxidation and purification on silica gel than the free boronic acid.[9] |
| MIDA Boronates | N-methyliminodiacetic acid (MIDA) adducts. | Air-stable solids that allow for the slow release of the boronic acid under reaction conditions, minimizing degradation.[8] |
| Diethanolamine (DEA) Adducts | Form stable, crystalline solids. | Air- and water-stable adducts that can be easily isolated, characterized, and stored.[10] Can be used directly in coupling reactions.[10] |
| Potassium Trifluoroborate Salts | R-BF₃K | Generally possess outstanding air-stability and can be purified by recrystallization.[9] |
The Power of pH Control
The pH of the solution plays a critical role in the stability of boronic acids and their ability to form complexes. The optimal pH for boronate ester formation is typically above the pKa of the boronic acid.[11] For many phenylboronic acids, this optimal range is between pH 7 and 9.[12] However, high pH can also accelerate protodeboronation.[7] Therefore, careful optimization of pH is crucial for balancing stability and reactivity.
Judicious Choice of Solvents
The solvent system can significantly impact the stability of borate solutions.
-
Aprotic Solvents: For storage and reactions where hydrolysis is a concern, using dry, aprotic solvents is recommended.
-
Protic Solvents: In some cases, protic solvents are necessary for the reaction. In such instances, deoxygenating the solvent is crucial to prevent oxidation.
-
High Percentage Organic Mobile Phases: In analytical techniques like HILIC, a high percentage of organic solvent in the mobile phase can effectively prevent on-column hydrolysis of boronate esters.[2]
Working Under an Inert Atmosphere
For highly air-sensitive boronic acids and their derivatives, employing inert atmosphere techniques is non-negotiable. This involves the use of a glove box or Schlenk line to exclude atmospheric oxygen and moisture.[13][14][15]
Experimental Protocol: Preparation and Handling of an Air-Sensitive Borate Solution under an Inert Atmosphere
This protocol outlines the fundamental steps for preparing a solution of an air-sensitive boronic acid derivative for use in a reaction, such as a Suzuki-Miyaura coupling.
Materials:
-
Air-sensitive boronic acid or ester
-
Anhydrous, deoxygenated solvent
-
Oven-dried glassware (Schlenk flask, syringes, needles)
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or glove box
-
Septa
-
Cannula or double-tipped needle
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction glassware on a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of air and moisture.[15]
-
Weighing the Reagent: If using a glove box, weigh the boronic acid derivative directly into the Schlenk flask inside the glove box. If using a Schlenk line, quickly weigh the solid and add it to the flask under a positive flow of inert gas.
-
Solvent Addition: Deoxygenate the anhydrous solvent by bubbling with an inert gas for at least 30 minutes. Transfer the desired volume of the deoxygenated solvent to the Schlenk flask containing the boronic acid derivative via a cannula or a dry syringe.
-
Solution Storage and Use: The resulting solution should be maintained under a positive pressure of inert gas.[13] Use a syringe or cannula for transferring the solution to the reaction mixture. Always ensure the receiving flask is also under an inert atmosphere.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I suspect my boronic acid is decomposing. What should I do?
A1: Low yields in Suzuki couplings are often linked to the degradation of the boronic acid. Here are some troubleshooting steps:
-
Assess Reagent Quality: If possible, check the purity of your boronic acid by NMR. Impurities such as the protodeboronated arene and boric acid are common.[9]
-
Switch to a More Stable Derivative: Consider using a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt of your boronic acid.[8][9][16] These are generally more stable and can be used directly in the reaction.
-
Optimize Reaction Conditions:
-
Degas Thoroughly: Ensure your reaction mixture is rigorously deoxygenated to prevent oxidative degradation of the boronic acid and the palladium catalyst. Homocoupling of boronic acids, a common side product, is often exacerbated by the presence of oxygen.[17]
-
Use a "Slow-Release" Strategy: Employing MIDA boronates or trifluoroborates can maintain a low concentration of the active boronic acid, minimizing side reactions like protodeboronation.[6]
-
Check Your Base: The choice and concentration of the base can influence the rate of protodeboronation. An overly strong base or prolonged reaction times at high temperatures can be detrimental.
-
Q2: I'm having trouble purifying my boronic acid. It streaks on silica gel and seems to decompose.
A2: Purifying boronic acids by standard silica gel chromatography is notoriously difficult due to their acidic nature and propensity to interact strongly with the stationary phase.[9]
-
Avoid Silica Gel for Free Boronic Acids: Whenever possible, avoid chromatographing free boronic acids on silica.
-
Purify as a Boronate Ester: Convert the crude boronic acid to a more stable and less polar pinacol ester. These derivatives are often crystalline and behave much better during chromatography.[9]
-
Recrystallization: For some boronic acids, recrystallization can be an effective purification method.[9]
-
Acid/Base Extraction: An acid/base workup can sometimes be used to remove non-acidic impurities. Dissolving the crude mixture in a basic aqueous solution (e.g., NaOH) and washing with an organic solvent can separate the boronic acid (as the boronate salt in the aqueous layer) from neutral organic impurities. Subsequent acidification and extraction can recover the purified boronic acid.[18]
-
Diethanolamine Adduct Formation: Forming a diethanolamine adduct can facilitate purification by crystallization. The adduct can then be hydrolyzed back to the boronic acid.[9][10]
Q3: My boronic acid solution appears to be precipitating over time. What is happening?
A3: Precipitation in a boronic acid solution can be due to several factors:
-
Anhydride Formation: Boronic acids can reversibly form cyclic trimers (boroxines) through the loss of water. These anhydrides may have different solubility profiles than the monomeric boronic acid. Adding a small amount of water can often redissolve the precipitate by hydrolyzing the boroxine back to the boronic acid.[9]
-
Poor Solubility: Some boronic acids have limited solubility in common organic solvents.[19] You may need to screen different solvents or use a co-solvent system to maintain solubility.
-
Decomposition: The precipitate could be a degradation product. Analyze the solid to determine its identity.
Frequently Asked Questions (FAQs)
Q: How should I store my air-sensitive boronic acids and their esters?
A: For optimal stability, store solid boronic acids and their derivatives in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen). Solutions should be prepared fresh whenever possible. If a solution needs to be stored, it should be in a sealed container (e.g., a Sure/Seal™ bottle) under an inert atmosphere and refrigerated.[1][20]
Q: Can I use borate buffers in biological assays?
A: Yes, borate buffers are commonly used in biological assays, often to maintain a pH around 8.[16] However, it's important to consider that boronic acids can interact with diols, such as those found in saccharides and some biomolecules. This interaction is the basis for their use as sensors but could also lead to unintended interactions in your assay.[2] Furthermore, the oxidative instability of boronic acids is a significant concern in biological contexts due to the presence of reactive oxygen species.[2][3][4] Using more oxidatively stable derivatives, such as boralactones, may be necessary for in vivo or cell-based applications.[2][3][4]
Q: Is it always necessary to use a glove box or Schlenk line when working with boronic acids?
A: Not always, but it is highly recommended for particularly unstable or sensitive boronic acids. Many common aryl boronic acids are relatively stable as solids and can be handled quickly in the air for weighing. However, for prolonged manipulations, preparing solutions, or for boronic acids known to be highly sensitive (e.g., some heteroaryl or alkyl boronic acids), the use of inert atmosphere techniques is crucial to prevent degradation and ensure reproducibility.[8][13]
References
-
Reddit User Discussion. (2025, November 8). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Lab Alley. How to Store Boric Acid. [Link]
-
Kafle, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2019018118. [Link]
-
Kötter, A., et al. Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13164. [Link]
-
Reddit User Discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17582. [Link]
-
ResearchGate. (2026, January 14). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]
-
Kafle, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. (2019). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
Li, H., et al. (2026, January 22). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. [Link]
-
Sandrock, D. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834-3841. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. [Link]
-
Granda, J. M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]
-
Majer, L., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(26), 6538-6542. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Sandrock, D. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. pH-Dependent formation equilibrium of a boronic ester in aqueous solution. [Link]
Sources
- 1. laballey.com [laballey.com]
- 2. pnas.org [pnas.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 9. reddit.com [reddit.com]
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- 18. researchgate.net [researchgate.net]
- 19. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Optimizing Borate Ester Catalysis
Welcome to the technical support center for borate ester catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and overcome challenges with a solid understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common hurdles encountered in borate ester-catalyzed reactions, providing step-by-step protocols and the scientific rationale for each troubleshooting step.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. This can often be attributed to the presence of water, improper catalyst selection, or suboptimal reaction conditions.
Q: My reaction is giving a low yield. What are the first steps to troubleshoot this?
A: The primary suspect in low-yielding borate ester-catalyzed reactions, particularly amidations, is often water. Water can hydrolyze activated intermediates and deactivate the catalyst.[1] The direct condensation of carboxylic acids and amines, for example, produces water, which can inhibit the reaction.[1]
Initial Diagnostic Steps:
-
Strict Water Exclusion: Ensure all glassware is rigorously dried, and all reagents and solvents are anhydrous.
-
Effective Water Removal During Reaction: The choice of water removal method is critical and often depends on the reaction temperature.
-
For reactions at or below room temperature: Add activated 4Å or 5Å molecular sieves directly to the reaction mixture.[1] This method sequesters water in situ.
-
For higher temperature reactions: Employ a Dean-Stark apparatus or a Soxhlet extractor with a suitable drying agent to continuously remove water via azeotropic reflux.[1][2] This is particularly effective for larger-scale reactions.[1]
-
Protocol for Setting up a Reaction with a Dean-Stark Apparatus:
-
Assemble the reaction flask, Dean-Stark trap, and condenser. Ensure all joints are well-sealed.
-
Fill the Dean-Stark trap with the reaction solvent.
-
Charge the reaction flask with the carboxylic acid, amine, and solvent.
-
Begin heating and stirring the mixture to reflux.
-
Once the solvent is refluxing and water begins to collect in the trap, add the borate ester catalyst.
-
Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, etc.).
Q: I've addressed the water issue, but my yield is still low. What's the next step?
A: If water has been scrupulously excluded, the next logical step is to evaluate your catalyst and substrate compatibility, as well as other reaction parameters.
Substrate and Catalyst Compatibility:
-
Challenging Substrates: Standard boronic acids may be ineffective for sterically hindered substrates or electron-deficient anilines.[1] In such cases, more active borate ester catalysts are often required.[1][3][4] For instance, while a simple boronic acid catalyst may be active for some substrate pairings, it can be completely inactive for others where a borate ester catalyst shows moderate to high activity.[3][4]
-
Coordinating Functionality: Substrates with coordinating groups, such as 2-aminopyridine, can be particularly challenging as they can chelate to the catalyst and inhibit its activity.[5] Borate ester catalysts are often less susceptible to this type of deactivation compared to boronic acids.[5]
Solvent Selection:
The choice of solvent can significantly influence reaction efficiency. Non-polar aprotic solvents like toluene, THF, or tert-amyl methyl ether (TAME) are commonly used.[1][2] A solvent screen is often a valuable exercise in optimizing a new reaction. TAME and toluene have been identified as particularly effective solvents for borate ester-catalyzed amidations.[2]
| Solvent | Boiling Point (°C) | Key Characteristics |
| Toluene | 111 | Forms an azeotrope with water, suitable for Dean-Stark removal. |
| tert-Amyl Methyl Ether (TAME) | 86 | Lower boiling point can be advantageous for sensitive substrates.[2] |
| Tetrahydrofuran (THF) | 66 | Aprotic, polar solvent. |
Catalyst Loading:
While a higher catalyst loading might seem like a straightforward solution, it's not always the most effective. The reaction rate has been shown to have a positive but not strictly first-order dependence on the catalyst concentration, suggesting that competitive catalyst decomposition might occur.[2] Therefore, simply increasing the catalyst amount may not lead to a proportional increase in yield. A systematic optimization of the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) is recommended.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to stalled reactions and incomplete conversions. Understanding the deactivation pathways is key to preventing them.
Q: My reaction starts well but then stalls. How can I determine if my catalyst is deactivating and what can I do about it?
A: Catalyst deactivation in boron-catalyzed reactions can occur through several mechanisms, a prominent one being the formation of catalytically inactive off-cycle species like boroxines.[3][4][5] This is particularly problematic with certain substrates, such as those containing coordinating groups.[5]
Investigating Catalyst Deactivation:
-
Reaction Monitoring: Closely monitor the reaction progress over time. A sharp decrease in the reaction rate after an initial period of activity is a strong indicator of catalyst deactivation.
-
In Situ Analysis: If available, techniques like in-situ IR or Raman spectroscopy can provide real-time information about the concentration of reactants, products, and potentially key intermediates or deactivation products.
-
Catalyst Re-addition: In a stalled reaction, adding a fresh portion of the catalyst can help determine if deactivation is the issue. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.
Strategies to Mitigate Catalyst Deactivation:
-
Catalyst Choice: As mentioned, borate esters are often more robust against deactivation by coordinating substrates than their boronic acid counterparts.[5] Screening different borate esters derived from various alcohols can identify a more stable catalyst for your specific system.[3][4]
-
In Situ Catalyst Generation: Generating the borate ester catalyst in situ from commercially available reagents can sometimes lead to higher efficiency and bypasses the need to isolate the catalyst, which can be sensitive.[3][4][5]
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism for borate ester catalysis in amidation reactions?
A: Computational and experimental studies suggest that the catalytic cycle begins with the condensation of the carboxylic acid with the borate ester catalyst.[6] The resulting acyloxyboron species then undergoes a nucleophilic attack by the amine, assisted by another molecule of the carboxylic acid, to form the amide product and a monohydroxyboron species.[6] The rate-determining step is often the regeneration of the catalyst, which involves the condensation of the monohydroxyboron species with another molecule of the carboxylic acid.[6]
Caption: Proposed catalytic cycle for borate ester-catalyzed amidation.
Q: How does the structure of the alcohol used to form the borate ester affect its catalytic activity?
A: The alkoxy group on the borate ester significantly influences its catalytic activity.[2] Borate esters generally outperform boric acid, indicating that the alkoxy group enhances catalytic activity.[2] A common strategy to increase the reactivity of the borate ester is to use more acidic alcohols, such as fluorinated alcohols like 2,2,2-trifluoroethanol, to generate a more Lewis-acidic boron center.[5] However, there isn't always a direct correlation between Lewis acidity and catalytic reactivity, as steric hindrance and catalyst stability also play crucial roles.[5] For example, increasing the steric bulk of the alcohol may negatively impact the reaction rate.
Q: Can borate ester catalysis be used for substrates with sensitive functional groups, like unprotected amino acids?
A: Yes, a significant advantage of some borate ester catalytic systems is their high functional group tolerance.[6][7] There are reports of successful amidation of unprotected amino acids, which is a testament to the chemoselectivity of these catalysts.[7][8] This makes borate ester catalysis a valuable tool in complex molecule synthesis and drug development.
Q: What are the key differences in reactivity and stability between boronic acids and borate esters as catalysts?
A: While both are effective boron-based catalysts, there are key distinctions:
-
Lewis Acidity: Borate esters can be tuned to be more Lewis acidic than many boronic acids by using electron-withdrawing groups on the alcohol moiety.[5]
-
Stability to Deactivation: Borate esters tend to be more resistant to deactivation by coordinating substrates compared to boronic acids, which are more prone to forming stable, off-cycle boroxine species.[3][4][5]
-
Substrate Scope: Due to their enhanced reactivity and stability, borate esters often have a broader substrate scope, enabling the coupling of challenging carboxylic acids and amines that are unreactive with simple boronic acid catalysts.[3][4][5][8]
Caption: A workflow for troubleshooting low-yield reactions.
References
- Technical Support Center: Catalyst Selection for Enhanced Amid
- Borate-Catalysed Direct Amidation Reactions of Coordinating Substr
- Borate-catalysed direct amidation reactions of coordinating substr
- Borate-Catalysed Direct Amidation Reactions of Coordinating Substr
- Borate-Ester-Catalyzed Synthesis of Complex Amides - SYNFORM - Thieme Chemsitry.
- Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study | Request PDF - ResearchG
- Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC - NIH.
- Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J.
- (PDF) Borate esters: Simple catalysts for the sustainable synthesis of complex amides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]
Troubleshooting low catalytic turnover with Tris(4-chlorophenyl) borate
Technical Support Center: Tris(4-chlorophenyl) borate Catalysis
A Senior Application Scientist's Guide to Troubleshooting Low Catalytic Turnover
Welcome to the technical support center for catalytic systems utilizing this compound. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalytic efficiency. As your dedicated application scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process to diagnose and resolve issues of low catalytic turnover, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction is showing significantly lower turnover than expected. Where should I start my investigation?
Low turnover is a classic symptom of an underlying issue with one or more components of your catalytic system. Before delving into complex mechanistic problems, always start with the most common and easily correctable factors. The purity and stability of your cocatalyst, this compound, are paramount.
Borate compounds, especially aryl borates, are employed as activators. Their primary role is to abstract an alkyl or other leaving group from the metal pre-catalyst to generate a highly electrophilic, cationic active species.[1][2] If the borate is impure or has degraded, this activation step will be inefficient, leading directly to a lower concentration of active catalyst and, consequently, low turnover.
Q2: How can I be sure that the this compound itself is not the problem?
This is the most critical first question. The quality of the borate cocatalyst is a frequent failure point.
The Causality: this compound is a boronic acid ester. Like many boron compounds, its efficacy is highly dependent on its purity and structural integrity. Two primary culprits can compromise your borate:
-
Hydrolysis: Boronic esters are susceptible to hydrolysis, especially in the presence of trace moisture. Water can react with the borate to form boric acid and 4-chlorophenol, neither of which can effectively activate the pre-catalyst. The presence of water in reagents or the reaction atmosphere can significantly reduce catalyst activity.[3]
-
Synthesis Impurities: The synthesis of aryl borates can leave behind unreacted starting materials or side products. For instance, syntheses often involve Grignard reagents and borate esters (like trialkyl borates), which can lead to various impurities if the reaction and workup are not meticulously performed.[4][5]
Troubleshooting Steps:
-
Purity Verification: Do not solely trust the label on the bottle. If possible, verify the purity of your this compound batch using ¹H NMR, ¹¹B NMR, or mass spectrometry. The material should appear as a white to light yellow powder or liquid.[6]
-
Proper Storage: Always store this compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, away from light and moisture. The recommended storage temperature is cool and dark (<15°C).
-
Perform a Control Reaction: Run a well-established, high-yielding reaction from the literature that uses your specific catalyst system. If this control reaction also fails, it strongly implicates one of your reagents—most likely the borate or the pre-catalyst.
Q3: I suspect my borate cocatalyst is impure. Is there a way to purify it?
Yes, purification is often possible and can rescue a suspect batch of cocatalyst.
The Causality: Impurities can act as catalyst poisons or simply dilute the concentration of the active cocatalyst.[7] Recrystallization is an effective method to remove many common impurities. While purification methods for highly fluorinated arylborates are more common in the literature[8], the principles can be adapted.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Choose a solvent system in which the borate has high solubility at elevated temperatures and low solubility at room temperature or below. A non-polar/polar mixture like hexane/dichloromethane or toluene/acetonitrile can be effective.
-
Dissolution: Under an inert atmosphere, dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a binary system).
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pad of Celite or glass wool to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in a -20°C freezer may be necessary. If using a binary solvent system, you can slowly add the non-polar solvent (e.g., hexane) to the solution at room temperature until it becomes cloudy, then warm slightly to redissolve and cool slowly.
-
Isolation: Collect the resulting crystals by filtration through a fritted glass funnel.[5]
-
Washing & Drying: Wash the crystals with a small amount of cold, non-polar solvent (e.g., cold hexane) to remove residual soluble impurities. Dry the purified crystals thoroughly under high vacuum for several hours to remove all traces of solvent.
-
Verification: Re-analyze the purified material by NMR or another suitable technique to confirm its purity before use.
Q4: My borate seems fine. What other factors could be causing low turnover?
Once you have validated your cocatalyst, the next step is to examine the other components and conditions of your reaction. The following troubleshooting workflow can guide your investigation.
// Node Definitions start [label="Low Catalytic Turnover Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_borate [label="Is the this compound\npure and anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"]; a_borate_no [label="Purify or replace the borate.\nVerify purity via NMR.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; q_precatalyst [label="Is the pre-catalyst active and pure?", fillcolor="#FBBC05", fontcolor="#202124"]; a_precatalyst_no [label="Synthesize a fresh batch or\npurchase from a reliable vendor.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; q_solvent [label="Are the solvent and reagents\nrigorously dry and deoxygenated?", fillcolor="#FBBC05", fontcolor="#202124"]; a_solvent_no [label="Dry solvent over appropriate drying agents\n(e.g., molecular sieves, Na/benzophenone).\nDegas via freeze-pump-thaw cycles.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; q_ratio [label="Is the catalyst:cocatalyst ratio optimized?\n(Typically 1:1 to 1:1.2)", fillcolor="#FBBC05", fontcolor="#202124"]; a_ratio_no [label="Perform a ratio optimization study.\nExcess cocatalyst can sometimes\nbe detrimental.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; q_temp [label="Is the reaction temperature appropriate?\nIs the active catalyst thermally stable?", fillcolor="#FBBC05", fontcolor="#202124"]; a_temp_no [label="Lower the temperature.\nRun kinetics to check for\ndecomposition over time.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; end_node [label="System Optimized.\nConsult literature for further\nmechanistic insights.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> q_borate; q_borate -> a_borate_no [label="No"]; q_borate -> q_precatalyst [label="Yes"]; q_precatalyst -> a_precatalyst_no [label="No"]; q_precatalyst -> q_solvent [label="Yes"]; q_solvent -> a_solvent_no [label="No"]; q_solvent -> q_ratio [label="Yes"]; q_ratio -> a_ratio_no [label="No"]; q_ratio -> q_temp [label="Yes"]; q_temp -> a_temp_no [label="No"]; q_temp -> end_node [label="Yes"]; } ` Caption: Troubleshooting workflow for low catalytic turnover.
Detailed Explanations for the Workflow:
-
Pre-catalyst Integrity: The metal pre-catalyst can decompose upon storage. Ensure you are using a freshly prepared or properly stored batch.
-
Solvent and Reagents: Many catalytic systems activated by borates are extremely sensitive to air and moisture. Solvents must be rigorously dried and degassed. Substrates should be purified to remove any potential coordinating impurities (e.g., amines, phosphines, water) that could act as catalyst poisons.[7]
-
Catalyst:Cocatalyst Ratio: While a 1:1 stoichiometry is often assumed for activation, the optimal ratio can vary. An excess of borate is sometimes used, but a large excess can potentially lead to side reactions or catalyst deactivation.[2] Conversely, a substoichiometric amount of borate will result in incomplete activation.
-
Temperature and Stability: The generated cationic active species may have limited thermal stability.[1] Running the reaction at too high a temperature can cause rapid catalyst decomposition, leading to an initial burst of activity followed by a sharp drop-off. If you suspect thermal decomposition, try running the reaction at a lower temperature.
Data-Driven Troubleshooting
To provide a more quantitative insight, consider the impact of cocatalyst purity on catalytic performance. The following table illustrates hypothetical data from a model cross-coupling reaction, demonstrating how turnover number (TON) is affected by the purity of this compound.
| Experiment | Borate Purity (%) | Reaction Time (h) | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| 1 | >99 (Recrystallized) | 2 | 98 | 98 | 49 |
| 2 | ~95 (As Received) | 2 | 75 | 75 | 37.5 |
| 3 | ~95 (As Received) | 8 | 85 | 85 | 10.6 |
| 4 | <90 (Old Bottle) | 8 | 30 | 30 | 3.75 |
*Calculated based on 1 mol% catalyst loading. TON = (moles of product / moles of catalyst). TOF = TON / time.[9]
Analysis of the Data:
-
Experiment 1 vs. 2: The direct comparison at 2 hours shows a clear correlation between purity and reaction rate (reflected in TOF).
-
Experiment 2 vs. 3: Extending the reaction time for the lower-purity borate allows the yield to increase, but the average TOF is significantly lower, indicating a much slower reaction. This suggests a lower concentration of the active catalyst.
-
Experiment 4: The significantly degraded borate results in a catastrophic loss of activity, yielding a very low TON even after an extended period.
This data underscores the critical importance of starting with a high-purity cocatalyst to achieve both high turnover and efficient reaction rates.
References
-
Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface. ResearchGate. [Link]
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au. [Link]
-
Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. National Institutes of Health (NIH). [Link]
-
Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. ACS Catalysis. [Link]
-
Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. MDPI. [Link]
-
Chemical Properties of Tris(p-chlorophenyl) borate (CAS 7359-58-2). Cheméo. [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis. [Link]
- Method for purifying tetrakis(fluoroaryl)borate compounds.
-
Al-alkyl borate salt cocatalysts for olefin polymerization: exploration of N-donor ligand variations. RSC Publishing. [Link]
-
How to calculate the turnover number of a catalyst? ResearchGate. [Link]
-
Perspective: Lies, Damn Lies, and Turnover Rates. Pacific Northwest National Laboratory. [Link]
-
Impact of Boron-Containing Lubricant Additive on Three-Way Catalyst Reactivity and Physicochemical Properties. MDPI. [Link]
-
Impact of Boron-Containing Lubricant Additive on Three-Way Catalyst Reactivity and Physicochemical Properties. ResearchGate. [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
In vitro turnover numbers do not reflect in vivo activities of yeast enzymes. National Institutes of Health (NIH). [Link]
-
Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews. [Link]
-
Turnover rates on complex heterogeneous catalysts. OSTI.GOV. [Link]
-
Impact of Boron-Containing Lubricant Additive on Three-Way Catalyst Reactivity and Physicochemical Properties. OSTI.GOV. [Link]
-
Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. ResearchGate. [Link]
-
3-pyridylboronic acid. Organic Syntheses. [Link]
-
Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic. Hiroshima University Institutional Repository. [Link]
-
Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. National Institutes of Health (NIH). [Link]
-
Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. Dalton Transactions. [Link]
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Technical Support Center: Purifying Reaction Mixtures Containing Borate Esters
From the Desk of the Senior Application Scientist
Welcome to the technical support center for boronic acid and borate ester purifications. As a staple of modern organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura, borate esters and their corresponding acids are ubiquitous. However, their unique chemical properties—Lewis acidity, propensity for dehydration to form boroxines, and challenging chromatographic behavior—often complicate reaction workups and product isolation.
This guide is designed to provide you, the research scientist, with practical, field-tested solutions to common purification challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Purification Strategy Decision Matrix
The first step in any purification is selecting the appropriate strategy. The choice depends on the properties of your desired product, the nature of the boron-containing impurities (unreacted boronic acid, excess borate ester, etc.), and the scale of your reaction.
Caption: Decision matrix for selecting a primary purification method.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of reaction mixtures containing boronic acids and their esters.
Q1: Problem - My boronate ester product is sticking to the silica gel column and won't elute, or it streaks badly.
A1: Causality & Solution
This is a classic issue arising from the Lewis acidic nature of the boron atom interacting with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to irreversible adsorption or decomposition of the boronate ester on the column.[1][2]
Solutions:
-
Method 1: Deactivate the Silica Gel. You can passivate the acidic sites on the silica.
-
Basic Deactivation: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (NEt3) by volume. This neutralizes the acidic sites. This is particularly effective for base-sensitive compounds.[2]
-
Boric Acid Impregnation: Pre-treating the silica with boric acid can surprisingly improve the chromatography of pinacol boronic esters by preventing over-adsorption.[3] A detailed method involves preparing a solution of boric acid in methanol, slurrying it with silica, and then evaporating the solvent.[4]
-
-
Method 2: Switch the Stationary Phase. If deactivation is insufficient, change your stationary phase.
-
Alumina: Neutral or basic alumina is a good alternative to silica gel and often mitigates the strong adsorption issue.[1][5]
-
Reverse-Phase Chromatography (C18): For polar compounds, reverse-phase chromatography using acetonitrile/water or methanol/water gradients can be very effective, as it avoids the silanol group interaction.[1]
-
-
Method 3: Adjust the Mobile Phase.
-
For moderately polar boronic acids and esters, switching from standard hexane/ethyl acetate systems to dichloromethane/methanol can improve elution and reduce tailing.[6]
-
Q2: Problem - I have a significant amount of unreacted boronic acid that is co-eluting with my neutral product.
A2: Causality & Solution
While your product and the boronic acid may have similar polarities on silica, their acid-base properties are distinct. Boronic acids are weak Lewis acids that can be deprotonated by a strong base to form water-soluble boronate salts. This chemical handle is the key to their separation.
Solutions:
-
Method 1: Basic Liquid-Liquid Extraction (The Workhorse). This should be your first line of attack.[6][7]
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[7] The boronic acid will be deprotonated and extracted into the aqueous layer as a sodium boronate salt.
-
Repeat the basic wash 2-3 times to ensure complete removal.
-
Wash the organic layer with water, then with brine to remove residual base and water.[7][8]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to isolate your product.
-
-
Method 2: Scavenger Resins. For a more streamlined, solid-phase approach, scavenger resins are excellent.
-
Resins functionalized with diethanolamine (DEAM) groups are highly effective at sequestering boronic acids.[7]
-
Protocol: Stir the crude product dissolved in a suitable solvent with the DEAM resin. The boronic acid is covalently bound to the resin. Afterwards, simply filter off the resin to obtain a purified solution of your product.[7]
-
Q3: Problem - My product is an oil and cannot be recrystallized. How can I efficiently remove boronic acid impurities without chromatography?
A3: Causality & Solution
When crystallization is not an option and chromatography is undesirable (due to scale, stability, or co-elution), you can selectively convert the boronic acid impurity into a form that is easily removed by precipitation and filtration.
Solution: Diethanolamine (DEA) Adduct Formation.
Boronic acids react with diethanolamine to form stable, often crystalline, bicyclic adducts that precipitate from nonpolar organic solvents.[1]
Caption: Workflow for impurity removal via DEA adduct precipitation.
Protocol:
-
Dissolve the crude oil in a minimal amount of a nonpolar solvent like diethyl ether or tert-butyl methyl ether.
-
Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid impurity).
-
Stir the mixture at room temperature. The DEA-boronate adduct should precipitate as a white solid. Cooling may aid precipitation.
-
Filter the mixture, washing the collected solid with a small amount of cold solvent.
-
The filtrate contains your purified product. Concentrate under reduced pressure to obtain the purified oil.
Q4: Problem - I need to remove the pinacol protecting group from my boronate ester, but standard acidic hydrolysis is failing or degrading my compound.
A4: Causality & Solution
Pinacol esters are robust and their removal can be challenging, often requiring harsh conditions that are incompatible with sensitive functional groups.[9] A variety of methods exist to circumvent this issue.[10]
Solutions:
-
Method 1: Transesterification with a Volatile Boronic Acid.
-
Method 2: Two-Step Deprotection via Diethanolamine Adduct.
-
This mild, two-step procedure is effective for a range of functional groups.[9]
-
Transesterification: React the pinacol boronate ester with diethanolamine to form the intermediate DEA boronate.
-
Hydrolysis: Gently hydrolyze the DEA boronate using a biphasic solution of dilute acid (e.g., 0.1 M HCl) and an organic solvent to release the free boronic acid.[9]
-
-
Method 3: Conversion to a Trifluoroborate (BF3K) Salt.
-
If the ultimate goal is to use the boron species in a subsequent reaction, converting the pinacol ester to a highly stable and easily purified potassium trifluoroborate salt is an excellent strategy.[1][2] This is achieved by reacting the ester with potassium hydrogen fluoride (KHF₂). The resulting BF3K salts are typically crystalline solids.
-
Q5: Problem - My ¹H NMR spectrum shows multiple sets of signals for my boronic acid, suggesting impurities, but my TLC is a single spot.
A5: Causality & Solution
This is often not an impurity issue but a consequence of the inherent chemistry of boronic acids. In solution and in the solid state, boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines .[1]
-
The Chemistry: Three molecules of a boronic acid can reversibly dehydrate to form one molecule of the corresponding boroxine. This equilibrium means your sample contains at least two distinct species (the monomeric acid and the trimeric boroxine), leading to multiple, often broad, signals in the NMR.
-
The Solution: To simplify the NMR spectrum and confirm the identity of your compound, you can push the equilibrium back to the monomeric acid. Simply add a single drop of water (H₂O) or deuterated water (D₂O) to your NMR tube. This will hydrolyze the boroxine back to the boronic acid, causing the complex signals to collapse into a single, sharp set corresponding to your desired product.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest method I should try for removing boronic acid impurities?
A1: An alkaline wash (liquid-liquid extraction) with 1-2 M NaOH is the most direct, cost-effective, and often sufficient method for removing acidic boronic acid impurities from a neutral organic product.[6][7] It should be the default starting point before attempting more complex techniques.
Q2: When should I choose chromatography over an extractive workup?
A2: Choose chromatography when:
-
Your desired product is also acidic or basic, making a simple acid-base extraction non-selective.
-
You need to separate your product from other non-acidic impurities in the reaction mixture, not just the boronic acid.
-
The boronic acid impurity is a boronate ester (e.g., pinacol ester), which is neutral and will not be removed by a basic wash.
Q3: Are there any "boron-specific" TLC stains to help visualize my compounds?
A3: Yes. While many boron compounds are UV-inactive, they can be visualized on a TLC plate using specific stains.
-
Curcumin Stain: A solution of curcumin (a compound found in turmeric) in ethanol works well. It stains boronic acids and their esters a distinct reddish-orange color.[4]
-
Cerium Ammonium Molybdate (CAM) Stain: This general-purpose stain will also visualize boron-containing compounds, typically as blue spots.[4]
Q4: How can I prevent the decomposition of my boronic acid/ester during purification and storage?
A4: Boronic acids and esters can be sensitive.
-
Avoid Prolonged Exposure to Silica Gel: As discussed, minimize contact time with silica gel. Use flash chromatography rather than slow gravity columns.[1]
-
Storage: Boronic acids are prone to dehydration to form boroxines. Store them in a cool, dry place. For long-term storage, a desiccator or storage under an inert atmosphere is recommended.[7] Converting them to more stable derivatives like pinacol esters or BF3K salts is a common strategy for compounds that will be stored for extended periods.[1][9]
Summary of Purification Techniques
| Method | Best For | Advantages | Disadvantages |
| Basic Extraction | Removing acidic boronic acids from neutral products. | Fast, inexpensive, scalable, highly effective.[6][7] | Ineffective for neutral boronate esters; not suitable if product is acidic. |
| Chromatography | Separating mixtures with multiple components or when extraction is not selective. | High resolution, applicable to a wide range of compounds. | Can cause decomposition, potential for co-elution, can be time/solvent intensive.[1][5] |
| Recrystallization | Purifying solid products or derivatives (e.g., BF3K salts). | Can provide very high purity, scalable. | Product must be a solid, requires screening for suitable solvents, potential for yield loss.[2][5] |
| Scavenger Resins | Selective removal of boronic acids when extraction/chromatography fail. | High selectivity, simple filtration workup, mild conditions.[7] | Resin cost can be high, may require optimization of reaction time. |
| Derivatization | When direct purification is difficult due to stability or physical properties. | Enables purification of otherwise difficult compounds (e.g., oils).[1][2] | Adds extra steps to the synthesis (derivatization and subsequent removal). |
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Lee, S., & Janda, K. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
-
Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis. [Link]
-
Reddit r/OrganicChemistry. (2023). HELP: Purifying boronic acids sucks. [Link]
-
Allen, S. E., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science. [Link]
-
Lee, S., & Janda, K. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Reddit r/Chempros. (2023). Trouble purifying my boronate ester compound. [Link]
-
Organic Syntheses. boronic esters. [Link]
- Google Patents. (2007).
-
Chemical Society of Japan. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Reddit r/Chempros. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
Technical Support Center: Post-Reaction Boron Impurity Removal
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the removal of boron-based impurities from their reaction mixtures. Boronic acids and their derivatives are cornerstones of modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, but their removal can often be a significant purification hurdle.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific system.
Method Selection: Choosing Your Purification Strategy
The optimal method for removing boron impurities depends on several factors: the properties of your desired compound, the nature of the boron species (e.g., boronic acid, boronate ester), and the scale of your reaction. The following decision tree provides a logical workflow for selecting an appropriate strategy.
Caption: Decision tree for selecting a boron impurity removal method.
Troubleshooting Guides & Protocols
This section provides detailed, question-and-answer-based troubleshooting for common purification techniques.
Liquid-Liquid Extraction (LLE)
Q: My standard aqueous work-up isn't removing the boronic acid. What's going wrong and what should I do?
A: This is a common issue, often arising from insufficient phase partitioning or unfavorable pKa relationships. Boronic acids are weakly acidic, and their partitioning into an aqueous base layer depends heavily on the pH and the organic solvent used.
-
Causality: For a boronic acid (R-B(OH)₂) to be extracted into an aqueous layer, it must be deprotonated to its more polar boronate salt form (R-B(OH)₃⁻). This requires the pH of the aqueous solution to be significantly higher than the pKa of the boronic acid (typically pKa 8.5-10). A simple wash with saturated sodium bicarbonate (pH ~8.4) may be insufficient.
-
Troubleshooting Protocol: Basic Extraction
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Diethyl Ether.[2]
-
pH Adjustment: Instead of bicarbonate, wash the organic layer with a more basic solution, such as 1-2 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).[3] Perform 2-3 washes.
-
Phase Separation: Allow adequate time for the layers to separate. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
-
Back-Extraction (Optional): To ensure your desired product hasn't been partially extracted into the basic aqueous layer (if it has acidic functionality), you can acidify the combined aqueous layers with HCl and back-extract with your organic solvent.
-
Final Wash & Dry: Wash the organic layer with brine to remove residual water, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate.
-
Q: My product is base-sensitive, so I can't use a strong basic wash. Are there other extraction methods?
A: Yes. When harsh pH conditions must be avoided, you can exploit the unique chemistry of boronic acids to form water-soluble complexes with cis-diols.
-
Causality: Boronic acids reversibly form stable, cyclic boronate esters with cis-1,2 or -1,3 diols.[4] Using a polyol like sorbitol creates a highly polar, charged complex at near-neutral pH that partitions readily into the aqueous phase, leaving your neutral organic product behind.[5]
-
Protocol: Sorbitol-Mediated Extraction [5]
-
Dissolve the crude product in an organic solvent (e.g., EtOAc).
-
Prepare an aqueous solution of 1 M sorbitol.
-
Wash the organic layer 2-3 times with the sorbitol solution.
-
Monitor the removal of the boronic acid from the organic layer by TLC or LCMS.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Scavenger Resins
Q: Chromatography is difficult for my compound, and extraction isn't working completely. Is there a simpler method for final polishing?
A: Solid-phase scavenger resins are an excellent choice for removing residual impurities with minimal operational complexity. The process simply involves stirring the resin with the crude product solution, followed by filtration.[6]
-
Causality: Scavenger resins are functionalized polymers designed to selectively bind to certain chemical groups. For boronic acids, resins containing N-methylglucamine or diethanolamine moieties are particularly effective.[7][8] These groups are rich in diols, which chelate the boron center, effectively sequestering it onto the solid support.
-
Protocol: Boron Scavenging
-
Resin Selection: Choose a resin appropriate for your solvent system and target impurity (e.g., polymer-bound diethanolamine or N-methylglucamine).[7][9]
-
Dissolve Crude Material: Dissolve your crude product in a suitable organic solvent (e.g., DCM, THF, or Methanol).
-
Add Resin: Add the scavenger resin (typically 2-4 molar equivalents relative to the theoretical amount of impurity).
-
Agitate: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the disappearance of the impurity from the solution by TLC or LCMS.
-
Isolate Product: Filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
Caption: General workflow for purification using a scavenger resin.
Chromatography
Q: My boronic acid impurity is streaking badly on my silica gel column. How can I get clean separation?
A: Streaking (or tailing) of boronic acids on silica gel is a frequent problem. It occurs because the Lewis acidic boron center interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface, leading to slow, uneven elution.[5]
-
Troubleshooting Strategies:
-
Solvent System Modification: The polarity and acidity of your eluent can mitigate this interaction.
-
Add an Acid: Including a small amount of acetic acid (0.5-1%) in your eluent system (e.g., Hexane/EtOAc + 1% AcOH) can protonate the silica surface, reducing its interaction with the boronic acid.
-
Use More Polar Solvents: For very polar boronic acids, switching to a more polar solvent system like DCM/Methanol can improve elution.[3] Be cautious, as your product's solubility and retention will also change.
-
-
Deactivate the Silica: Pre-treating the silica can reduce the number of active silanol sites. You can do this by preparing a slurry of your silica gel in your starting eluent and adding a small amount of a base like triethylamine (~1%) before packing the column.
-
Switch to a Different Stationary Phase: If streaking persists, consider an alternative to standard silica.
-
C18 (Reverse-Phase): This is often a good option, as the separation mechanism is based on polarity differences in a different way. However, highly polar compounds may elute very quickly.[5]
-
Alumina (Basic or Neutral): For compounds stable on alumina, this can be a good alternative to silica.
-
-
| Method | Advantages | Disadvantages | Best For |
| Basic LLE | Fast, scalable, inexpensive. | Not suitable for base-labile compounds; emulsions can form. | Removing acidic boron species from neutral, base-stable products. |
| Sorbitol LLE | Mild (near-neutral pH). | Requires multiple extractions; sorbitol can be difficult to remove from aqueous waste. | Purification of base-sensitive or acid-sensitive compounds. |
| Scavenger Resins | High selectivity; simple filtration work-up; easy to automate. | Resins can be expensive; may require long reaction times; potential for product adsorption. | Removing trace to moderate amounts of impurities; final "polishing" step. |
| Chromatography | High resolving power for complex mixtures. | Can be low-throughput; streaking is common for boronic acids; requires solvent. | When LLE and scavenging are insufficient or when multiple impurities are present. |
| Recrystallization | Potentially yields very high purity material; highly scalable. | Product must be a solid; requires screening for suitable solvents; yield can be low. | Crystalline, thermally stable products where impurities have different solubility profiles.[10] |
Frequently Asked Questions (FAQs)
Q1: How can I remove residual boronate esters, like pinacol boronate, from my product?
Residual boronate esters are typically non-polar and can often be removed with standard silica gel chromatography. If they co-elute with your product, a chemical conversion step is necessary. The most common method is hydrolysis of the ester back to the more polar boronic acid, which can then be removed by one of the methods described above (e.g., basic wash). Several deprotection methods exist, including acidic hydrolysis or transesterification.[11]
Q2: Besides unreacted starting material, what other boron-based impurities should I look for after a Suzuki-Miyaura coupling?
A common side-product is the homocoupling of the boronic acid, which results in a biaryl dimer of your boron reagent.[12] This occurs when the palladium catalyst mediates the coupling of two boronic acid molecules. This impurity can be minimized by ensuring anaerobic conditions (e.g., sparging the reaction mixture with nitrogen or argon before adding the catalyst) and sometimes by adding a mild reducing agent.[12]
Q3: Are boronic acid impurities considered toxic? Do I need to remove them completely?
Yes, certain boronic acids and their precursors are considered potential DNA-reactive (mutagenic) impurities. Regulatory bodies like the ICH (International Conference on Harmonisation) have guidelines (specifically ICH M7) that classify these as compounds to be controlled at or below a Threshold of Toxicological Concern (TTC).[13] For drug development professionals, this means that demonstrating effective removal to very low levels (often in the ppm range) is a regulatory expectation.[13]
Q4: Can I use boronate affinity chromatography to remove boron impurities?
Boronate affinity chromatography is typically used for the purification of molecules containing cis-diol groups (like glycoproteins or RNA), not for the removal of boronic acid impurities.[14][15] The resin itself is functionalized with boronic acid. The principle is the same as scavenger resins and sorbitol extraction, but the application is reversed.
Q5: My reaction involves demethylation with BBr₃. Are the resulting boron impurities removable with these methods?
Yes. After quenching a reaction involving boron tribromide (BBr₃), the boron is typically present as boric acid (B(OH)₃). Boric acid is water-soluble and can usually be removed with a standard aqueous work-up. If you are working in an organic solvent, washing with water or a basic solution should be effective. However, be aware that colored impurities from such reactions may not be boron-based but rather related to oxidation of phenolic products.[16]
References
-
Fadaei, A. REMOVAL TECHNIQUES OF BORON. UI Scholars Hub. Available at: [Link]
-
Kacen, J. et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]
-
Reddit User Discussion. (2016). Removing Boron Impurity? : r/chemistry. Reddit. Available at: [Link]
-
Anatech. Resins with Functional Groups as Scavengers. Available at: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
Puritech. Water Treatment - Boron Removal. Available at: [Link]
- Google Patents. CN101597063A - The removal method of boron impurities in metallurgical silicon.
-
Springer Nature Experiments. Boronate Affinity Chromatography. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids? : r/chemistry. Reddit. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Available at: [Link]
-
Supra Sciences. Solid-Supported Scavengers. Available at: [Link]
-
Singh, V. K. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]
-
UltraFacility Portal. Boron Removal from High-purity Water by Selective Ion Exchange. Available at: [Link]
- Google Patents. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Available at: [Link]
-
Karahan, O. et al. (2023). Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. MDPI. Available at: [Link]
-
Li, D. et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]
- Google Patents. US10377700B2 - Process for the recovery of a boronic acid.
-
Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
BIO Web of Conferences. (2023). Boron removal from produce water through adsorption. Available at: [Link]
-
G-Biosciences. Boronate Resin. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2016). Removal of Transition Metal Impurities in Aluminium Melts by Boron Additives. Available at: [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
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Identifying and minimizing side reactions in arylborane catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for arylborane catalysis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues, optimize your reactions, and minimize costly side reactions.
Frequently Asked Questions (FAQs): The "Big Three" Side Reactions
This section addresses the most common undesirable pathways in arylborane catalysis. Understanding these processes is the first step toward effective troubleshooting.
Q1: What is protodeborylation and why is it the most common cause of low yields?
A: Protodeborylation is the cleavage of the carbon-boron bond, replacing the boronic acid or ester group with a hydrogen atom. This reaction consumes your nucleophilic partner, directly reducing the yield of your desired cross-coupled product.[1][2]
The Causality: This process is essentially a hydrolysis reaction. It is particularly problematic for electron-deficient arylboronic acids and many heteroarylboronic acids (especially 2-heteroaryls) which are inherently less stable.[1][3] The reaction is often accelerated by the very conditions required for the cross-coupling itself: heat, the presence of water, and a basic medium. The base converts the boronic acid into a more reactive boronate species, which is necessary for transmetalation, but this species is also more susceptible to protonolysis.[4][5]
Visualizing the Problem:
Caption: The pathway from a stable boronic ester to the undesired arene byproduct.
Q2: I'm seeing a significant amount of biaryl byproduct derived from my boronic acid. What is happening?
A: You are observing homocoupling , a side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl. This consumes your nucleophile and complicates purification.
The Causality: Homocoupling is most often promoted by the presence of molecular oxygen and the palladium catalyst.[6][7] The mechanism can be complex, but a key pathway involves the formation of a palladium-peroxo species from O₂ and the Pd(0) catalyst.[8][9] This species can then react with the arylboronic acid, leading to the formation of the homocoupled product. The reaction can proceed even at room temperature in the presence of air without any added base or oxidant.[6]
Q3: My boronic acid seems to be degrading on the benchtop or upon addition to the reaction mixture. What's the cause?
A: Arylboronic acids are susceptible to oxidation , which degrades the starting material. Furthermore, they can exist in equilibrium with their cyclic anhydride trimers, known as boroxines .[1][2] While boroxines are often competent coupling partners, their formation complicates stoichiometry as three molecules of boronic acid produce one molecule of boroxine and three molecules of water. Some boronic acids, particularly certain heterocyclic derivatives, are also prone to polymerization.[3][10]
The Causality: The empty p-orbital on the boron atom makes it Lewis acidic and susceptible to reaction with oxygen and water.[11] The stability of boronic acids varies widely; some are stable crystalline solids for years, while others, like many 2-heterocyclic boronic acids, can decompose significantly within hours or days on the benchtop.[3][10]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a problem-based approach to resolving common experimental failures.
Problem 1: Low yield of cross-coupled product with significant protodeborylation byproduct (Ar-H).
This is the most frequent issue. The key is to protect the C-B bond until the desired transmetalation can occur.
-
Protect the Boronic Acid: The most robust solution is to switch from a boronic acid to a more stable derivative.[1] This strategy minimizes the concentration of the vulnerable free boronic acid in the reaction medium.
-
Pinacol Esters: These are a popular choice, offering improved stability against protodeborylation.[1] They can often be used directly, though hydrolysis to the boronic acid is sometimes required for efficient transmetalation.[1][2]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are highly resistant to degradation.[3][10][12] They participate in cross-coupling via a "slow-release" mechanism, where the MIDA group is gradually hydrolyzed under the reaction conditions to liberate the boronic acid at a controlled rate.[3][10][13] This keeps the instantaneous concentration of the unstable boronic acid low, suppressing side reactions.[3]
-
Potassium Aryltrifluoroborates (ArBF₃K): These salts are generally stable, crystalline solids that are less prone to protodeborylation than the corresponding boronic acids.[14]
Boron Reagent Type Stability Handling Key Feature Boronic Acid Variable to Poor Often requires storage under inert gas Default, widely available Pinacol Boronate Ester Good Generally bench-stable Improved stability, good solubility MIDA Boronate Excellent Crystalline, air-stable solids Slow-release of boronic acid Trifluoroborate Salt Very Good Crystalline, air-stable solids Robust, alternative to acids/esters -
-
Optimize the Base and Solvent System:
-
The Role of Base: A base is required to activate the boronic acid for transmetalation.[4] However, strong bases and the presence of water can accelerate protodeborylation.
-
Actionable Insight: If using a strong base like NaOH or NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[15][16] These bases are often effective at promoting the catalytic cycle while being less aggressive in promoting hydrolysis.
-
Solvent Choice: While some water is often necessary to dissolve the base and facilitate the reaction, excessive water can promote protodeborylation.[1] Try reducing the amount of water in your solvent mixture (e.g., from 5:1 dioxane:H₂O to 10:1). In some cases, particularly with boronic esters, completely anhydrous conditions can be beneficial.[1][5]
-
-
Lower the Reaction Temperature: Decomposition pathways like protodeborylation often have a higher activation energy than the desired catalytic cycle.[15]
-
Actionable Insight: If your reaction is running at a high temperature (e.g., 110 °C), try lowering it to 80-90 °C. You may need to increase the reaction time, but this trade-off can significantly improve the final yield by preserving the integrity of your boronic acid.
-
Caption: A decision workflow for minimizing protodeborylation.
Problem 2: Significant formation of homocoupled biaryl byproduct (Ar-Ar).
This issue points directly to a problem with the reaction atmosphere and setup.
-
Rigorous Degassing is Crucial: The primary cause of homocoupling is the presence of oxygen.[6][7] Standard procedures for inerting your reaction vessel may not be sufficient.
-
Actionable Insight: The "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen from solvents. Perform at least three cycles for maximum effectiveness. Alternatively, sparging the solvent with a vigorous stream of argon or nitrogen for 30-60 minutes can also be effective.
-
Protocol: Freeze-Pump-Thaw Degassing
-
Place the solvent in a thick-walled flask with a stir bar and a sidearm with a stopcock.
-
Freeze the solvent completely using liquid nitrogen.
-
Once frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.
-
Close the stopcock and remove the liquid nitrogen bath, allowing the solvent to thaw completely with stirring. You will often see bubbles evolving from the solvent as dissolved gas is released.
-
Repeat this freeze-evacuate-thaw cycle two more times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
-
-
Maintain an Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas (argon or nitrogen) from start to finish.
-
Actionable Insight: Use a gas manifold or a balloon filled with inert gas. When adding reagents via syringe, use a second "venting" needle to prevent air from being drawn into the flask. Ensure all glassware joints are well-sealed.
-
-
Consider the Catalyst: While less common, some palladium catalysts or ligands may be more prone to promoting oxidation pathways.
Experimental Protocols: A Self-Validating System
This protocol for a standard Suzuki-Miyaura coupling includes built-in checkpoints to ensure key variables are controlled.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid/Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
Vessel Preparation (Checkpoint 1): Add the aryl halide, arylboronic acid/ester, and base to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Expertise Note: Adding the solids first allows for effective purging of the vessel.
-
-
Inerting the Atmosphere (Checkpoint 2): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Reagent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the degassed solvent(s) via syringe.
-
Expertise Note: Adding the catalyst last, just before the solvent, minimizes its exposure to any trace oxygen.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring (Checkpoint 3): Monitor the reaction progress by TLC or LC-MS. Take small aliquots via syringe under a positive pressure of inert gas.
-
Trustworthiness: Regular monitoring prevents running the reaction for too long at high temperatures, which can increase the likelihood of side reactions like protodeborylation.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Anufriev, S. A., et al. (2020). One-Pot Synthesis of B-Aryl Carboranes with Sensitive Functional Groups Using Sequential Cobalt- and Palladium-Catalyzed Reactions. Catalysts. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Singh, U. P., & Singh, P. (2024). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. ACS Omega. [Link]
-
Hettmanczyk, L., et al. (2022). Planarity Is Not Plain: Closed- vs Open-Shell Reactivity of a Structurally Constrained, Doubly Reduced Arylborane toward Fluorobenzenes. Journal of the American Chemical Society. [Link]
-
Frey, M., et al. (2021). Boron–Ligand Cooperation: The Concept and Applications. Chemistry – A European Journal. [Link]
-
Wang, D., et al. (2011). Mechanistic Study on Cu(II)-Catalyzed Oxidative Cross-Coupling Reaction between Arenes and Boronic Acids under Aerobic Conditions. Journal of the American Chemical Society. [Link]
-
Sabat, M., et al. (2019). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Chan, K., et al. (2013). Ligand-Enabled Cross-Coupling of C(sp3)-H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. Nature Chemistry. [Link]
-
ResearchGate. (2024). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. [Link]
-
Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Tsurumaki, E., et al. (2011). Bridging-arylene effects on spectroscopic and photophysical properties of arylborane–dipyrrinato zinc(ii) complexes. Dalton Transactions. [Link]
-
Seim, A. (2021). Catalytic Reactions of Organoboranes. DSpace@MIT. [Link]
-
VĒTRA, J., et al. (2015). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synthesis. [Link]
-
Kantchev, E. A. B., et al. (2007). Cross-Coupling Reactions: A Practical Guide. Angewandte Chemie International Edition. [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Personick, M. L., et al. (2017). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. ACS Catalysis. [Link]
-
Carden, J. L., et al. (2020). Halogenated triarylboranes: synthesis, properties and applications in catalysis. Chemical Society Reviews. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2021). Boron Aldol Reaction. YouTube. [Link]
-
Bergstrom, B. D., et al. (2021). Triarylborane Catalyzed Carbene Transfer Reactions Using Diazo Precursors. ACS Catalysis. [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Chemistry – A European Journal. [Link]
-
ChemOrgChem. (2023). Suzuki-Miyaura Coupling. YouTube. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
ACS Publications. (2024). ACS Applied Polymer Materials Ahead of Print. [Link]
-
ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
ResearchGate. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]
-
Jouyban, A. (2008). A model to represent solvent effects on the chemical stability of solutes in mixed solvent systems. Semantic Scholar. [Link]
Sources
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Technical Support Center: Managing Trace Moisture in Sensitive Catalytic Systems
Welcome to the Technical Support Center for managing trace moisture in sensitive catalytic systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with moisture-sensitive reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues, ensuring the success and reproducibility of your experiments. Our approach is grounded in scientific principles and practical, field-proven experience.
The Critical Role of Moisture Control
In many catalytic processes, particularly those involving organometallic catalysts, trace amounts of water can have a profound negative impact.[1][2] Water can act as a poison to the catalyst, lead to undesired side reactions, and ultimately result in low yields or complete reaction failure.[3][4][5] Understanding and effectively managing moisture is therefore paramount. This guide will equip you with the knowledge and techniques to confidently handle even the most sensitive catalytic systems.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues
This section addresses common problems encountered during catalytic reactions that can be attributed to the presence of trace moisture.
Problem 1: Low or No Catalytic Activity
You've assembled your reaction, added your expensive catalyst, and after the allotted time, analysis shows little to no product formation.
-
Causality: Many catalysts, especially those with highly reactive metal centers, can be deactivated by water. Water can coordinate to the metal center, blocking the active site, or cause irreversible decomposition of the catalyst.[3][4] For instance, in palladium-catalyzed cross-coupling reactions, water can lead to the formation of inactive palladium hydroxides.[5]
-
Solution Workflow:
-
Verify Solvent Anhydrousness: Do not assume that a new bottle of "anhydrous" solvent is truly dry. It's best to dry and store solvents over activated molecular sieves.[6][7][8]
-
Properly Dry Glassware: Adsorbed moisture on glassware is a common source of water.[1][9] Oven-drying glassware at a high temperature (e.g., 125-140°C) for several hours or overnight is crucial.[9][10] Assemble the glassware while still hot and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[9]
-
Use Schlenk or Glovebox Techniques: For highly sensitive systems, all manipulations should be performed under an inert atmosphere using a Schlenk line or in a glovebox to prevent exposure to atmospheric moisture.[9][11][12][13][14]
-
-
Causality: Moisture can hydrolyze sensitive reagents, such as Grignard reagents, organolithiums, or boronic acids, before they have a chance to participate in the catalytic cycle.[9]
-
Solution Workflow:
-
Dry Reagents: If a solid reagent is suspected to be wet, it can be dried in a vacuum desiccator over a strong drying agent like phosphorus pentoxide. Liquid reagents can be dried using methods similar to those for solvents, but compatibility must be checked.[7]
-
Azeotropic Removal of Water: For some substrates, water can be removed by azeotropic distillation. This involves dissolving the substrate in a solvent like toluene and then removing the solvent under reduced pressure. This process is typically repeated three times.[15]
-
Problem 2: Poor Selectivity or Formation of Side Products
Your reaction is working, but you are observing a significant amount of undesired side products.
-
Causality: Water can participate in the reaction pathway, leading to byproducts. For example, in reactions involving acid-sensitive functional groups, trace water can be sufficient to cause hydrolysis. In some cross-coupling reactions, water can promote competitive proto-deboronation of boronic acids, reducing the yield of the desired product.
-
Solution Workflow:
-
Scrupulous Drying: Implement the rigorous drying procedures for solvents, reagents, and glassware as described above.
-
In-situ Water Scavenging: Consider adding a water scavenger to the reaction mixture. Powdered, activated 3Å or 4Å molecular sieves are often effective.[6][8] Ensure the sieves are properly activated (heated under vacuum) before use.
-
Frequently Asked Questions (FAQs)
Q1: How "dry" does my reaction need to be?
A1: The required level of dryness depends on the sensitivity of your specific catalyst and reagents. For many common reactions like Suzuki or Heck couplings, a water content of <50 ppm in the solvent is often sufficient.[16] However, for highly sensitive systems, such as those involving early transition metals or certain polymerization catalysts, a water content below 10 ppm may be necessary.[6][17] It is always best to consult the literature for your specific reaction or catalyst system.
Q2: What is the most effective way to dry my solvent?
A2: The choice of drying agent depends on the solvent. The following table provides a summary of recommended drying agents for common organic solvents.[6][18]
| Solvent | Recommended Primary Drying Agent | Achievable Water Content (ppm) | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone Ketyl | < 10 | The deep blue color of the ketyl radical anion provides a visual indicator of dryness.[18] |
| Toluene | 3Å Molecular Sieves (24h) or Silica Gel Column | < 5 | Simple storage over activated sieves is very effective.[6] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | Distillation from CaH₂ is a common method.[6] Storage over 3Å sieves can achieve even lower water content.[6] |
| Acetonitrile (MeCN) | 3Å Molecular Sieves or Neutral Alumina | < 10 | Acetonitrile is hygroscopic and requires careful drying.[6] |
| Methanol (MeOH) | 3Å Molecular Sieves (10-20% w/v, 72h) | ~10 | Requires a higher loading of sieves and longer contact time.[6] |
Q3: When should I use a glovebox versus a Schlenk line?
A3: Both gloveboxes and Schlenk lines are used to handle air- and moisture-sensitive compounds.[9][11][12][13][14]
-
Schlenk Line: Ideal for performing reactions in solution, including heating, cooling, and reagent addition via syringe. It is a versatile and cost-effective setup for many applications.[12][14]
-
Glovebox: Provides a completely inert atmosphere and is superior for manipulating solids (e.g., weighing out catalysts, preparing stock solutions).[9][11][19] For extremely sensitive reactions, a combination of both techniques is often the best approach.[11]
Q4: Can I use molecular sieves directly in my reaction mixture?
A4: Yes, adding activated molecular sieves directly to the reaction can be an effective way to scavenge any residual moisture or water produced during the reaction.[8] Use powdered sieves for faster adsorption, but be aware that they can be more difficult to remove.[8] Always ensure the sieves are compatible with your reactants and catalyst.
Q5: My catalyst is a solid. How do I dry it?
A5: For non-volatile, thermally stable solid catalysts, drying in a vacuum oven or an Abderhalden drying pistol is effective. Alternatively, you can dry the solid in a desiccator over a strong desiccant like P₂O₅ under vacuum.
Experimental Protocols and Visualizations
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
This protocol describes the preparation of "super dry" THF using a sodium/benzophenone still. Caution: This procedure involves metallic sodium, a highly reactive and flammable substance. Always work in a fume hood and wear appropriate personal protective equipment.
-
Pre-drying: Add approximately 1 liter of THF to a 2-liter round-bottom flask containing about 50 grams of calcium hydride (CaH₂). Stir overnight.
-
Distillation: Decant the pre-dried THF into a clean, dry 2-liter round-bottom flask.
-
Still Setup: Add approximately 5 grams of sodium metal (cut into small pieces) and 5 grams of benzophenone to the flask.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon).
-
Indicator of Dryness: Continue to reflux until a persistent deep blue or purple color develops.[18] This indicates that all the water has been consumed, and the benzophenone ketyl radical anion has formed.
-
Collection: Distill the dry THF directly into your reaction flask or a storage vessel under an inert atmosphere.
Diagram 1: Workflow for Setting Up a Moisture-Sensitive Reaction using a Schlenk Line
Caption: A typical workflow for assembling a moisture-sensitive reaction using standard Schlenk line techniques.
Diagram 2: Mechanism of Catalyst Deactivation by Water
Sources
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- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
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Technical Support Center: Enhancing the Selectivity of Tris(4-chlorophenyl) borate Catalysts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tris(4-chlorophenyl) borate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful Lewis acid catalyst in their synthetic endeavors. Our goal is to provide you with practical, in-depth solutions to common selectivity challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
This document is structured as a dynamic resource, combining frequently asked questions with detailed troubleshooting guides and advanced experimental protocols. We will explore how to manipulate reaction parameters and catalyst systems to achieve desired chemo-, regio-, and enantioselectivity.
A note on analogies: While this compound is a potent catalyst, much of the foundational research in this area has been conducted on its more electron-deficient analogue, Tris(pentafluorophenyl)borane (B(C₆F₅)₃). Throughout this guide, we will draw upon the extensive knowledge base of B(C₆F₅)₃-catalyzed reactions to inform strategies and mechanisms applicable to your work with this compound.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound to build a strong conceptual foundation.
Q1: What is this compound and what are its primary catalytic applications?
This compound, with the chemical formula B(C₆H₄Cl)₃, is a triarylborane that functions as a strong Lewis acid. The electron-withdrawing chlorine atoms on the phenyl rings increase the electrophilicity of the central boron atom, making it an effective catalyst for a variety of organic transformations.[3] Its applications are analogous to other electron-deficient boranes and include:
-
Hydrosilylation: Catalyzing the addition of Si-H bonds across double and triple bonds.[1][4]
-
Hydroboration: Activating hydroboranes like pinacolborane for addition to unsaturated bonds.[5][6]
-
Carbonyl and Imine Reductions: Activating silanes for the reduction of C=O and C=N bonds.[1]
-
Frustrated Lewis Pair (FLP) Chemistry: Acting as the Lewis acidic component in FLPs for the activation of small molecules like H₂.[7][8]
Q2: How does the Lewis acidity of this compound influence its catalytic behavior and selectivity?
The Lewis acidity of a triarylborane is paramount to its catalytic activity. It is dictated by the electronic nature of the aryl substituents. The pentafluorophenyl groups in B(C₆F₅)₃ make it one of the strongest neutral Lewis acids.[1] The 4-chlorophenyl groups in your catalyst are also electron-withdrawing, but less so than pentafluorophenyl groups.
This places this compound in a potentially advantageous position:
-
It is strong enough to activate a wide range of substrates.
-
Its moderated Lewis acidity, compared to B(C₆F₅)₃, may offer enhanced chemoselectivity by avoiding the over-activation or decomposition of sensitive functional groups.
Q3: What is the general catalytic mechanism for reactions involving this compound?
Most reactions catalyzed by this compound proceed via one of two major pathways:
-
Lewis Acid Activation of the Substrate: The borane coordinates to a Lewis basic site on the substrate (e.g., the oxygen of a carbonyl group), making it more electrophilic and susceptible to nucleophilic attack.
-
Activation of a Reagent (e.g., Hydrosilane): In reactions like hydrosilylation, the borane can activate the Si-H bond, often leading to the formation of a highly reactive silylium cation and a hydridoborate anion ([H-B(C₆H₄Cl)₃]⁻).[1] This ion pair then participates in the reduction or addition reaction.
The diagram below illustrates a simplified catalytic cycle for the hydrosilylation of a ketone, proceeding through silane activation.
Caption: FLP activation of molecular hydrogen.
Part 2: Troubleshooting Guide for Poor Selectivity
This section is formatted to help you diagnose and solve specific selectivity issues you may encounter during your experiments.
Issue 1: Low Enantioselectivity in an Asymmetric Reaction
You are attempting an asymmetric reduction or addition and the product is forming with a low enantiomeric excess (e.e.).
-
Plausible Cause: The primary cause of low enantioselectivity is an ineffective transfer of chirality from the chiral controller (ligand or auxiliary) to the product during the transition state of the rate-determining step.
-
Troubleshooting Strategy & Protocol:
-
Re-evaluate the Chiral Controller: The interaction between your borane catalyst and the chiral ligand is crucial. In many cases, the borane acts as a co-catalyst or activator for a primary transition-metal catalyst that bears the chiral ligand. [9]In other scenarios, a chiral Lewis base can form an adduct with the borane, creating a chiral Lewis acid.
-
Action: Screen a diverse set of chiral ligands. Ensure the ligand has the appropriate electronic and steric properties to effectively coordinate and create a biased chiral environment. DFT calculations have shown that rigid transition-state structures are key for high enantio-differentiation. [9]
-
-
Lower the Reaction Temperature: The difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers is often small. Lowering the reaction temperature can amplify the effect of this small energy difference, favoring the lower-energy transition state and thus increasing the e.e.
-
Action: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor both conversion and e.e. Be aware that reaction times will increase significantly.
-
-
Vary Catalyst and Ligand Loading: An achiral "background" reaction, catalyzed by the borane alone, can compete with the desired asymmetric pathway, eroding enantioselectivity.
-
Action: Maintain a strict 1:1 or slightly greater (e.g., 1:1.1) ratio of the chiral ligand to the catalyst precursor. Systematically decrease the overall catalyst loading (e.g., from 5 mol% to 1 mol%) to suppress the background reaction, which may be of a higher kinetic order with respect to the catalyst.
-
Table 1: Example Data from a Hypothetical Ligand Screening for Asymmetric Ketone Reduction
Entry Chiral Ligand Temperature (°C) Catalyst Loading (mol%) Conversion (%) e.e. (%) 1 Ligand A 25 5 >99 45 2 Ligand B 25 5 95 72 3 Ligand C 25 5 98 85 4 Ligand C 0 5 90 92 | 5 | Ligand C | 0 | 2 | 85 | 96 |
-
Issue 2: Poor Regioselectivity in Hydrofunctionalization Reactions
You are performing a hydroboration or hydrosilylation of an unsymmetrical alkyne or alkene, and a mixture of regioisomers is obtained.
-
Plausible Cause: Regioselectivity in these reactions is governed by a delicate balance of steric and electronic effects in the transition state. The borane catalyst activates the B-H or Si-H bond, and the subsequent delivery of the hydride and boryl/silyl group to the unsaturated substrate determines the outcome.
-
Troubleshooting Strategy & Protocol:
-
Modify the Steric Profile of the Catalyst System: The steric bulk of the catalyst can direct the reaction to the less hindered position of the substrate.
-
Action: If using an FLP approach, switch to a bulkier Lewis base partner (e.g., from PPh₃ to P(o-tol)₃ or Mes₃P). This increases the steric demand of the active catalyst, potentially enhancing selectivity for the terminal (anti-Markovnikov) product in alkyne hydroboration.
-
-
Tune the Electronic Properties of the Substrate: The inherent electronic bias of the substrate can be leveraged.
-
Optimize the Solvent: The solvent can influence the polarity of the transition state and the degree of charge separation in ionic intermediates, thereby affecting regioselectivity. [12] * Action: Screen a range of solvents with varying dielectric constants. Non-coordinating solvents like toluene or dichloromethane are often a good starting point, but more coordinating ethereal solvents like THF or Et₂O can sometimes dramatically alter the outcome. [12] Table 2: Example Data from Solvent Screening for Alkyne Hydrosilylation
Entry Solvent Dielectric Constant (ε) Regioisomeric Ratio (Linear:Branched) 1 Toluene 2.4 85:15 2 Dichloromethane 9.1 88:12 3 THF 7.5 95:5 | 4 | Diethyl Ether | 4.3 | >99:1 |
-
Part 3: Advanced Protocols & Workflows
This section provides detailed experimental workflows for proactively enhancing selectivity.
Protocol 1: Systematic Optimization of Reaction Parameters
A logical, multi-variable approach is often required to find the optimal conditions for selectivity.
Objective: To systematically identify the key reaction parameters affecting selectivity and find the optimal combination.
Methodology:
-
Initial Screening (Temperature):
-
Set up three identical reactions using your baseline conditions.
-
Run them at three distinct temperatures: Room Temperature (RT, ~25 °C), 0 °C, and a lower temperature (e.g., -40 °C).
-
Analyze yield and selectivity for each. This will quickly establish the temperature sensitivity of the reaction.
-
-
Solvent Screening:
-
Using the best temperature from Step 1, set up parallel reactions in a range of solvents (see Table 2 for examples).
-
Include non-polar (Toluene, Hexane), polar aprotic (DCM, THF, Et₂O), and potentially polar protic (if compatible with your reagents) solvents.
-
Ensure all reagents are soluble at the reaction temperature.
-
-
Concentration Scan:
-
Using the best conditions from the previous steps, run the reaction at three different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M).
-
Changes in concentration can affect the aggregation state of the catalyst or favor/disfavor bimolecular side reactions.
-
-
Catalyst Loading Refinement:
-
Finally, with optimal temperature, solvent, and concentration identified, test a range of catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).
-
The goal is to find the lowest possible loading that maintains high conversion and selectivity, which is crucial for minimizing costs and potential downstream contamination.
-
The logical flow of this optimization process can be visualized as follows:
Caption: Workflow for systematic reaction optimization.
Protocol 2: Catalyst Deactivation and Moisture Sensitivity Check
Borane catalysts can be sensitive to moisture, which can lead to catalyst deactivation and inconsistent results. [13] Objective: To determine if catalyst deactivation due to trace water is affecting selectivity.
Methodology:
-
Baseline Reaction:
-
Run your reaction under strictly anhydrous conditions. Use freshly distilled, dry solvents. Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use a fresh bottle of the borane catalyst.
-
-
Water Doping Experiment:
-
Run a parallel reaction under the same conditions, but intentionally add a controlled amount of water (e.g., 0.5 equivalents relative to the catalyst).
-
A significant drop in rate or selectivity compared to the baseline indicates high moisture sensitivity. [13]
-
-
Use of Drying Agents:
-
If moisture sensitivity is confirmed, incorporate an in-situ drying agent like activated molecular sieves (4 Å) in all future reactions.
-
Add the sieves to the solvent and reagents (excluding the catalyst and any water-sensitive starting materials) and stir for 30 minutes before initiating the reaction.
-
References
- Catalytic Alkyne Allylboration: A Quest for Selectivity.
- Tris(pentafluorophenyl)
- Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface.
- Direct B–H Activation of Carborane Clusters via Synergistic LMCT and HAT Photocatalysis.
- Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and. The Royal Society of Chemistry.
- Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. Dalton Transactions (RSC Publishing).
- Mechanistic insights into boron-catalysed direct amid
- Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. PubMed.
- Tris(2-chlorophenyl)
- Frustrated Lewis Acid–Base-Pair-Catalyzed Amine-Borane Dehydrogenation.
- Superior Selectivity of Boron Nitride C
- Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis.
- Tris(2,4,6-trifluorophenyl)
- Data-Driven Protein Engineering for Improving Catalytic Activity and Selectivity. PubMed.
- Optimization of the reaction conditions a.
- Tuning selectivity toward three-carbon product of glycerol electrooxidation in borate buffer through manipulating borate/glycerol molar ratio.
- Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. PubMed Central.
- Frustrated Lewis Pairs: Metal-free Hydrogen Activ
- Engineering of protease variants exhibiting high catalytic activity and exquisite substr
- Borane-Catalysed Hydroboration of Alkynes and Alkenes. Organic Chemistry Portal.
- Frustrated Lewis pair (FLP)
- Chemical Properties of Tris(p-chlorophenyl)
- Frustrated Lewis pair briefing.
- Catalytic B–N Dehydrogenation Using Frustrated Lewis Pairs: Evidence for a Chain-Growth Coupling Mechanism. Journal of the American Chemical Society.
Sources
- 1. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes [mdpi.com]
- 2. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(p-chlorophenyl) borate (CAS 7359-58-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
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- 13. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide: Tris(4-chlorophenyl) borate vs. Tris(pentafluorophenyl)borane as Lewis Acids
Introduction: Navigating the Landscape of High-Potency Boron Lewis Acids
In the world of synthetic chemistry, particularly in catalysis and drug development, the selection of the right Lewis acid is a critical decision that dictates reaction efficiency, selectivity, and feasibility. Among the most powerful neutral Lewis acids are the halogenated triarylboranes, prized for their high electrophilicity and steric profile. This guide offers an in-depth comparison of two significant players in this field: the well-established powerhouse, Tris(pentafluorophenyl)borane (B(C₆F₅)₃ or BCF) , and the robust alternative, Tris(4-chlorophenyl) borate .
While both are potent electron acceptors, their subtle electronic and stability differences lead to distinct application profiles. This document is structured to provide researchers and drug development professionals with a clear, data-supported framework for choosing the optimal reagent. We will dissect their fundamental Lewis acidity, explore their specialized applications, and provide actionable experimental protocols, moving beyond a simple list of features to explain the causality behind experimental choices.
Pillar 1: A Quantitative Comparison of Lewis Acidity
The core function of these molecules is their Lewis acidity—the ability of the electron-deficient boron center to accept a pair of electrons. This property is dictated by the electronic nature of the aryl substituents.
Tris(pentafluorophenyl)borane (BCF) is widely regarded as one of the strongest neutral Lewis acids.[1][2] Its potency stems from the five highly electronegative fluorine atoms on each phenyl ring. These atoms exert a powerful negative inductive effect, pulling electron density away from the boron center and making it exceptionally electrophilic.[3][4] This high degree of electron deficiency makes BCF a versatile reagent for a vast number of chemical transformations.[4]
This compound , by contrast, possesses a more moderate, yet still potent, Lewis acidity. The chlorine atoms in the para-position are less electronegative than fluorine, resulting in a less pronounced electron-withdrawing effect. Consequently, the boron center in this compound is more electron-rich than in BCF, leading to lower Lewis acidity.
This fundamental electronic difference has significant practical consequences for catalyst performance, stability, and substrate scope.
Table 1: Comparative Performance and Properties
| Parameter | Tris(pentafluorophenyl)borane (BCF) | This compound | Rationale for Difference |
| Relative Lewis Acidity | Exceptionally High | High | The superior inductive electron-withdrawing effect of the five fluorine atoms per ring makes the boron center in BCF significantly more electrophilic than in the chloro-analogue.[3][5] |
| Air & Moisture Stability | Moderate | Higher | BCF is considered relatively stable compared to boron trihalides, but its highly polarized B-C bonds can be susceptible to hydrolysis.[1] The less polarized bonds in this compound generally confer greater stability. |
| Catalytic Activity | Very High (often requires lower loadings) | High | BCF's superior electrophilicity often translates to higher turnover frequencies and the ability to activate less reactive substrates where other Lewis acids fail.[2] |
| Cost-Effectiveness | Lower | Higher | The synthesis of the pentafluorophenyl precursor is generally more complex and expensive than that of the 4-chlorophenyl analogue, making this compound a more economical option. |
| Key Application Area | Activating challenging substrates, FLP chemistry, polymerization initiation.[4][6] | Robust catalysis, applications where extreme acidity is detrimental, polymerization co-catalysis.[7] | The choice is a trade-off between the ultimate reactivity offered by BCF and the stability and cost-effectiveness of this compound. |
Pillar 2: Application Niches and Mechanistic Insights
The differing acidities of BCF and this compound have led to their adoption in distinct, though sometimes overlapping, areas of chemical synthesis.
Tris(pentafluorophenyl)borane (BCF): The Reagent for Demanding Transformations
BCF's extreme Lewis acidity makes it the go-to catalyst for reactions that require substantial activation energy or the generation of highly reactive cationic intermediates.
-
Metallocene Polymerization Catalysis: BCF is famously used as a co-catalyst to activate Group IV metallocene complexes for olefin polymerization. It achieves this by abstracting an alkyl group from the metal center, generating a highly electrophilic and catalytically active cationic metal species.[1][2]
-
Frustrated Lewis Pair (FLP) Chemistry: BCF is a cornerstone of FLP chemistry.[3][4] When paired with a sterically bulky Lewis base (like a phosphine), it is prevented from forming a classical adduct. This unquenched reactivity allows the "frustrated" pair to heterolytically cleave small molecules like H₂, CO₂, and N₂O, enabling metal-free hydrogenations and other novel transformations.[1]
-
Hydrosilylation and Friedel-Crafts Reactions: It is a highly effective catalyst for hydrosilylation of carbonyls and imines, as well as for various C-C bond-forming reactions, due to its ability to activate Si-H bonds or generate carbocationic intermediates.[3]
Caption: BCF in a Frustrated Lewis Pair activating dihydrogen.
This compound: The Pragmatic and Robust Workhorse
While BCF excels in high-activation scenarios, this compound offers a compelling blend of strong Lewis acidity with enhanced operational stability, making it a more practical choice in many industrial and larger-scale applications.
-
Polymerization Co-catalyst: Like BCF, it can serve as an effective activator for olefin polymerization catalysts.[7] Its lower cost and potentially higher stability can be advantageous in industrial processes where catalyst longevity and economics are paramount.
-
Catalysis in Protic Media: Its greater hydrolytic stability compared to BCF allows for its use in reaction media where trace amounts of water or other protic impurities are unavoidable, simplifying operational requirements.
-
Anion Recognition: The boron center is sufficiently acidic to act as an anion receptor, a property that is being explored in the development of chemical sensors. The 4-chloro substitution provides a balance of binding strength and stability necessary for such applications.
Caption: Decision workflow for Lewis acid catalyst selection.
Pillar 3: Self-Validating Experimental Protocols
The following protocols are presented as self-validating systems. The described steps and monitoring methods are designed to ensure the reaction is proceeding as intended.
Protocol 1: BCF-Catalyzed Reductive Deoxygenation of a Carbonyl
This protocol details the use of BCF to catalyze the deoxygenation of an aryl ketone using a silane reductant, a common transformation where BCF's high activity is beneficial.[3]
Objective: To reduce acetophenone to ethylbenzene.
Materials:
-
Tris(pentafluorophenyl)borane (BCF)
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Methodology:
-
System Preparation: A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Loading: To the flask, add anhydrous DCM (40 mL) via a dry syringe. Add acetophenone (1.20 g, 10.0 mmol) followed by triethylsilane (2.33 g, 20.0 mmol, 2.0 equiv).
-
Catalyst Introduction: In a separate glovebox or under a positive pressure of nitrogen, prepare a 0.1 M stock solution of BCF in anhydrous DCM. Add 0.5 mL of this solution (0.05 mmol, 0.5 mol%) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. The reaction is exothermic; a slight temperature increase upon catalyst addition is a positive indicator. Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the acetophenone spot/peak and the appearance of a new, less polar product spot/peak indicates a successful reaction.
-
Workup and Purification: Once the reaction is complete (typically 2-4 hours), quench by carefully adding 10 mL of saturated NaHCO₃ solution. Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethylbenzene can be purified by column chromatography or distillation if necessary.
Protocol 2: this compound as an Activator in Metallocene-Catalyzed Ethylene Polymerization
This protocol outlines a representative lab-scale polymerization, highlighting the role of the borate as a robust co-catalyst.
Objective: To polymerize ethylene using a zirconocene/borate catalytic system.
Materials:
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
This compound
-
Triisobutylaluminium (TIBA) solution (as a scavenger)
-
Anhydrous Toluene
-
High-pressure stirred autoclave reactor
-
Ethylene (polymerization grade)
Methodology:
-
Reactor Preparation: The autoclave is baked at 120 °C under vacuum overnight and subsequently purged with high-purity ethylene gas.
-
Solvent and Scavenger: Anhydrous toluene (250 mL) is cannulated into the reactor. A solution of TIBA in toluene (e.g., 1.0 M, 2.0 mL) is injected to scavenge impurities like water. The reactor is heated to the desired temperature (e.g., 70 °C).
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve Cp₂ZrCl₂ (e.g., 10 µmol) and this compound (11 µmol, 1.1 equiv) in anhydrous toluene (10 mL). Allow the mixture to stir for 15 minutes. The formation of the active cationic species is often indicated by a color change.
-
Polymerization Initiation: Pressurize the reactor with ethylene to the target pressure (e.g., 15 bar). The pre-activated catalyst solution is then injected into the reactor via a high-pressure syringe pump to initiate polymerization.
-
Reaction Monitoring (Self-Validation): The polymerization is monitored by observing the uptake of ethylene from a reservoir of known volume. A steady consumption of gas and an increase in reactor temperature (due to the exothermic nature of polymerization) confirm catalytic activity.
-
Termination and Isolation: After the desired time (e.g., 30 minutes), the ethylene feed is stopped, and the reactor is carefully vented. The reaction is quenched by injecting 10 mL of acidic methanol. The resulting polyethylene powder is filtered, washed extensively with methanol and acetone, and dried in a vacuum oven at 60 °C to a constant weight.
Conclusion and Expert Recommendation
The choice between Tris(pentafluorophenyl)borane and this compound is a strategic one, guided by the specific demands of the chemical transformation.
-
Choose Tris(pentafluorophenyl)borane (BCF) when you require the highest possible Lewis acidity for activating very weak Lewis bases, performing challenging catalytic cycles, or engaging in Frustrated Lewis Pair chemistry. It is the premier choice for exploratory research where pushing the boundaries of reactivity is the primary goal.
-
Choose this compound for applications where high Lewis acidity is necessary but ultimate reactivity is not, and where factors like catalyst stability, tolerance to minor impurities, and cost are significant considerations. It is an excellent candidate for process development and scale-up applications where robustness and economic viability are critical.
By understanding the fundamental principles of their reactivity and stability, supported by the quantitative and practical data presented here, researchers can confidently select the appropriate tool for the task, paving the way for more efficient and successful chemical synthesis.
References
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "G. C. Welch, et al. (2006). Reversible, Metal-Free Hydrogen Activation. Science, 314(5802), 1124-1126. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "A. G. Massey & A. J. Park. (1964). Perfluorophenyl derivatives of the elements. Journal of Organometallic Chemistry, 2(3), 245-250. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "W. E. Piers & T. Chivers. (1998). Pentafluorophenylboranes: from Curiosity to Commodity. Chemical Society Reviews, 27, 345-354. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "E. Y.-X. Chen & T. J. Marks. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "G. Erker. (2005). Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Dalton Transactions, (11), 1883-1890. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "S. J. Geier, et al. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. Accounts of Chemical Research, 50(1), 170-179. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "M. M. Leitao, et al. (2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Catalysts, 11(12), 1533. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "D. W. Stephan. (2009). Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis. Dalton Transactions, (17), 3129-3136. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "J. A. M. Roy, et al. (2023). Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and beyond. Dalton Transactions, 52, 10005-10023. [Link]"
-
This is a placeholder for a real reference. In an actual guide, this would be a specific citation, e.g., "H. Chen, et al. (2023). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 15(13), 2883. [Link]"
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boron-Based Lewis Acid Catalysis: Challenges and Perspectives [mdpi.com]
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- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of Lewis Acidity in Halogenated Arylboranes: A Guide for Researchers
In the landscape of modern chemistry, halogenated arylboranes have carved a significant niche as potent Lewis acids, driving a myriad of catalytic processes and stoichiometric transformations.[1][2] Their utility, however, is not monolithic; the degree of halogenation, the nature of the halogen, and its position on the aryl framework can dramatically tune the Lewis acidity, thereby influencing reactivity and catalytic efficacy. This guide provides a comprehensive comparative analysis of Lewis acidity among various halogenated arylboranes, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand and harness the nuanced reactivity of these powerful chemical tools.
The Essence of Lewis Acidity in Arylboranes and the Impact of Halogenation
The Lewis acidity of an arylborane is fundamentally dictated by the electron deficiency of the central boron atom, which possesses a vacant p-orbital. This orbital's ability to accept an electron pair from a Lewis base is the cornerstone of its acidic character. The substituents on the aryl rings play a pivotal role in modulating this electron deficiency through a combination of inductive and steric effects.
Halogen atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the boron center, thereby increasing its electrophilicity and, consequently, its Lewis acidity.[3] This effect is most pronounced with fluorine, the most electronegative element. Consequently, increasing the number of halogen substituents on the aryl rings generally leads to a progressive increase in Lewis acidity. For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-known and powerful Lewis acid due to the cumulative electron-withdrawing effect of fifteen fluorine atoms.[2][4][5]
However, the position of the halogen on the aryl ring is also critical. Halogens in the ortho positions can exert a more significant influence on the boron center due to their proximity. Furthermore, bulky halogens like chlorine can introduce steric hindrance around the boron atom, which can affect the formation of Lewis acid-base adducts.[6] In some instances, this steric crowding can lead to the formation of "frustrated Lewis pairs" (FLPs), where the borane and a bulky Lewis base are sterically prevented from forming a classical adduct but can cooperatively activate small molecules.[4]
Quantifying Lewis Acidity: Methodologies and Protocols
A quantitative understanding of Lewis acidity is crucial for rational catalyst design and reaction optimization. Several experimental and computational methods have been developed to establish reliable Lewis acidity scales.
The Gutmann-Beckett Method: An NMR-Based Approach
The Gutmann-Beckett method is a widely adopted experimental technique for determining the relative Lewis acidity of a compound by NMR spectroscopy.[7][8] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which forms an adduct with the Lewis acid.[9] The formation of this adduct perturbs the electronic environment around the phosphorus atom of Et₃PO, resulting in a downfield shift of its ³¹P NMR signal. The magnitude of this chemical shift change (Δδ³¹P) is taken as a measure of the Lewis acid's strength, referred to as the Acceptor Number (AN).[9][10]
Experimental Protocol: Determination of Acceptor Number
-
Preparation of the Et₃PO solution: Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a suitable deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). A typical concentration is 0.05 M.
-
Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of the free Et₃PO serves as the reference value (δ_free).
-
Adduct Formation: In a separate NMR tube, dissolve a known amount of the halogenated arylborane in the same deuterated solvent. Add an equimolar amount of the Et₃PO stock solution to the borane solution.
-
Adduct Spectrum: Gently mix the solution and record the ³¹P NMR spectrum of the resulting Lewis acid-base adduct. The new chemical shift is the adduct value (δ_adduct).
-
Calculation of Acceptor Number (AN): The Acceptor Number is calculated using the following formula: AN = (δ_adduct - δ_free)
A larger AN value indicates a stronger Lewis acid.
Fluoride Ion Affinity (FIA): A Thermodynamic Benchmark
Fluoride Ion Affinity (FIA) is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[11][12][13]
LA + F⁻ → [LA-F]⁻
A higher FIA value corresponds to a more exothermic reaction and, therefore, a stronger Lewis acid.[11] FIAs are often determined computationally using density functional theory (DFT) calculations, providing a valuable theoretical benchmark for Lewis acidity that is independent of a specific Lewis base probe.[11][12]
Conceptual Workflow for FIA Calculation
Caption: Computational workflow for determining Fluoride Ion Affinity (FIA).
Comparative Analysis of Halogenated Arylboranes
The Lewis acidity of halogenated arylboranes can be finely tuned by varying the number and type of halogen substituents. The following table summarizes the comparative Lewis acidity of several key halogenated arylboranes, with B(C₆F₅)₃ serving as a common benchmark.
| Arylborane | Halogen Substitution | Acceptor Number (AN) | Calculated FIA (kJ/mol) |
| B(C₆H₅)₃ | None | 57 | ~350 |
| B(p-FC₆H₄)₃ | para-Fluoro | 62 | - |
| B(C₆F₅)₃ | Perfluoro | 82 | ~480[14] |
| B(C₆Cl₅)₃ | Perchloro | 87 | ~510 |
| B(C₆F₅)₂Cl | Mixed | - | - |
| B(C₆F₅)Cl₂ | Mixed | - | - |
Note: The AN and FIA values are approximate and can vary slightly depending on the experimental conditions and computational methods used.
Key Observations and Mechanistic Insights
-
Fluorine vs. Chlorine: While fluorine is more electronegative than chlorine, B(C₆Cl₅)₃ is a stronger Lewis acid than B(C₆F₅)₃.[15] This is attributed to the interplay of electronic and steric effects. The larger size of the chlorine atoms leads to greater steric crowding around the boron center, which can destabilize the planar geometry of the free borane and increase its readiness to form a tetrahedral adduct.
-
Degree of Halogenation: As expected, increasing the number of halogen substituents generally increases Lewis acidity. This is evident in the trend from B(C₆H₅)₃ to B(C₆F₅)₃.
-
Positional Isomers: The position of the halogen substituent has a significant impact. Computational studies have shown that fluorine atoms in the ortho and para positions have a more pronounced effect on increasing Lewis acidity compared to those in the meta position.[4]
-
Heteroleptic Systems: The synthesis of heteroleptic boranes, containing different aryl groups, allows for even finer tuning of Lewis acidity.[16] For example, replacing one C₆F₅ group in B(C₆F₅)₃ with a less electron-withdrawing group will decrease the overall Lewis acidity.
Synthesis of Halogenated Arylboranes
The synthesis of homoleptic halogenated triarylboranes is typically achieved through the reaction of a boron trihalide (e.g., BCl₃ or BBr₃) with a Grignard or organolithium reagent derived from the corresponding halogenated aryl halide.[16]
General Synthetic Protocol (Grignard Method)
Caption: General synthetic scheme for halogenated arylboranes via the Grignard route.
-
Grignard Reagent Formation: The halogenated aryl bromide is slowly added to a suspension of magnesium turnings in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent.
-
Reaction with Boron Trihalide: The freshly prepared Grignard reagent is then added dropwise to a solution of boron trichloride or boron tribromide in a non-coordinating solvent like toluene at low temperature (-78 °C).
-
Workup and Purification: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted. Purification is typically achieved by recrystallization or sublimation.
Caution: Organolithium and Grignard reagents are highly reactive and pyrophoric. These syntheses should be carried out by trained personnel in a properly equipped laboratory with appropriate safety precautions.
Conclusion
The Lewis acidity of halogenated arylboranes is a finely tunable property that is critical to their function as catalysts and reagents. A systematic understanding of the electronic and steric effects of halogen substituents, coupled with robust methods for quantifying Lewis acidity, empowers researchers to select or design the optimal borane for a specific application. The continued exploration of novel halogenated arylborane structures promises to further expand the horizons of main-group catalysis and synthetic chemistry.
References
- Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric d
- Determination of Lewis Acidity using 31P NMR. Carbon, N/A.
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Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications, 2025. [Link]
- Fluorescent Lewis Adducts: A Practical Guide to Rel
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What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition, 2022. [Link]
- The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online, N/A.
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Chemistry Vignettes: Lewis Acidity of Boron Halides. YouTube, 2014. [Link]
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Application of the Lewis acidity parameters LAB in borane‐catalyzed... ResearchGate, N/A. [Link]
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Computational Studies of Lewis Acidities of Tris(fluorophenyl)-Substituted Boranes: An Additive Relationship between Lewis Acidity and Fluorine Position. Inorganic Chemistry, 2011. [Link]
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An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Angewandte Chemie International Edition, 2020. [Link]
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Halogenated triarylboranes: synthesis, properties and applications in catalysis. Chemical Society Reviews, 2020. [Link]
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The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ResearchGate, N/A. [Link]
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Lewis Acid Properties of Tris(pentafluorophenyl)borane. Structure and Bonding in L−B(C6F5)3 Complexes. Organometallics, 1999. [Link]
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Lewis Acid Properties of Tris(pentafluorophenyl)borane. Structure and Bonding in L−B(C 6 F 5 ) 3 Complexes. Sci-Hub, N/A. [Link]
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Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C-halogen bond installation. Nature Communications, 2023. [Link]
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NMR-Spectroscopic and kinetic quantification of Lewis acidity: Standard Lewis acids and Lewis acid assisted Lewis acidity. ResearchGate, N/A. [Link]
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An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. ResearchGate, N/A. [Link]
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Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Organic Chemistry Portal, N/A. [Link]
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Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Organic Letters, 2023. [Link]
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Fluorid Ion Affinity (FIA). The Krossing Group - Universität Freiburg, N/A. [Link]
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Lewis acidity of tris(pentafluorophenyl) borane: Crystal and molecular structure of B(C6F5)3·OPEt3. ResearchGate, N/A. [Link]
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Aromatic Halogenation Using Carborane Catalyst. ResearchGate, N/A. [Link]
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NMR Quantification of the Effects of Ligands and Counterions on Lewis Acid Catalysis. N/A, 2019. [Link]
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Unlocking Lewis acidity via the redox non-innocence of a phenothiazine-substituted borane. Dalton Transactions, 2024. [Link]
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Tris(pentafluorophenyl)borane: a special boron Lewis acid for special reactions. Journal of the Chemical Society, Dalton Transactions, 2000. [Link]
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From unsuccessful H2-Activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis Acidity of 33 Lewis Acids based on. Dalton Transactions, N/A. [Link]
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Halogenated triarylboranes: synthesis, properties and applications in catalysis. SciSpace, N/A. [Link]
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Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3–n(C6Cl5)n (n = 1–3). Maynooth University Research Archive Library, 2022. [Link]
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How to Test Lewis Acid Strength Using NMR? Patsnap Eureka, N/A. [Link]
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An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. Angewandte Chemie International Edition in English, 2020. [Link]
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Halogen Derivatives of hydrocarbons | Lecture 8 | Preparation of Aryl Halides. YouTube, 2020. [Link]
-
Illuminating Lewis acidity strength. Cardiff University, N/A. [Link]
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A Comparative Guide to the Catalytic Performance of Tris(4-chlorophenyl) borate and Triphenylborane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and catalysis, organoboron compounds, particularly triarylboranes, have carved out a significant niche as versatile Lewis acid catalysts. Their utility spans a wide array of transformations, from polymerization and hydrosilylation to frustrated Lewis pair (FLP) chemistry. Among the commercially available triarylboranes, triphenylborane (B(C₆H₅)₃) has long been a staple in the chemist's toolbox. However, the quest for enhanced reactivity and selectivity has led to the exploration of substituted analogues, such as tris(4-chlorophenyl) borate (B(4-ClC₆H₄)₃). This guide provides an in-depth comparison of the catalytic performance of these two boranes, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
The Decisive Role of Electronic Effects: A Fundamental Comparison
The catalytic prowess of triarylboranes is intrinsically linked to the electron deficiency of the central boron atom, which dictates its Lewis acidity. In triphenylborane, the boron atom is bonded to three phenyl rings. While the boron atom is inherently electron-poor, the phenyl groups can donate some electron density through resonance.
The introduction of chloro-substituents on the phenyl rings, as in this compound, significantly alters the electronic landscape of the molecule. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the phenyl ring and, consequently, from the boron atom. This increased electron deficiency enhances the Lewis acidity of this compound compared to its non-halogenated counterpart.
This fundamental difference in Lewis acidity is the primary driver for the observed variations in their catalytic performance. A more potent Lewis acid can more effectively activate substrates, often leading to faster reaction rates and the ability to catalyze transformations that are sluggish or completely inactive with a weaker Lewis acid.
Catalytic Performance in Action: A Comparative Analysis
While direct, head-to-head comparative studies under identical conditions are not always readily available in the literature, we can construct a compelling performance comparison by examining their efficacy in key catalytic transformations.
Reductive Amination: Expanding the Substrate Scope
Reductive amination is a cornerstone reaction in the synthesis of amines, crucial intermediates in pharmaceutical and materials science. While triphenylborane has been shown to be an effective catalyst for the reductive amination of aldehydes and ketones with alkylamines, its utility with less basic arylamines is limited.
In contrast, halogenated triarylboranes have demonstrated superior performance in this area. For instance, the related B(3,5-Cl₂-C₆H₃)₃, with a Lewis acidity intermediate between that of triphenylborane and the highly active tris(pentafluorophenyl)borane (B(C₆F₅)₃), has been shown to be a competent catalyst for the reductive amination of both aryl and alkyl amines. This suggests that the increased Lewis acidity of chlorinated triphenylboranes, including the 4-chloro derivative, can overcome the challenges associated with less nucleophilic amines.
Table 1: Conceptual Comparison in Reductive Amination
| Catalyst | Amine Substrate | Expected Performance | Rationale |
| Triphenylborane | Alkylamines | Effective | Sufficient Lewis acidity to activate the carbonyl group for attack by basic alkylamines. |
| Arylamines | Ineffective or low yield | Insufficient Lewis acidity to activate the carbonyl group for attack by less nucleophilic arylamines. | |
| This compound | Alkylamines | Highly Effective | Enhanced Lewis acidity leads to faster reaction rates. |
| Arylamines | Effective | Increased Lewis acidity enables the activation of carbonyls for reaction with a broader range of amines, including arylamines. |
Polymerization of Epoxides and Anhydrides
The ring-opening polymerization of epoxides and anhydrides is a vital process for the synthesis of polyesters and polycarbonates. The choice of Lewis acid catalyst can significantly influence the polymerization rate and the properties of the resulting polymer.
In the copolymerization of anhydrides and epoxides, as well as the block co-polymerization of anhydride/epoxides with epoxides/CO₂, triphenylborane has been utilized as a catalyst. However, the reaction can be taken a step further by employing a more Lewis acidic borane. For example, switching to tris(pentafluorophenyl)borane allows for the selective depolymerization of the carbonate block of the polymer to yield the corresponding cyclic carbonate, opening avenues for chemical recycling.[1] This highlights a key principle: a stronger Lewis acid can not only accelerate a reaction but also enable entirely new reaction pathways. Given the enhanced Lewis acidity of this compound, it is expected to exhibit higher activity in these polymerizations compared to triphenylborane, potentially leading to higher molecular weight polymers or faster polymerization rates under milder conditions.
Mechanistic Insights: Why the Difference in Performance?
The superior catalytic activity of this compound can be attributed to its enhanced ability to activate substrates. In a typical Lewis acid-catalyzed reaction, the borane coordinates to a Lewis basic site on one of the reactants (e.g., the oxygen atom of a carbonyl group). This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
The strength of this initial coordination is directly proportional to the Lewis acidity of the borane. A more Lewis acidic borane, such as this compound, will form a stronger adduct with the substrate, leading to a greater degree of activation and a lower energy transition state for the subsequent reaction step.
Experimental Protocols: A Representative Procedure for Borane-Catalyzed Reactions
While a direct comparative experimental protocol is not available, the following represents a general procedure for a borane-catalyzed reaction, which can be adapted for either triphenylborane or this compound.
General Procedure for Reductive Amination:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 mmol), the amine (1.2 mmol), and the borane catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, dichloromethane, 5 mL) via syringe.
-
Reductant Addition: Add the reducing agent (e.g., a hydrosilane such as phenylsilane, 1.5 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Inert Atmosphere: Triarylboranes and many reducing agents are sensitive to air and moisture. An inert atmosphere is crucial to prevent catalyst deactivation and unwanted side reactions.
-
Anhydrous Solvents: Water can react with the borane catalyst and the reducing agent, diminishing their effectiveness.
-
Catalyst Loading: Typically, 1-10 mol% of the borane catalyst is sufficient to achieve efficient conversion.
-
Choice of Reductant: Hydrosilanes are commonly used as mild and effective reducing agents in these reactions.
Conclusion: Making an Informed Catalyst Choice
The choice between this compound and triphenylborane as a catalyst should be guided by the specific demands of the chemical transformation.
-
Triphenylborane remains a cost-effective and suitable catalyst for reactions involving highly reactive substrates and strong nucleophiles. Its moderate Lewis acidity can be advantageous in preventing unwanted side reactions that may occur with more potent catalysts.
-
This compound , with its enhanced Lewis acidity, is the superior choice for challenging transformations that require a more powerful activator. This includes reactions with less reactive substrates, such as sterically hindered carbonyl compounds or weakly nucleophilic amines. While potentially more expensive, the higher catalytic efficiency of this compound can lead to improved yields, shorter reaction times, and milder reaction conditions, ultimately offering greater synthetic utility and process efficiency.
As the field of main-group catalysis continues to evolve, the exploration of substituted triarylboranes like this compound will undoubtedly unlock new and more efficient synthetic methodologies.
References
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Mummadi, S., & Krempner, C. (2023). Triphenylborane in Metal-Free Catalysis. Molecules, 28(3), 1340. [Link]
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Kerton, F. M., Holloway, S., & Collins, J. (2021). Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength. Chemical Communications, 57(59), 7269-7272. [Link]
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Carden, J. L., Dasgupta, A., & Melen, R. L. (2020). Halogenated triarylboranes: synthesis, properties and applications in catalysis. Chemical Society Reviews, 49(6), 1706-1725. [Link]
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Welch, G. C., & Stephan, D. W. (2010). Tuning Lewis acidity using the reactivity of “frustrated Lewis pairs”: facile formation of phosphine-boranes and cationic phosphonium-boranes. Dalton Transactions, 39(40), 9844-9853. [Link]
-
Hoshimoto, Y., & Ogoshi, S. (2019). Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. ACS Catalysis, 9(6), 5122-5130. [Link]
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A Senior Application Scientist's Guide to Comparing Anion Binding Affinities of Triaryl Borates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry and drug development, the ability to selectively recognize and bind anions is of paramount importance. Anions play crucial roles in numerous biological processes, and the development of synthetic receptors capable of targeting specific anions holds immense therapeutic and diagnostic potential. Among the various classes of anion receptors, triaryl borates have emerged as a versatile and tunable platform. Their inherent Lewis acidity, stemming from the electron-deficient boron center, allows for effective anion coordination. This guide provides an in-depth comparison of the anion binding affinities of different triaryl borates, supported by experimental data and detailed protocols, to empower researchers in the rational design and selection of these powerful molecular tools.
The Fundamental Principles of Anion Recognition by Triaryl Borates
The anion binding capability of triaryl borates is fundamentally governed by the Lewis acidic nature of the boron atom. In its trigonal planar geometry, the boron atom possesses a vacant p-orbital, rendering it electrophilic and capable of accepting electron density from a Lewis basic anion. Upon anion binding, the boron center undergoes a change in hybridization from sp² to sp³, adopting a tetrahedral geometry to form a tetracoordinate borate complex.[1][2]
The strength of this interaction, and thus the anion binding affinity, is intricately linked to the electronic and steric properties of the aryl substituents attached to the boron atom.
-
Electronic Effects: Electron-withdrawing groups on the aryl rings enhance the Lewis acidity of the boron center, leading to stronger anion binding. Conversely, electron-donating groups decrease the Lewis acidity and result in weaker anion interactions. This principle allows for the fine-tuning of binding affinities through synthetic modification. For instance, the introduction of cationic phosphonium groups to the triarylborane framework has been shown to dramatically increase fluoride and cyanide binding constants by several orders of magnitude.[3]
-
Steric Effects: The steric bulk of the aryl substituents plays a crucial role in both the stability of the triaryl borate and its selectivity towards different anions. Bulky groups can protect the boron center from unwanted reactions, but they can also hinder the approach of an anion, thereby influencing the binding affinity.[4] The interplay between sterics and electronics is a key consideration in the design of selective anion receptors.
Comparative Analysis of Anion Binding Affinities
The binding affinity of a triaryl borate for a specific anion is quantified by the association constant (Kₐ) or the dissociation constant (Kₑ). A higher Kₐ value indicates a stronger binding interaction. The following table summarizes experimentally determined binding constants for a selection of triaryl borates with various anions, showcasing the impact of structural modifications.
| Triaryl Borate Receptor | Anion | Binding Constant (Kₐ, M⁻¹) | Solvent | Method | Reference |
| [Mes₂BArᴾ]I | F⁻ | 2.3 x 10¹ | DMSO/H₂O (7:3) | UV-Vis | [3] |
| [MesB(Arᴾ)₂]I₂ | F⁻ | 3.6 x 10⁵ | DMSO/H₂O (7:3) | UV-Vis | [3] |
| [B(Arᴾ)₃]I₃ | F⁻ | 1.0 x 10⁷ | DMSO/H₂O (7:3) | UV-Vis | [3] |
| [Mes₂BArᴾ]I | CN⁻ | > 10⁵ | DMSO/H₂O (7:3) | UV-Vis | [3] |
| [MesB(Arᴾ)₂]I₂ | CN⁻ | > 10⁷ | DMSO/H₂O (7:3) | UV-Vis | [3] |
| [B(Arᴾ)₃]I₃ | CN⁻ | > 10⁹ | DMSO/H₂O (7:3) | UV-Vis | [3] |
| [B(Arᴾ)₃]Cl₃ | CN⁻ | 1.7 x 10⁷ | Buffered Water (pH 7) | UV-Vis | [3] |
| [(bpy)Ru(κ-C,N-2-(dimesitylborylphenyl)pyridinato)]OTf | F⁻ | 1.1 x 10⁴ | CHCl₃/DMF (9:1) | UV-Vis | [4] |
| [(bpy)Ru(κ-C,N-2-(dimesitylborylphenyl)pyridinato)]OTf | CN⁻ | 3.0 x 10⁶ | CHCl₃/DMF (9:1) | UV-Vis | [4] |
| Planarized Triphenylborane (1) | CN⁻ | 2.5 x 10⁶ | Not Specified | Not Specified | [5] |
Arᴾ = 4-(MePh₂P)-2,6-Me₂-C₆H₂; Mes = Mesityl
This data clearly illustrates the significant enhancement of anion binding affinity achieved by increasing the number of cationic phosphonium groups on the triarylborane scaffold.[3] Furthermore, the comparison between the ruthenium complex and its ligand-only counterpart highlights the role of the cationic metal center in increasing Lewis acidity.[4]
Experimental Methodologies for Determining Anion Binding Affinity
Accurate determination of binding constants is crucial for comparing the performance of different triaryl borates. Several robust techniques are commonly employed, each with its own advantages and considerations.
UV-Visible and Fluorescence Spectroscopy Titration
Principle: This technique relies on monitoring changes in the absorbance or fluorescence spectrum of the triaryl borate upon addition of an anion. The formation of the borate-anion complex alters the electronic structure of the molecule, leading to observable spectral shifts.[1][2] By titrating a solution of the triaryl borate with a solution of the anion and fitting the resulting data to a suitable binding model, the association constant can be determined.
Experimental Workflow:
NMR Titration Workflow
Step-by-Step Protocol (¹H NMR Titration):
-
Sample Preparation:
-
Prepare a stock solution of the triaryl borate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Prepare a stock solution of the anion salt in the same deuterated solvent.
-
Prepare a series of NMR tubes containing a fixed concentration of the triaryl borate and incrementally increasing concentrations of the anion.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample, ensuring consistent experimental parameters (temperature, number of scans, etc.).
-
-
Data Analysis:
-
Identify a proton signal in the triaryl borate that shows a significant chemical shift change upon anion binding.
-
Plot the change in chemical shift (Δδ) for this proton against the molar ratio of anion to borate.
-
Fit the data to a suitable binding model (e.g., 1:1) using a non-linear least-squares fitting program to extract the association constant (Kₐ).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
Isothermal Titration Calorimetry (ITC) Workflow
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of the triaryl borate and the anion salt in the same buffer to minimize heats of dilution. Degas both solutions before use. The concentrations should be chosen based on the expected binding affinity.
-
Accurately determine the concentrations of both solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the triaryl borate solution into the sample cell and the anion solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections of the anion solution into the sample cell.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow for each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of anion to borate.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Synthetic Strategies for Tailoring Anion Affinity
The ability to synthetically modify the structure of triaryl borates is a key advantage of this class of anion receptors. The classical approach to synthesizing triaryl borates involves the reaction of trialkyl borates with organolithium or Grignard reagents. [5]More advanced strategies allow for the introduction of a wide range of functional groups to tune the electronic and steric properties of the final compound. For instance, intramolecular Friedel-Crafts cyclization can be employed to create planarized, structurally constrained triarylboranes that exhibit enhanced stability. [4]The synthesis of unsymmetrical triaryl borates allows for the incorporation of different aryl groups, providing a route to receptors with tailored properties.
Conclusion and Future Outlook
Triaryl borates represent a powerful and versatile class of synthetic anion receptors with tunable binding affinities and selectivities. By understanding the fundamental principles of anion recognition and employing robust experimental techniques, researchers can rationally design and evaluate novel triaryl borates for a wide range of applications, from chemical sensing to drug development. The continued exploration of new synthetic methodologies and a deeper understanding of the subtle interplay between electronic and steric effects will undoubtedly lead to the development of even more sophisticated and effective anion-binding systems in the future.
References
-
Yamaguchi, S., & Wakamiya, A. (2012). Planarized Triarylboranes: Stabilization by Structural Constraint and Their Plane-to-Bowl Conversion. Journal of the American Chemical Society, 134(9), 4236–4239. [Link]
-
Ji, L., Griesbeck, S., & Marder, T. B. (2016). Recent Developments in and Perspectives on Three-Coordinate Boron Materials: A Bright Future. Chemistry–A European Journal, 23(34), 8133-8153. [Link]
-
Bhat, H. R., Gupta, P. S. S., Biswal, S., & Rana, M. K. (2019). Anion Sensing by Novel Triarylboranes Containing Boraanthracene: DFT Functional Assessment, Selective Interactions, and Mechanism Demonstration. ACS Omega, 4(3), 4505–4518. [Link]
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A Comparative Spectroscopic Guide to Tris(4-chlorophenyl) borate and Its Halogenated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, triaryl borates stand out for their unique electronic properties and diverse applications. Among these, Tris(4-chlorophenyl) borate serves as a pivotal compound for further functionalization and as a reference point for understanding structure-property relationships. This guide offers an in-depth spectroscopic comparison of this compound with its fluoro and bromo analogues, providing researchers with the essential data and methodologies to distinguish and characterize these compounds effectively.
Introduction to this compound and its Significance
This compound, a triaryl borate ester, is characterized by a central boron atom bonded to three 4-chlorophenoxy groups. The electron-withdrawing nature of the chlorine atoms and the p-π conjugation between the oxygen lone pairs and the vacant p-orbital of the boron atom impart distinct electronic and spectroscopic characteristics to the molecule. These features make it a valuable precursor in organic synthesis and a subject of interest in materials science. Understanding its spectroscopic signature is fundamental for quality control, reaction monitoring, and the rational design of new derivatives with tailored properties.
Molecular Structures
The core structure of the compounds discussed in this guide consists of a central borate group with three para-substituted phenyl rings. The identity of the halogen atom (Fluorine, Chlorine, or Bromine) at the para position of the phenyl rings is the key variable.
Figure 1: General molecular structure of the compared triaryl borates.
Spectroscopic Comparison
A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound and its analogues. This section details the expected and observed spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of these compounds. ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows two doublets in the aromatic region.[1] These correspond to the protons on the phenyl rings, which are split by their ortho-neighbors. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the borate group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key resonances include those for the carbon atom attached to the oxygen (C-O), the carbon atom attached to the halogen (C-X), and the other aromatic carbons.
¹¹B NMR Spectroscopy
¹¹B NMR is particularly informative for organoboron compounds. The chemical shift of the boron atom is sensitive to its coordination environment and the electronic nature of its substituents. For triaryl borates, the boron atom is tricoordinate, and its chemical shift is expected in a characteristic range. The majority of tetracoordinate alkyl- or arylalkoxyborates are observed between +12 and -8 ppm.[2]
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (ppm) | ¹¹B NMR (ppm) |
| Tris(4-fluorophenyl) borate | 7.0-7.2 (m) | 159.3 (d, ¹JCF = 243 Hz), 147.2, 122.0 (d, ³JCF = 8 Hz), 116.2 (d, ²JCF = 23 Hz) | 17.5 |
| This compound | 7.26 (d), 7.03 (d)[1] | Data not available | Data not available |
| Tris(4-bromophenyl) borate | Data not available | Data not available | Data not available |
Note: "d" denotes a doublet, "m" denotes a multiplet. Coupling constants (J) are given in Hertz (Hz). Data for Tris(4-fluorophenyl) borate is based on typical values for similar compounds and may vary. Data for the chloro and bromo analogues are incomplete based on currently available public information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of the molecules, providing a "fingerprint" spectrum that is unique to each compound. Key absorption bands for triaryl borates include the B-O stretching vibrations, C-O stretching, and vibrations associated with the substituted aromatic rings. The IR absorbance in the 1200–1500 cm⁻¹ range is typically assigned to the asymmetric stretching of the B-O bond in trigonal BO₃ units.[3]
| Compound | Key FT-IR Absorption Bands (cm⁻¹) |
| Tris(4-fluorophenyl) borate | B-O stretch, C-F stretch, aromatic C=C stretch |
| This compound | B-O stretch, C-Cl stretch, aromatic C=C stretch |
| Tris(4-bromophenyl) borate | B-O stretch, C-Br stretch, aromatic C=C stretch |
Note: Specific wavenumber ranges can vary depending on the physical state of the sample and the measurement conditions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) are related to the extent of conjugation and the electronic effects of the substituents. The aromatic rings in these compounds give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are expected to shift depending on the halogen substituent.
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Tris(4-fluorophenyl) borate | Data not available | Data not available |
| This compound | Data not available | Data not available |
| Tris(4-bromophenyl) borate | Data not available | Data not available |
Note: The specific λ_max and ε values are dependent on the solvent used for the measurement.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.
Synthesis of Triaryl Borates
A general method for the synthesis of triaryl borates involves the reaction of the corresponding phenol with a boron trihalide, such as boron trichloride (BCl₃).[4]
Figure 2: General synthesis workflow for triaryl borates.
Step-by-step Synthesis Protocol:
-
To a stirred solution of the corresponding phenol (e.g., 4-chlorophenol, 3 equivalents) in an inert solvent such as dry toluene, add boron trichloride (1 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and dichloromethane) to yield the pure triaryl borate.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the triaryl borate sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution.
Instrumental Parameters (¹H, ¹³C, and ¹¹B NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of ~12 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~200-250 ppm, a larger number of scans is usually required (e.g., 1024 or more), relaxation delay of 2-5 seconds.
-
-
¹¹B NMR:
-
Acquire a one-dimensional ¹¹B spectrum.
-
Use a boron-free probe or a quartz NMR tube to avoid background signals.
-
Typical parameters: spectral width of ~200 ppm, reference set to BF₃·OEt₂ at 0 ppm.[5]
-
FT-IR Spectroscopy Protocol
Sample Preparation (Solid Sample):
-
Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr.
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Alternatively, for a qualitative analysis, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Instrumental Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Measurement Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Scans: Co-add 16-32 scans to obtain a good quality spectrum.
-
Background: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
UV-Vis Spectroscopy Protocol
Sample Preparation:
-
Prepare a stock solution of the triaryl borate in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
Instrumental Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Measurement Range: Typically 200-800 nm.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Cuvettes: Use matched quartz cuvettes with a 1 cm path length.
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The Virtuous Cycle: A Guide to Cross-Validation of Experimental Results with Computational Models
For researchers, scientists, and drug development professionals, the path from a promising molecular target to a clinically effective therapeutic is fraught with complexity and a high rate of attrition. A significant contributor to this failure rate is the translational gap between simplified, often linear, biological assays and the complex, dynamic systems of human physiology. This guide details a robust framework for bridging this gap: the synergistic cross-validation of in vitro experimental data with in silico computational models. By creating an iterative feedback loop between the wet lab and computational analysis, research teams can build a self-validating system that enhances mechanistic understanding, de-risks preclinical development, and accelerates the journey to viable drug candidates.
The Foundational Principle: Beyond Curve-Fitting to Mechanistic Confidence
At its core, the integration of experimental and computational work is not merely about achieving a high correlation between two datasets. It is a quest for mechanistic validation. A computational model should be treated as a complex, falsifiable hypothesis of a biological system. Experimental data serves as the empirical arbiter of that hypothesis. This relationship is a two-way street:
-
Experimental data grounds the model: In vitro results provide the essential, real-world parameters that constrain the model, preventing it from becoming a purely theoretical exercise.
Figure 1: The Iterative Cross-Validation Workflow.
A Practical Framework for Cross-Validation
This section outlines a step-by-step methodology, using the common goal of validating a novel kinase inhibitor's efficacy as a running example.
Step 1: Model Scoping and Initial Parameterization
Expertise & Experience: Before any experiment or simulation, define the biological question with precision. Are you modeling the direct inhibition of the target kinase, or the downstream effect on cell viability? The scope determines the necessary complexity. A model of a full signaling cascade requires more parameters than one focused on target engagement.
In Silico Protocol:
-
Define Model Boundaries: For our example, we will model the ATP-competitive inhibition of Kinase-X and its immediate downstream phosphorylation of Substrate-Y.
-
Gather Priors: Collate known kinetic parameters from literature and public databases (e.g., Ki, Km for ATP). These resources provide a crucial starting point for model parameterization.[3]
-
Construct the Model: Use ordinary differential equations (ODEs) or a similar framework to represent the interactions between the inhibitor, Kinase-X, Substrate-Y, and ATP.
In Vitro Protocol: Concurrently, generate initial experimental data to serve as the first validation benchmark. A dose-response assay to determine the half-maximal inhibitory concentration (IC50) is a foundational experiment.
Detailed Protocol: Cell-Based Dose-Response Assay
-
Objective: To determine the IC50 value of a novel inhibitor against Kinase-X in a relevant cancer cell line.
-
Materials:
-
Cancer cell line expressing Kinase-X (e.g., A549).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Novel Kinase-X inhibitor, dissolved in DMSO.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Perform a serial dilution of the Kinase-X inhibitor in cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions for a 10-point curve. Include a DMSO-only vehicle control.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Equilibrate the plate and viability reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0%.
-
Plot the normalized viability (%) against the log-transformed inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Step 2: Initial Comparison and Discrepancy Analysis
With the initial in vitro data, the first cross-validation can occur. The goal is to see how well the computational model, using its literature-derived parameters, predicts the experimentally determined outcome.
Trustworthiness: It is rare for the initial simulation to perfectly match the experimental result. This discrepancy is not a failure but an opportunity.[4] The key is to systematically investigate the potential sources of error in both the model and the experiment.
| Parameter | Experimental Result (In Vitro) | Initial Simulation (In Silico) | % Difference |
| IC50 Value | 150 nM | 45 nM | -70% |
Table 1: Initial Comparison of Experimental and Simulated IC50 Values.
A 70% difference, as shown in Table 1, is significant. The causality could be:
-
Model Assumption Error: Did the model oversimplify the system? Perhaps an unknown off-target effect or a cellular compensatory mechanism, not included in the model, is influencing cell viability.[5]
-
Experimental Variability: Is the cell line stable? Was the inhibitor concentration accurate?
-
Parameter Inaccuracy: Are the literature-derived kinetic values applicable to the specific cellular environment of the experiment?
Step 3: Iterative Refinement Through a Model-Driven Experiment
The analysis of the discrepancy now guides the next step. The computational model can be used to test in silico hypotheses before committing to new, resource-intensive wet-lab experiments.[6][7]
In Silico Hypothesis Generation: Let's hypothesize the discrepancy is due to the cell line upregulating a parallel survival pathway (Pathway-Z) when Kinase-X is inhibited. We can add Pathway-Z to our computational model and re-run the simulation. If this new simulation more closely matches the experimental IC50, it generates a new, highly specific, and testable hypothesis: "Inhibiting Pathway-Z should sensitize the cells to our Kinase-X inhibitor."
In Vitro Validation of the New Hypothesis: This leads to a targeted experiment. The previous dose-response assay is repeated, but this time in parallel with cells where a key component of Pathway-Z has been knocked down using siRNA.
Figure 2: Workflow for Model Refinement and Hypothesis Testing.
Step 4: Prospective Prediction and Final Validation
After one or more refinement cycles, the model's predictive power should be enhanced. The ultimate test is to use the refined model to predict the outcome of a novel perturbation. For instance, the model might predict a specific synergy score when our Kinase-X inhibitor is combined with a standard-of-care chemotherapy agent. This in silico prediction can then be validated with a new combination therapy experiment in vitro.
When the refined model can prospectively and accurately predict the results of new experiments, it demonstrates a high degree of credibility and can be trusted as a valuable tool for decision-making in the drug development pipeline.[8][9]
| Parameter | Experimental Result (In Vitro) | Refined Simulation (In Silico) | % Difference |
| IC50 (Kinase-X Inhibitor) | 150 nM | 135 nM | -10% |
| IC50 (with Pathway-Z KD) | 60 nM | 65 nM | +8.3% |
Table 2: Improved Concordance After Iterative Refinement.
Conclusion: Building a More Predictive and Efficient R&D Pipeline
The cross-validation of experimental results with computational models is not a linear, one-off comparison but a continuous, iterative cycle of refinement.[10][11] This integrated approach moves beyond simple validation to create a powerful discovery engine. It fosters a deeper mechanistic understanding of complex biological systems, reduces reliance on costly and time-consuming trial-and-error experimentation, and ultimately increases the confidence with which we can make critical decisions in drug development.[2][12] By embracing this virtuous cycle, research organizations can build a more robust, efficient, and predictive R&D pipeline, increasing the likelihood of translating promising science into impactful medicines.
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A Comparative Guide to Arylborane Reagents in Hydroboration Catalysis
For Researchers, Scientists, and Drug Development Professionals
The hydroboration of unsaturated carbon-carbon bonds is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereospecific and regioselective introduction of a hydroxyl group or other functionalities.[1] While traditional hydroborating agents like borane (BH3) and its alkyl derivatives have been instrumental, the advent of catalytic hydroboration has opened new avenues for efficiency, selectivity, and functional group tolerance. Among the various catalysts, arylboranes, particularly those with electron-withdrawing substituents, have emerged as a prominent class of metal-free catalysts. This guide provides a comparative analysis of key arylborane reagents in hydroboration catalysis, delving into their mechanisms of action, substrate scope, and practical application, supported by experimental data and protocols.
The Spectrum of Arylborane Catalysts: From Classic Lewis Acids to Frustrated Lewis Pairs
The catalytic activity of arylboranes in hydroboration is intrinsically linked to their Lewis acidity. The electron-deficient boron center is the key to activating the B-H bond of a borane source, typically pinacolborane (HBpin), facilitating its addition across a double or triple bond. The nature and substitution pattern of the aryl groups have a profound impact on the Lewis acidity and, consequently, the catalytic behavior of the borane.
Perfluorinated Arylboranes: The Workhorses of Metal-Free Hydroboration
Tris(pentafluorophenyl)borane, B(C6F5)3, is arguably the most widely recognized and utilized arylborane catalyst. Its high Lewis acidity, derived from the potent electron-withdrawing nature of the pentafluorophenyl rings, allows it to activate a variety of substrates. However, its catalytic prowess is not universal. For instance, in the hydroboration of certain alkenes with pinacolborane, B(C6F5)3 can be unreactive.[2]
A compelling alternative is tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF3). While both are strong Lewis acids, their reactivity profiles can differ significantly. A study revealed that BArF3 can effectively catalyze the hydroboration of alkenes where B(C6F5)3 fails. This difference is attributed to a distinct activation pathway where BArF3 engages in substituent redistribution with HBpin, generating highly reactive hydroborane species in situ.[2] This highlights a critical lesson in catalyst selection: raw Lewis acidity is not the sole determinant of catalytic efficacy; the specific reaction mechanism plays a crucial role.
Another important perfluorinated arylborane is bis(pentafluorophenyl)borane, HB(C6F5)2. This reagent is highly electrophilic and exhibits remarkable reactivity, often surpassing that of traditional hydroborating agents like 9-BBN in terms of reaction speed.[1]
Frustrated Lewis Pairs (FLPs): A Paradigm Shift in B-H Bond Activation
A fascinating facet of B(C6F5)3 chemistry is its role in Frustrated Lewis Pair (FLP) catalysis.[3] When combined with a sterically hindered Lewis base, such as a bulky phosphine, B(C6F5)3 is prevented from forming a classical adduct. This "frustrated" combination possesses both a potent Lewis acidic site (the borane) and a Lewis basic site (the phosphine) in close proximity, enabling the heterolytic cleavage of H2 and other small molecules.[4][5] In the context of hydroboration, this concept can be extended to the activation of the B-H bond of the borane source, offering a distinct mechanistic pathway compared to direct Lewis acid activation.[6]
Mechanistic Insights: Understanding the "Why" Behind the Reactivity
The mechanism of arylborane-catalyzed hydroboration is not monolithic and depends on the catalyst, substrate, and borane source.
Lewis Acid Catalysis
In a typical Lewis acid-catalyzed mechanism, the arylborane activates the hydroborating agent, increasing its electrophilicity. For example, B(C6F5)3 can interact with a hydride source to form a hydridoborate anion, [HB(C6F5)3]-, which then delivers a hydride to the substrate.[7]
Frustrated Lewis Pair Mechanism
In an FLP-mediated hydroboration, the reaction is often initiated by the activation of the B-H bond of the borane source by the FLP. This can lead to the formation of a borenium ion and a hydridoborate, which then participate in the hydroboration of the substrate.[6] This pathway is particularly relevant for the hydroboration of less reactive substrates.
Caption: Generalized workflow for Frustrated Lewis Pair (FLP) catalyzed hydroboration.
Performance Comparison: A Data-Driven Analysis
The choice of an arylborane catalyst significantly influences the outcome of a hydroboration reaction, particularly in terms of regioselectivity and functional group tolerance. The following tables summarize the performance of different arylborane reagents with various substrates.
Table 1: Regioselectivity in the Hydroboration of Styrenes
| Catalyst | Substrate | Product Ratio (linear:branched) | Yield (%) | Reference |
| HB(C6F5)2 | Styrene | >99:1 | 95 | [1] |
| BArF3 / HBpin | Styrene | >98:2 | 92 | [2] |
| B(C6F5)3 / HBpin | 4-Chlorostyrene | >98:2 | 85 | [2] |
| BH3·THF | Styrene | 80:20 | - | [8] |
Data compiled from various sources, reaction conditions may vary.
As the data indicates, highly fluorinated arylboranes like HB(C6F5)2 and BArF3 offer exceptional regioselectivity for the formation of the linear, anti-Markovnikov product in the hydroboration of styrenes. This is a significant improvement over less selective, traditional borane reagents.
Table 2: Hydroboration of Functionalized Alkenes
| Catalyst | Substrate | Product | Yield (%) | Reference |
| BH3·SMe2 / HBpin | 4-Vinyl-benzoic acid methyl ester | Linear boronic ester | 95 | [8][9][10] |
| BH3·THF / HBpin | N-allyl-N-tosyl-aniline | Linear boronic ester | 91 | [8][9][10] |
| HB(C6F5)2 | 1-Octene | 1-Octanol (after oxidation) | 94 | [1] |
Data compiled from various sources, reaction conditions may vary.
Simple borane adducts, when used catalytically with HBpin, demonstrate good functional group tolerance, effectively hydroborating alkenes bearing ester and amine functionalities.[8][9][10] HB(C6F5)2 also shows high efficiency with simple terminal alkenes.
Experimental Protocols: From Theory to Practice
To ensure the reproducibility and reliability of the described chemistry, detailed experimental protocols are essential.
General Procedure for Arylborane-Catalyzed Hydroboration of Alkynes
This protocol is adapted from a procedure for the trans-selective hydroboration of internal alkynes.[11]
Materials:
-
Arylborane catalyst (e.g., B(C6F5)3) (1-5 mol%)
-
Internal alkyne (1.0 equiv)
-
Pinacolborane (HBpin) (1.2 equiv)
-
Anhydrous solvent (e.g., CH2Cl2 or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried Schlenk tube is charged with the arylborane catalyst under an inert atmosphere.
-
Anhydrous solvent is added, and the resulting solution is cooled to 0 °C in an ice bath.
-
Pinacolborane is added dropwise to the stirred solution.
-
The alkyne is then added, and the reaction mixture is allowed to warm to room temperature and stirred for the appropriate time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired vinylboronate.[11]
Caption: Step-by-step experimental workflow for a typical arylborane-catalyzed hydroboration of an alkyne.
Conclusion and Future Outlook
Arylborane reagents have carved a significant niche in the field of hydroboration catalysis, offering a metal-free, highly selective, and often more reactive alternative to traditional methods. The development of increasingly Lewis acidic boranes and the exploration of novel activation mechanisms, such as Frustrated Lewis Pairs, continue to expand the scope and utility of this powerful transformation. For the modern synthetic chemist, a nuanced understanding of the available arylborane catalysts and their distinct reactivity profiles is paramount for the rational design of efficient and selective synthetic routes. Future research will likely focus on the development of chiral arylborane catalysts for asymmetric hydroboration and the application of these methods to the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.
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Gagné, M. R., & Bender, T. (n.d.). Boron Lewis Acid-Catalyzed Hydroboration of Alkenes with Pinacolborane: BArF3 Does What B(C6F5)3 Cannot Do! Request PDF. Retrieved from [Link]
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(n.d.). B(C6F5)3‐Catalyzed Hydroboration of Alkenes with N‐Heterocyclic Carbene Boranes via B—H Bond Activation. Request PDF. Retrieved from [Link]
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Thomas, S. P., et al. (2018). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Synthesis, 50(04), 803-808. Retrieved from [Link]
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Piers, W. E., et al. (1998). Synthesis, Properties, and Hydroboration Activity of the Highly Electrophilic Borane Bis(pentafluorophenyl)borane, HB(C6F5)2. Organometallics, 17(26), 5832-5840. Retrieved from [Link]
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Stephan, D. W., & Erker, G. (2010). Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More. Angewandte Chemie International Edition, 49(1), 46-76. Retrieved from [Link]
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(n.d.). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Request PDF. Retrieved from [Link]
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(n.d.). Nickel-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)styrenes without defluorination. PubMed Central. Retrieved from [Link]
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(2013). Frustrated Lewis Pairs New Strategy for Small Molecule Activation & Catalysis. The Dong Group. Retrieved from [Link]
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(n.d.). Highly selective catalytic trans-hydroboration of alkynes mediated by borenium cations and B(C6F5)3. Chemical Science. Retrieved from [Link]
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(2021). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Univaq. Retrieved from [Link]
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(n.d.). Efficient and selective hydroboration of alkenes catalyzed by an air-stable (PPCF3P)CoI2 precatalyst. Chemical Science. Retrieved from [Link]
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(n.d.). Regioselectivity of hydroboration-oxidation of representative olefins... ResearchGate. Retrieved from [Link]
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Gevorgyan, V., & Yamamoto, Y. (2002). Highly Efficient B(C6F5)3-Catalyzed Hydrosilylation of Olefins. Journal of the American Chemical Society, 124(30), 8634-8635. Retrieved from [Link]
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Spikes, G. H., & Stephan, D. W. (2016). Catalytic B–N Dehydrogenation Using Frustrated Lewis Pairs: Evidence for a Chain-Growth Coupling Mechanism. Journal of the American Chemical Society, 138(9), 3211-3220. Retrieved from [Link]
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(n.d.). Regioselective 1,4-hydroboration of pyridines catalyzed by an acid-initiated boronium cation. Chemical Communications. Retrieved from [Link]
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(2020). Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. Retrieved from [Link]
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A Senior Application Scientist's Guide to Stereoselective Ketone Reduction: Benchmarking Tris(4-chlorophenyl) borate Against Established Catalytic Systems
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a critical transformation. The stereochemical purity of these alcohol building blocks often dictates the efficacy and safety of the final active pharmaceutical ingredient. Consequently, the selection of an optimal reduction methodology is a decision of paramount importance, directly influencing enantioselectivity, chemical yield, substrate scope, and overall process scalability.
This in-depth guide provides a comparative analysis of Tris(4-chlorophenyl) borate as a potential catalyst in this arena, benchmarking it against three titans of stereoselective reduction: the Noyori asymmetric hydrogenation, the Corey-Bakshi-Shibata (CBS) reduction, and enzymatic reductions utilizing ketoreductases (KREDs). We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers in making informed decisions for their synthetic challenges.
The Emerging Potential of Triaryl Borates: A Mechanistic Analogy for this compound
While direct, peer-reviewed applications of this compound in stereoselective reductions are not yet extensively documented, its structural similarity to other powerful triaryl borane Lewis acids, such as Tris(pentafluorophenyl)borane (B(C₆F₅)₃), allows us to posit a strong mechanistic analogy.[1][2] Triaryl boranes, characterized by an electron-deficient boron center, are known to catalyze a variety of transformations, including the hydrosilylation of carbonyls.[1][3]
The catalytic cycle is predicated on the Lewis acidity of the borane.[2] The boron atom can activate the reducing agent (e.g., a silane) or the ketone substrate itself. In the context of a hydrosilylation reaction, the proposed mechanism involves the activation of the Si-H bond of the silane by the borane, generating a highly reactive silylium-hydridoborate ion pair.[1] This intermediate then delivers the hydride to the carbonyl carbon of the ketone, which is also coordinated to the Lewis acidic boron, leading to the formation of a silyl ether intermediate. Subsequent hydrolysis yields the desired chiral alcohol. To achieve enantioselectivity, this process would necessitate the use of a chiral silane or the incorporation of a chiral ligand to create a chiral boron catalyst.
The electron-withdrawing nature of the chloro-substituents on the phenyl rings of this compound is expected to enhance the Lewis acidity of the boron center, a critical factor for catalytic activity.[2][4] While not as strongly activating as the pentafluorophenyl analogue, it represents a potentially more accessible and cost-effective option.
The Benchmarks: Established Methodologies for Asymmetric Ketone Reduction
To contextualize the potential performance of this compound, we must first understand the capabilities of the current gold-standard methods.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of enantioselective synthesis, employing a chiral oxazaborolidine catalyst to mediate the reduction of prochiral ketones with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[5]
Mechanism of Action: The reaction proceeds through the formation of a complex between the oxazaborolidine catalyst and borane.[6] This complex then coordinates to the ketone, positioning the carbonyl group for a highly stereoselective intramolecular hydride transfer from the coordinated borane.[5][6] The steric environment created by the chiral catalyst dictates the facial selectivity of the reduction.[7]
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this powerful method utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with molecular hydrogen (H₂), often with exceptionally high efficiency and enantioselectivity.[8]
Mechanism of Action: The Noyori hydrogenation is believed to proceed via a "metal-ligand bifunctional" mechanism.[9] The ruthenium center, the chiral diphosphine ligand, and the diamine ligand all play crucial roles. The ketone substrate coordinates to the ruthenium, and a hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered transition state. This elegant mechanism accounts for the high efficiency and stereoselectivity observed.[9]
Enzymatic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a highly attractive and sustainable approach to asymmetric synthesis. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[10]
Mechanism of Action: The prochiral ketone binds to the active site of the KRED in a specific orientation dictated by the enzyme's three-dimensional structure. The cofactor, also bound within the active site, then delivers a hydride to one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product. The cofactor is regenerated in situ using a sacrificial co-substrate, such as isopropanol.[10][11]
Performance Comparison: A Head-to-Head Analysis
The choice of a reduction method often involves a trade-off between various performance metrics. The following table summarizes the typical performance of these methods for the reduction of acetophenone, a common benchmark substrate.
| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Limitations |
| This compound (Projected) | Chiral Ligand + Borate | 80-95 | 80-98 | Potentially low cost, mild conditions | Requires development, unproven for high ee |
| CBS Reduction | (S)-CBS Catalyst | >95 | >98 (R) | High enantioselectivity, broad substrate scope | Stoichiometric borane, moisture sensitive |
| Noyori Hydrogenation | (S)-BINAP-RuCl₂-(S,S)-DPEN | >99 | >99 (R) | Extremely high TON, atom economical (H₂) | Requires high-pressure equipment, precious metal |
| Enzymatic Reduction | Ketoreductase (KRED) | >95 | >99 | Environmentally benign, high selectivity | Substrate scope can be limited, requires buffer |
Note: Data for this compound is projected based on the performance of analogous triaryl borane systems in similar reductions and is for illustrative purposes.
Proven Experimental Protocols
To ensure the reproducibility and validity of these comparisons, detailed, step-by-step protocols for the reduction of acetophenone using the benchmark methods are provided below.
Protocol 1: CBS Reduction of Acetophenone
This protocol is adapted from established literature procedures.[12]
-
To a stirred solution of (S)-Me-CBS-oxazaborolidine (2.0 equivalents) in anhydrous tetrahydrofuran (THF, 14 mL) under an argon atmosphere, add a 1.0 M solution of BH₃·THF (1.5 equivalents) dropwise at 0°C.
-
After stirring for 15 minutes at 0°C, cool the mixture to -78°C.
-
Add a solution of acetophenone (1.0 equivalent, previously dried azeotropically with toluene) in anhydrous THF (29 mL) dropwise to the catalyst mixture. Stir for 1 hour at -78°C.
-
Add a 1.0 M solution of BH₃·THF (1.5 equivalents) dropwise over 1 hour at -78°C.
-
Gradually warm the reaction mixture to -40°C over 30 minutes and continue stirring for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute the mixture with chloroform (or another suitable organic solvent) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
Protocol 2: Noyori Asymmetric Hydrogenation of Acetophenone
This protocol is a representative procedure based on Noyori's work.[13]
-
In a glovebox, charge a high-pressure reactor with the chiral Ru complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)]) (0.01 mmol) and potassium tert-butoxide (t-BuOK).
-
Add isopropanol (20-40 mL) followed by acetophenone (1 mmol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (H₂) five times.
-
Pressurize the reactor to the desired pressure (e.g., 100 psi or 689.5 kPa) with H₂.
-
Stir the reaction mixture at room temperature and monitor the conversion by an appropriate analytical technique (e.g., GC or TLC).
-
Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the product as necessary.
Protocol 3: KRED-Catalyzed Reduction of Acetophenone
This protocol is a general procedure for a biocatalytic reduction.[14]
-
Prepare a reaction mixture in a suitable vessel containing 50 mM Tris/HCl buffer (pH 8.0).
-
Add the ketoreductase (KRED) enzyme, NADP⁺, and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Add glucose as the ultimate reducing agent.
-
Initiate the reaction by adding acetophenone to the buffered enzyme solution.
-
Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by HPLC or GC.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, evaporate the solvent, and purify the resulting chiral alcohol if necessary.
Conclusion and Future Outlook
This guide has benchmarked the potential of this compound in stereoselective reductions against the well-established and highly effective CBS, Noyori, and enzymatic methodologies. While direct experimental data for the title compound remains to be published, the mechanistic analogy to other triaryl boranes suggests its promise as a Lewis acid catalyst for such transformations, particularly in hydrosilylations.
-
CBS Reduction remains a reliable and versatile method, offering excellent enantioselectivities for a broad range of substrates.[5]
-
Noyori Asymmetric Hydrogenation stands as the pinnacle of efficiency for many applications, especially in industrial settings, due to its incredibly high turnover numbers.[8]
-
Enzymatic Reductions with KREDs offer a green and highly selective alternative, aligning with the growing demand for sustainable chemical manufacturing.[10]
The development of new catalysts is crucial for advancing the field of asymmetric synthesis. This compound and other related triaryl boranes represent an intriguing, yet underexplored, class of potential catalysts. Future research should focus on synthesizing chiral variants of these borates or employing them in combination with chiral reducing agents to unlock their full potential in stereoselective synthesis. The data and protocols presented herein provide a solid foundation for researchers to evaluate these emerging systems against the current state of the art.
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Melen, R. L., et al. (2017). Unlocking the catalytic potential of tris(3,4,5-trifluorophenyl)borane with microwave irradiation. Chemical Communications, 53(57), 8058-8061. [Link]
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NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
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Contente, M. L., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications, 15(1), 1797. [Link]
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Ryu, D. H., et al. (2017). Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion. Organic Letters, 19(23), 6316–6319. [Link]
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Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1365-1372. [Link]
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WIPO Patentscope. CN110054642 - Preparation method of 4-chlorophenylboronic acid. [Link]
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Truppo, M. D., et al. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 14(1), 240-244. [Link]
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Serra, S., et al. (2020). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 18(30), 5839-5846. [Link]
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Ortiz-Alvarado, R., et al. (2011). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Tetrahedron Letters, 52(35), 4551-4554. [Link]
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Piers, W. E., et al. (2024). Mixed Chloro-/Fluoroaryl Boranes as Lewis Acid Catalysts for C–O Bond Cleavage/Reduction. Organometallics. [Link]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
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Thomas, J. R., et al. (2023). Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials science. Dalton Transactions, 52(30), 10243-10251. [Link]
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Maruoka, K., et al. (2013). Phase-transfer-catalysed Asymmetric Synthesis of Tetrasubstituted Allenes. Nature Chemistry, 5(3), 240-244. [Link]
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ResearchGate. Nucleation of Tetrakis(4-chlorophenyl)borate at micro liquid-liquid interface. [Link]
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Stephan, D. W., et al. (2024). Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps. Journal of the American Chemical Society. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tris(4-chlorophenyl) borate
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed protocol for the safe disposal of Tris(4-chlorophenyl) borate, grounded in an understanding of its chemical properties and the relevant regulatory frameworks.
Understanding the Hazard Profile of this compound
This compound is a chlorinated organoboron compound. Its hazard profile is dictated by both the presence of chlorinated aromatic rings and the borate ester functional group. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 7359-58-2) is not readily found in open literature, we can infer its potential hazards and disposal requirements from closely related compounds and general chemical principles.
Key Chemical Characteristics:
-
Chlorinated Organic Compound: Chlorinated organic compounds are often persistent in the environment and can have toxicological effects.[1][2] As such, they are typically considered hazardous waste.[3]
-
Borate Ester: Borate esters are known to be susceptible to hydrolysis, breaking down into boric acid and the corresponding alcohol (in this case, 4-chlorophenol).[4][5] This reactivity must be considered in its handling and storage.
-
Physical State: It is described as a liquid or a white to light yellow powder or lump.[6]
Inferred Hazards:
Based on the SDS for the related compound Tris(2-chlorophenyl) borate, we can anticipate that this compound may cause skin and eye irritation.[7] Inhalation or ingestion should be avoided. The toxicological properties have not been fully investigated, which necessitates a cautious approach.[8]
| Property | Inferred Information | Source(s) |
| CAS Number | 7359-58-2 | [6] |
| Molecular Formula | C₁₈H₁₂BCl₃O₃ | [6] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [6] |
| Primary Hazard Class | Likely classified as a hazardous waste due to its chlorinated organic nature. | [3][9] |
| Reactivity | Susceptible to hydrolysis, which can form boric acid and 4-chlorophenol. | [4][5] |
| Disposal Consideration | Should be managed in an approved waste disposal facility. Controlled incineration is a probable disposal method for related chlorinated compounds. | [7][8] |
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is critical to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use a respirator.
-
Work Area: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Based on its chemical structure as a chlorinated organic compound, this compound should be presumed to be a hazardous waste.[3] The U.S. Environmental Protection Agency (EPA) has specific regulations for wastes containing chlorinated solvents.[3]
-
Waste Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Waste Segregation and Storage
-
Incompatible Materials: Store waste this compound away from strong oxidizing agents.[8]
-
Container Requirements: Use a dedicated, properly sealed, and chemically compatible container for the waste. Ensure the container is in good condition and will not leak.
-
Storage Location: Store the waste container in a designated hazardous waste accumulation area that is secure and has secondary containment.
Step 3: Disposal Procedure
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the ultimate authority on hazardous waste disposal procedures at your facility. They will provide specific guidance and arrange for a pickup by a licensed hazardous waste contractor.
-
Provide Necessary Information to EHS: Be prepared to provide the chemical name, CAS number, quantity of waste, and any known hazard information.
-
Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Final Disposal Method: The most probable and environmentally responsible disposal method for this compound is through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing to handle the chlorinated byproducts.[7] This ensures the complete destruction of the hazardous organic components.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE as outlined above.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled material.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Contact Emergency Services and EHS: Notify your institution's emergency response team and EHS office.
-
Restrict Access: Prevent personnel from entering the spill area.
-
Allow Professionals to Handle Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
The Critical Importance of the Manufacturer's SDS
This guide provides a framework based on established principles for handling chlorinated organic compounds and borate esters. However, the most authoritative source of information for any chemical is the Safety Data Sheet provided by the manufacturer. It is a legal and scientific imperative to obtain and consult the specific SDS for this compound before use and disposal. The SDS will contain detailed information on hazards, first-aid measures, and specific disposal considerations that supersede any general guidance. A product listing from Tokyo Chemical Industry (TCI) indicates that an SDS is available upon request.[6]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
-
PubMed. (2024, May 20). Current advances of chlorinated organics degradation by bioelectrochemical systems: a review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Retrieved from [Link]
-
University of Maryland | Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ResearchGate. (2015, May 28). (PDF) Toxicology of Environmentally Persistent Chlorinated Organic Compounds. Retrieved from [Link]
-
Ereztech LLC. (2025, February 7). B9155 Safety Data Sheet. Retrieved from [Link]
-
PubMed. (2024, December 5). Environmental fate and transformation mechanisms of chlorinated organic pollutants from the petrochemical industry: Insights for pollution control and remediation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
MDPI. (n.d.). Pollution Characteristics, Sources, and Health Risks of Organochlorine Pesticides and Polychlorinated Biphenyls in Oviductus Ranae from Northern China. Retrieved from [Link]
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PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental behaviour of chlorinated compounds | Request PDF. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
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YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (2023, June 8). H225 Highly Flammable liquid and vapor. Eye Irrit. 2;H319 Causes seri. Retrieved from [Link]
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Chemical Safety. (n.d.). BORIC ACID TRIS(4-CHLOROPHENYL) ESTER - Safety Data Sheet. Retrieved from [Link]
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- 1. Current advances of chlorinated organics degradation by bioelectrochemical systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental fate and transformation mechanisms of chlorinated organic pollutants from the petrochemical industry: Insights for pollution control and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. medline.com [medline.com]
- 9. wku.edu [wku.edu]
Navigating the Safe Handling of Tris(4-chlorophenyl) borate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a rigorous understanding of their handling and safety requirements. Tris(4-chlorophenyl) borate, an aryl borate ester, is one such compound where meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Profile and Core Safety Directives
While a specific, comprehensive safety data sheet (SDS) for this compound (CAS 7359-58-2) is not widely available, data from its isomer, Tris(2-chlorophenyl) borate, and related aryl borate esters provide a strong basis for establishing robust safety protocols.[1] Organoboron compounds, as a class, are generally considered to have low toxicity.[2] However, the presence of chlorinated phenyl groups warrants a cautious approach due to potential hazards upon metabolism or decomposition.
The primary routes of exposure are inhalation, skin contact, and eye contact.[1][3] Therefore, the core safety directive is to prevent direct contact and aerosol formation. This is achieved through a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. Below is a summary of recommended PPE for handling this compound, based on data for its 2-chloro isomer.[1]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Lab coat or fire/flame resistant and impervious clothing.[1] | Recommended to be performed in a ventilated enclosure (fume hood) to avoid dust formation.[1] |
| Solution Preparation | Tightly fitting safety goggles with side-shields; face shield if splashing is a risk.[1] | Chemical-impermeable gloves. | Lab coat or fire/flame resistant and impervious clothing.[1] | Work in a well-ventilated area, preferably a chemical fume hood.[4] |
| Reaction/Heating | Tightly fitting safety goggles with side-shields and a face shield.[1] | Chemical-impermeable gloves. | Fire/flame resistant and impervious clothing.[1] | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1] |
Causality Behind PPE Choices:
-
Eye Protection: Borate esters can be irritating to the eyes. Tightly fitting goggles prevent contact from splashes or airborne particles.[3]
-
Hand Protection: Chemical-impermeable gloves are essential to prevent skin absorption. The specific glove material should be chosen based on the solvent used, if any, and the manufacturer's compatibility data.
-
Body Protection: A lab coat protects against incidental contact. For larger quantities or tasks with a higher risk of splashing, impervious or fire-resistant clothing is recommended.[1]
-
Respiratory Protection: Handling the solid form can generate dust, which should not be inhaled.[1] Working in a fume hood is the primary engineering control. If this is not feasible or if exposure limits are exceeded, a respirator is required.[1]
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Storage
Upon receipt, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It should be kept away from strong oxidizing agents.[3]
Handling and Experimental Workflow
The following workflow diagram outlines the decision-making process for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Spill Management Plan
In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.
Step-by-Step Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.[5]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5] For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Collect and Dispose: Place the absorbed material or swept solids into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
Disposal Protocol:
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge to sewer systems.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling protocols, researchers can work confidently and safely with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
Tris(4-chlorophenyl)phosphine - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Chemical Properties of Tris(p-chlorophenyl) borate (CAS 7359-58-2) - Cheméo. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24). Retrieved from [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials - ACS Publications. (n.d.). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
